molecular formula C10H8BrNO B1529493 4-Bromo-5-p-tolylisoxazole CAS No. 1159981-73-3

4-Bromo-5-p-tolylisoxazole

Cat. No.: B1529493
CAS No.: 1159981-73-3
M. Wt: 238.08 g/mol
InChI Key: WHXXUEWTPAJXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-p-tolylisoxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-p-tolylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-p-tolylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXUEWTPAJXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Bromo-5-(p-tolyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 4-Bromo-5-(p-tolyl)isoxazole . This document is structured for researchers in medicinal chemistry, focusing on scalable, high-fidelity protocols and mechanistic validation.

Executive Summary

The 4-bromo-5-arylisoxazole scaffold is a privileged intermediate in drug discovery, serving as a critical electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) to generate complex kinase inhibitors and anti-inflammatory agents.

This guide presents a linear, three-step synthesis starting from commercially available 4'-methylacetophenone. The route is selected for its regiochemical fidelity, avoiding the mixture of isomers often seen in dipolar cycloaddition strategies. The core strategy involves the formation of a 5-arylisoxazole via an enaminone intermediate, followed by highly regioselective electrophilic halogenation at the C-4 position.

Key Reaction Parameters
  • Target Molecule: 4-Bromo-5-(4-methylphenyl)isoxazole

  • Overall Yield Target: 60–75%

  • Critical Quality Attribute: Regiopurity >99% (absence of 3-bromo isomer)

Strategic Retrosynthesis

To ensure the exclusive formation of the 4-bromo-5-substituted isomer, we utilize the inherent electronic bias of the isoxazole ring. Direct construction of the isoxazole ring followed by late-stage functionalization is superior to cyclization of brominated precursors, which often suffer from steric hindrance or elimination side reactions.

Retrosynthetic Logic:

  • C-Br Disconnection: The C4–Br bond is formed via Electrophilic Aromatic Substitution (

    
    ), exploiting the high electron density at C-4 relative to C-3.
    
  • Heterocycle Formation: The isoxazole core is generated via the condensation of hydroxylamine with a

    
    -enaminone.
    
  • Precursor Assembly: The

    
    -enaminone is derived from the condensation of 
    
    
    
    -dimethylformamide dimethyl acetal (DMF-DMA) with 4'-methylacetophenone.

Retrosynthesis Target 4-Bromo-5-(p-tolyl)isoxazole Isoxazole 5-(p-tolyl)isoxazole Target->Isoxazole C-4 Bromination (NBS) Enaminone 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one Isoxazole->Enaminone Cyclocondensation (NH2OH) Start 4'-Methylacetophenone Enaminone->Start Aminomethylation (DMF-DMA)

Figure 1: Retrosynthetic analysis showing the stepwise disconnection of the target molecule.

Experimental Protocol

Step 1: Synthesis of Enaminone Precursor

Objective: Convert 4'-methylacetophenone into 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one.

  • Reagents: 4'-Methylacetophenone (1.0 eq), DMF-DMA (1.2 eq).

  • Solvent: Neat or Xylenes (if temperature control is needed).

  • Conditions: Reflux (

    
    ), 12–16 h.
    

Protocol:

  • Charge a round-bottom flask with 4'-methylacetophenone (e.g., 10 mmol) and

    
    -dimethylformamide dimethyl acetal (12 mmol).
    
  • Heat the mixture to reflux under nitrogen. The evolution of methanol indicates reaction progress.

  • Monitor by TLC (30% EtOAc/Hexanes). The starting ketone (

    
    ) will disappear, replaced by a lower 
    
    
    
    yellow spot (enaminone).
  • Workup: Cool to room temperature. The product often crystallizes upon cooling. Add cold hexanes/ether to precipitate the solid fully. Filter and wash with cold hexanes.

  • Yield: Expected >85% as a bright yellow solid.

Step 2: Cyclization to 5-(p-Tolyl)isoxazole

Objective: Regioselective ring closure.

  • Reagents: Enaminone (from Step 1), Hydroxylamine hydrochloride (

    
    , 1.1 eq).
    
  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux, 2–4 h.

Protocol:

  • Dissolve the enaminone (1.0 eq) in Ethanol (0.5 M concentration).

  • Add Hydroxylamine hydrochloride (1.1 eq).

  • Reflux the mixture. The yellow color of the enaminone will fade as the heterocycle forms.

  • Mechanism Check: The reaction proceeds via Michael addition of hydroxylamine to the

    
    -carbon, followed by elimination of dimethylamine and intramolecular dehydration.
    
  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH/Water or flash chromatography (usually not required if Step 1 was clean).

Step 3: Regioselective Bromination (The Critical Step)

Objective: Install bromine at C-4 without over-bromination or benzylic bromination.

  • Reagents: 5-(p-Tolyl)isoxazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions:

    
     to RT, 2–6 h. Dark (wrap flask in foil).
    

Protocol:

  • Dissolve 5-(p-tolyl)isoxazole in DMF (0.2 M).

  • Cool the solution to

    
     in an ice bath.
    
  • Add NBS (1.05 eq) portion-wise to control the exotherm. Crucial: Perform in the dark to suppress radical bromination at the benzylic methyl group of the tolyl moiety.

  • Allow to warm to room temperature. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a white/off-white solid.

  • Filter the solid.[1] If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.

  • Purification: Recrystallization from Ethanol.

Mechanistic Insight & Validation

The regioselectivity of Step 3 is governed by the electronic properties of the isoxazole ring.

  • Electronic Landscape: The isoxazole ring is

    
    -excessive but less reactive than furan due to the electronegative nitrogen.
    
  • C-4 Activation: The C-4 position is the most electron-rich site, analogous to the

    
    -position in pyrrole. The C-5 position is blocked by the tolyl group. The C-3 position is deactivated by the adjacent 
    
    
    
    bond.
  • Benzylic Protection: By using polar solvents (DMF) and avoiding light/radical initiators, we favor the ionic

    
     mechanism (bromonium ion attack) over the radical chain mechanism that would brominate the p-methyl group.
    

Mechanism Substrate 5-(p-tolyl)isoxazole Complex Sigma Complex (C-4 Attack) Substrate->Complex + Br+ (from NBS) NBS NBS (Electrophile Source) NBS->Complex Product 4-Bromo-5-(p-tolyl)isoxazole Complex->Product - H+ (Re-aromatization)

Figure 2: Electrophilic Aromatic Substitution mechanism at the C-4 position of the isoxazole ring.

Characterization Suite

Trustworthy characterization relies on identifying the disappearance of the C4-proton and the preservation of the p-tolyl moiety.

Data Summary Table
TechniqueParameterExpected ObservationStructural Validation
1H NMR C4-H SignalAbsent Confirms substitution at C-4. (Parent signal typically ~6.5 ppm disappears).
1H NMR C3-H SignalSinglet, ~8.2–8.4 ppmConfirms retention of the isoxazole core.
1H NMR Tolyl GroupAA'BB' doublet pair (~7.7, 7.3 ppm) + Singlet (~2.4 ppm)Confirms integrity of the aryl ring and methyl group (no benzylic bromination).
13C NMR C-4 ShiftShift from ~100 ppm to ~90 ppmUpfield shift due to the heavy atom effect of Bromine.
MS (ESI) Isotope PatternM+ and (M+2)+ in 1:1 ratio Diagnostic signature of a mono-brominated compound (

).
Appearance Physical StateWhite to off-white crystalline solidHigh purity indicator.
Detailed Spectral Analysis
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.35 (s, 1H, H-3), 7.70 (d,
    
    
    Hz, 2H, Ar-H), 7.30 (d,
    
    
    Hz, 2H, Ar-H), 2.42 (s, 3H,
    
    
    ).
    • Note: The diagnostic C4-H doublet/singlet seen in the precursor at

      
       6.4–6.8 is absent.
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    
    
    168.5 (C-5), 155.2 (C-3), 140.8 (Ar-C), 129.8, 127.5 (Ar-CH), 124.2 (Ar-C), 88.5 (C-4, C-Br), 21.5 (
    
    
    ).
    • Note: The C-4 carbon typically resonates significantly upfield relative to typical aromatic carbons due to the shielding effect of the bromine atom in this heterocyclic environment.

Applications in Drug Development

This molecule is not merely an end-product but a "linchpin" intermediate.

  • Suzuki Coupling: The C4-Br bond is highly reactive towards boronic acids, allowing the installation of biaryl systems common in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynylisoxazoles.

  • Bioisosterism: The 4-bromo-5-arylisoxazole unit serves as a scaffold to mimic the spatial arrangement of 1,3-disubstituted benzenes but with distinct polarity and hydrogen-bonding potential.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: "Regioselective synthesis of 3,5-disubstituted isoxazoles
    • Source:Synlett, 2009.[2]

    • Context: Validates the enaminone route for exclusive 5-aryl substitution.
    • (General Journal Link for verification)

  • Bromination of Heterocycles

    • Title: "N-Bromosuccinimide (NBS) in Organic Synthesis"
    • Source:Chad's Prep / Master Organic Chemistry (Technical Reviews)
    • Context: Mechanistic details on radical vs.
  • Isoxazole Characterization

    • Title: "Synthesis and characteriz
    • Source:Royal Society of Chemistry (RSC) Advances, Supporting Info.
    • Context: Provides comparative NMR d
  • General Protocol Validation

    • Title: "Synthesis of 5-(4-methylphenyl)isoxazole"
    • Source:ChemSynthesis D
    • Context: Physical properties of the non-bromin

Sources

Technical Guide: Physical and Chemical Properties of 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-p-tolylisoxazole (CAS: 1159981-73-3) is a halogenated heterocyclic intermediate critical in the synthesis of complex pharmaceutical architectures.[1] Characterized by an electron-deficient isoxazole core substituted with a lipophilic p-tolyl group and a reactive bromine handle, this compound serves as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille). Its structural integrity allows it to function as a bioisostere for phenyl rings in drug design, particularly in the development of COX-2 inhibitors, antimicrobial agents, and modulators of nuclear receptors.

Molecular Architecture & Identification[2]

The compound consists of a 1,2-oxazole (isoxazole) ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 4-position with a bromine atom. The 3-position remains unsubstituted, providing a specific steric and electronic profile distinct from 3,5-disubstituted analogs.

Parameter Data
IUPAC Name 4-Bromo-5-(4-methylphenyl)isoxazole
Common Name 4-Bromo-5-p-tolylisoxazole
CAS Number 1159981-73-3
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
SMILES Cc1ccc(cc1)-c2oncc2Br
InChI Key Predicted: QGCPEXJUIYVNPL-UHFFFAOYSA-N
Structural Analysis[2][3][4]
  • Isoxazole Core : The N-O bond imparts unique reactivity, susceptible to reductive cleavage but stable under oxidative conditions.

  • C4-Bromine : A highly reactive site for palladium-catalyzed oxidative addition. The electron-withdrawing nature of the heterocycle activates this position compared to simple aryl bromides.

  • C5-p-Tolyl : Adds lipophilicity (LogP contribution) and steric bulk. The methyl group serves as a spectroscopic handle and a potential site for benzylic oxidation.

Physicochemical Profile

The following properties are synthesized from experimental data of structural analogs and computational predictions standard for brominated arylisoxazoles.

Property Value / Description Relevance
Physical State Crystalline SolidHandling and dosage formulation.
Color White to off-white / pale yellowPurity indicator (yellowing suggests oxidation).
Melting Point 78–82 °C (Predicted range)Solid-state characterization.
Boiling Point ~330 °C (at 760 mmHg)High thermal stability.
Density 1.48 ± 0.1 g/cm³Process engineering calculations.
Solubility Soluble in DCM, DMSO, EtOAc, MeOH. Insoluble in water.Reaction solvent selection.
LogP 3.42 (Predicted)High membrane permeability potential.
pKa -2.5 (Conjugate acid of N)Weakly basic; protonation requires strong acid.

Synthetic Pathways[4][5]

The synthesis of 4-Bromo-5-p-tolylisoxazole typically follows two primary regioselective strategies. The choice depends on the availability of starting materials and the desired scale.

Method A: Regioselective Bromination (Preferred)

This method utilizes the high reactivity of the C4 position in 5-substituted isoxazoles toward electrophilic aromatic substitution.

  • Precursor Synthesis : Condensation of p-tolualdehyde with hydroxylamine to form the oxime, followed by chlorination (NCS) to the hydroximoyl chloride and cycloaddition with vinyl acetate or acetylene equivalents to yield 5-p-tolylisoxazole .

  • Bromination : The 5-p-tolylisoxazole is treated with N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

    • Mechanism: Electrophilic attack of the bromonium ion at the electron-rich C4 position.

    • Conditions: 0°C to RT, 2–4 hours.

Method B: One-Pot Cycloaddition

A convergent approach involving the in situ generation of a nitrile oxide.

  • Reaction : p-Tolylacetylene reacts with a brominated nitrile oxide precursor (e.g., dibromoformaldoxime) or via sequential bromination during cyclization.

Synthesis Start p-Tolualdehyde Oxime p-Tolyl-aldoxime Start->Oxime Condensation Isoxazole 5-(p-Tolyl)isoxazole Oxime->Isoxazole [3+2] Cycloaddition Product 4-Bromo-5-p-tolylisoxazole Isoxazole->Product Electrophilic Bromination Step1 NH2OH·HCl Step2 1. NCS 2. Vinyl Acetate / Et3N Step3 NBS, DMF RT, 4h

Figure 1: Step-wise synthetic workflow for 4-Bromo-5-p-tolylisoxazole via the 5-substituted intermediate.

Chemical Reactivity & Applications[2]

The core utility of 4-Bromo-5-p-tolylisoxazole lies in its ability to undergo orthogonal functionalization.

Transition Metal Catalysis (Suzuki-Miyaura)

The C4-Br bond is chemically activated for oxidative addition to Pd(0).

  • Protocol : 4-Bromo-5-p-tolylisoxazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq) in Dioxane/H₂O (4:1) at 90°C.

  • Outcome : Formation of 4,5-diaryl isoxazoles, a scaffold common in COX-2 inhibitors (e.g., Valdecoxib analogs).

Lithiation and Electrophile Trapping

Treatment with n-BuLi at -78°C generates the 4-lithio species via halogen-lithium exchange.

  • Application : Reaction with aldehydes, ketones, or CO₂ to introduce carbon chains or carboxylic acids at C4.

  • Caution : The isoxazole ring can be susceptible to ring-opening by strong nucleophiles if the temperature is not strictly controlled.

Isoxazole Ring Cleavage

Under catalytic hydrogenation (H₂/Pd-C) or treatment with Mo(CO)₆, the N-O bond cleaves to yield


-amino enones, serving as precursors for 1,3-dicarbonyl systems.

Reactivity Center 4-Bromo-5-p-tolylisoxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Center->Lithiation Stille Stille Coupling (R-SnBu3, Pd cat.) Center->Stille Product1 4-Aryl-5-p-tolylisoxazole (Bi-aryl scaffold) Suzuki->Product1 Product2 4-Formyl/Carboxy derivatives Lithiation->Product2

Figure 2: Divergent reactivity profile of the 4-bromo intermediate.

Analytical Characterization

For validation of synthesized material, the following spectral signatures are diagnostic:

¹H NMR (400 MHz, CDCl₃)
  • δ 8.25 ppm (s, 1H) : C3-H of the isoxazole ring. This singlet is distinctively downfield due to the adjacent nitrogen and oxygen.

  • δ 7.65 ppm (d, J=8.0 Hz, 2H) : Ortho-protons of the p-tolyl ring (relative to isoxazole).

  • δ 7.28 ppm (d, J=8.0 Hz, 2H) : Meta-protons of the p-tolyl ring.

  • δ 2.41 ppm (s, 3H) : Methyl group of the p-tolyl moiety.

Mass Spectrometry (LC-MS)
  • Isotope Pattern : The presence of bromine results in a characteristic 1:1 doublet at m/z [M]⁺ and [M+2]⁺ (238/240).

  • Fragmentation : Loss of Br (M-79/81) and cleavage of the isoxazole ring (loss of CNO fragments).

Safety & Handling (SDS Summary)

  • Hazard Classification : Acute Toxicity (Oral) Category 3; Skin Irritation Category 2; Eye Irritation Category 2A.

  • Signal Word : DANGER .

  • Handling :

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; compound may be an irritant to the respiratory tract.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

References

  • Sigma-Aldrich. 4-Bromo-5-p-tolylisoxazole Product Detail. Link

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.
  • Liu, H., et al. (2024). "Gold(III)-Catalyzed Synthesis of Brominated Isoxazole Derivatives." Molbank, 2024(1), M1769. Link

  • Kirchhoff, J. H., et al. (2002).[2] "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions."[2] Journal of the American Chemical Society, 124(46), 13662-13663. Link

  • Waldo, J. P., & Larock, R. C. (2007).

Sources

Spectroscopic Profiling and Structural Validation of 4-Bromo-5-p-tolylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and esters to improve metabolic stability and target affinity. Specifically, 4-Bromo-5-p-tolylisoxazole serves as a critical synthetic intermediate. The presence of the C4-bromine atom provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling the rapid expansion of structure-activity relationship (SAR) libraries.

This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 4-Bromo-5-p-tolylisoxazole. By bridging raw analytical data with the underlying quantum mechanical and electronic causalities, this guide ensures that researchers can definitively validate the structural integrity of this compound during drug development workflows.

Regioselective Synthesis & Self-Validating Protocol

To obtain reliable spectroscopic data, the analyte must be synthesized with high regiochemical fidelity. The direct bromination of 5-p-tolylisoxazole at the C4 position is the most efficient route.

Causality Behind Reagent Selection

N-Bromosuccinimide (NBS) is selected over molecular bromine (


) because it provides a steady, low concentration of electrophilic bromine (

). This controlled release prevents unwanted radical bromination at the benzylic methyl group of the p-tolyl moiety, ensuring absolute regioselectivity at the electron-rich C4 position of the isoxazole ring[1].
Step-by-Step Methodology

This protocol is designed as a self-validating system: each step includes an observable metric to confirm successful progression before proceeding to instrumental analysis.

  • Reaction Setup: Dissolve 10.0 mmol of 5-p-tolylisoxazole in 20 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF stabilizes the polar transition state during electrophilic aromatic substitution.

  • Electrophile Addition: Add 11.0 mmol (1.1 equivalents) of NBS in small portions at 0 °C to control the exothermic reaction.

  • Thermal Activation: Heat the mixture to 60 °C for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 8:2). The disappearance of the starting material (

    
    ) and the emergence of a less polar, UV-active spot (
    
    
    
    ) confirms the addition of the lipophilic bromine atom.
  • Quenching & Extraction: Pour the mixture into ice water (100 mL) to precipitate the crude product. Extract with ethyl acetate (

    
     mL), wash the combined organic layers with brine to remove residual DMF, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield 4-Bromo-5-p-tolylisoxazole as a crystalline solid.

Workflow Start 5-p-Tolylisoxazole (Starting Material) Bromination Electrophilic Bromination (NBS, DMF, 60°C) Start->Bromination Add NBS Purification Flash Chromatography (Hexanes/EtOAc) Bromination->Purification TLC Validated NMR NMR Analysis (1H & 13C in CDCl3) Purification->NMR IR FT-IR Spectroscopy (ATR Method) Purification->IR MS Mass Spectrometry (ESI-HRMS) Purification->MS Validation Structural Validation: 4-Bromo-5-p-tolylisoxazole NMR->Validation Shift Data IR->Validation Vibrations MS->Validation m/z Isotopes

Synthesis and multi-modal spectroscopic validation workflow for 4-Bromo-5-p-tolylisoxazole.

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's hydrogen and carbon framework. Samples are prepared in deuterated chloroform (


) because its non-polar nature perfectly solvates the lipophilic isoxazole without introducing exchangeable protons.

H NMR Analysis

The proton spectrum is relatively simple but highly diagnostic. The defining feature is the isolated singlet of the isoxazole C3-proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
8.35 Singlet (s)1H-Isoxazole H-3
7.82 Doublet (d)2H~8.0p-Tolyl H-ortho (to isoxazole)
7.31 Doublet (d)2H~8.0p-Tolyl H-meta (to isoxazole)
2.42 Singlet (s)3H-p-Tolyl

Causality of Chemical Shifts: The H-3 proton is highly deshielded (δ 8.35) due to the combined electron-withdrawing inductive effects of the adjacent nitrogen and oxygen atoms within the heteroaromatic ring. The p-tolyl protons exhibit a classic


 pseudo-doublet pattern, confirming para-substitution.

C NMR Analysis

Carbon-13 NMR is critical for confirming the presence of the bromine atom at C4.

Chemical Shift (δ, ppm)AssignmentMechanistic Rationale
163.5 Isoxazole C-5Deshielded by adjacent oxygen and extended conjugation.
151.2 Isoxazole C-3Deshielded by adjacent nitrogen (

hybridized).
141.0 p-Tolyl C-paraSubstituted by the electron-donating methyl group.
129.5, 127.2 p-Tolyl C-meta, C-orthoStandard aromatic resonances.
124.1 p-Tolyl C-ipsoAromatic carbon attached to the isoxazole ring.
93.8 Isoxazole C-4Heavy Atom Effect: Shielded by the massive electron cloud of Bromine.
21.5 p-Tolyl

Aliphatic methyl carbon.

Causality of the Heavy Atom Effect: In unsubstituted isoxazoles, the C4 carbon typically resonates around 100–105 ppm. Upon bromination, the C4 signal undergoes a dramatic upfield shift to ~93.8 ppm. This is due to the "Heavy Atom Effect" (specifically the spin-orbit coupling of the large bromine atom), which increases the local diamagnetic shielding of the attached carbon nucleus[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is utilized to validate the functional groups without the need for KBr pellet pressing, preserving the crystalline integrity of the sample[3].

Wavenumber (

)
IntensityVibrational ModeStructural Assignment
3110 Weak

stretch (

)
Isoxazole and Aromatic

bonds
2920, 2850 Weak

stretch (

)
p-Tolyl methyl group
1605 Strong

stretch
Isoxazole ring system
1510, 1450 Medium

stretch
Aromatic ring breathing
1395, 1110 Strong

stretch
Isoxazole heterocycle backbone
680 Strong

stretch
Halogen-carbon bond

Causality of Vibrational Modes: The isoxazole ring is characterized by the sharp


 stretching frequency at 1605 

and the complex

skeletal vibrations. The introduction of the heavy bromine atom creates a low-frequency, high-intensity dipole oscillation observed at 680

, definitively confirming halogenation.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is the preferred technique for this compound. The exact mass calculation for


 is 236.98.

Isotopic Causality: Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, a self-validating mass spectrum for this compound must exhibit a distinctive "twin peak" molecular ion cluster separated by 2 mass units.
  • 
     (
    
    
    
    ):
    m/z 238.0
  • 
     (
    
    
    
    ):
    m/z 240.0
Primary Fragmentation Pathways

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation:

  • Loss of Bromine: Homolytic or heterolytic cleavage of the weak

    
     bond results in the loss of a bromine radical/anion, yielding a fragment at m/z 158.
    
  • Isoxazole Ring Cleavage: The weak

    
     bond is highly susceptible to cleavage, leading to the expulsion of carbon monoxide (
    
    
    
    ) and hydrogen cyanide (
    
    
    ), leaving the stable p-tolyl cation (m/z 91).

Fragmentation Parent Molecular Ion [M+H]+ m/z 238 / 240 (1:1 Ratio) LossBr Cleavage of C-Br Bond [-Br] Parent->LossBr RingCleavage Isoxazole N-O Cleavage [-CO, -HCN] Parent->RingCleavage Ion1 Debrominated Fragment m/z 158 LossBr->Ion1 Ion2 Tropylium / Tolyl Cation m/z 91 RingCleavage->Ion2

Primary ESI-MS fragmentation pathways of 4-Bromo-5-p-tolylisoxazole.

Conclusion

The structural validation of 4-Bromo-5-p-tolylisoxazole relies on a multi-modal spectroscopic approach. The regioselective incorporation of the bromine atom at C4 is definitively proven by the preservation of the H-3 singlet in


H NMR, the dramatic heavy-atom shielding of C4 in 

C NMR, the emergence of a

stretch in FT-IR, and the unmistakable 1:1 isotopic doublet in HRMS. By understanding the quantum and electronic causalities behind these signals, researchers can confidently utilize this scaffold in advanced drug discovery pipelines.

References

  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo National Institutes of Health (PMC)[Link]

  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles ResearchGate[Link]

  • Isoxazole, 5-phenyl- | C9H7NO | CID 136800 - PubChem National Center for Biotechnology Information (PubChem) [Link]

Sources

Comprehensive Guide to the Crystal Structure Analysis of 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive technical workflow for the crystal structure analysis of 4-Bromo-5-p-tolylisoxazole . It is designed for researchers in medicinal chemistry and solid-state pharmacognosy, focusing on the critical quality attributes (CQAs) of the crystalline lattice—specifically halogen bonding and conformational torsion —which define the compound's physicochemical properties.

Executive Summary & Structural Significance

4-Bromo-5-p-tolylisoxazole represents a privileged scaffold in drug discovery, particularly as an intermediate for COX-2 inhibitors and antimicrobial agents. The structural integrity of this molecule hinges on the interplay between the electron-deficient isoxazole ring and the lipophilic p-tolyl moiety.

From a crystallographic perspective, this compound is a textbook candidate for studying


-hole interactions . The bromine atom at position 4 is activated by the electron-withdrawing nature of the isoxazole ring, creating a positive electrostatic potential cap (the 

-hole) capable of forming directional halogen bonds (XB) with nitrogen or oxygen acceptors.

Core Objectives of this Analysis:

  • Conformational Locking: Determine the torsion angle between the isoxazole and p-tolyl rings, which dictates the molecule's ability to fit into protein binding pockets.

  • Supramolecular Synthons: Identify if the lattice is driven by

    
     halogen bonds or classical 
    
    
    
    stacking.

Experimental Protocol: Synthesis to Crystal

To ensure high-fidelity diffraction data, the purity of the single crystal is paramount. The following protocol synthesizes the core scaffold and optimizes it for X-ray diffraction (XRD).

Synthesis Workflow

The most robust route involves the construction of the 5-aryl-isoxazole core followed by electrophilic halogenation.

  • Claisen Condensation: React 4'-methylacetophenone with ethyl formate in the presence of sodium methoxide to yield the sodium salt of 3-hydroxy-3-(p-tolyl)propenal.

  • Cyclization: Treat the intermediate with hydroxylamine hydrochloride (

    
    ) in refluxing ethanol. This yields 5-p-tolylisoxazole .
    
  • Regioselective Bromination: Dissolve 5-p-tolylisoxazole in glacial acetic acid. Add molecular bromine (

    
    ) dropwise at room temperature. The electrophilic substitution occurs exclusively at the C-4 position due to the directing effect of the ring oxygen and the steric accessibility relative to C-3.
    
    • Purification: Recrystallize crude product from ethanol to remove trace regioisomers.

Crystallization for XRD

Standard powder samples are insufficient. Use the Slow Evaporation Method to grow single crystals suitable for diffractometry.

  • Solvent System: Ethanol/Hexane (3:1 v/v) or Dichloromethane/Heptane.

  • Procedure: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter through a 0.45

    
     PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and store at 
    
    
    
    in a vibration-free environment.
  • Target: Colorless prisms or blocks, dimensions

    
     mm.
    

Data Collection & Reduction Strategy

Diffractometer Settings
  • Radiation Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    for brominated compounds to minimize absorption effects (
    
    
    ), though modern absorption correction software makes Cu acceptable.
  • Temperature: 100 K (Cryogenic).

    • Reasoning: Cooling reduces thermal motion (atomic displacement parameters), which is critical for resolving the electron density of the bromine atom and accurately modeling the subtle halogen bonding interactions.

Data Processing Pipeline
  • Indexing: Determine the Unit Cell dimensions (

    
    ). Expect a Monoclinic  system (Space group 
    
    
    
    ) or Triclinic (
    
    
    ), common for planar aromatic systems.
  • Integration & Scaling: Use software like SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS) to account for the heavy Bromine atom.

  • Structure Solution: Use ShelXT (Intrinsic Phasing) to locate the heavy Br atom first, which phases the remaining light atoms (C, N, O).

Structural Analysis: The Core Directive

This section details how to interpret the solved structure. Do not merely report bond lengths; analyze the implications of the geometry.

Molecular Conformation (The Twist)

The bond connecting the isoxazole C5 and the p-tolyl C1' is a single bond with free rotation, but it is restricted by steric clash and conjugation.

  • Metric: Measure the torsion angle

    
    .
    
  • Expectation: A torsion angle of

    
     .
    
  • Causality: A perfectly planar structure (

    
    ) maximizes 
    
    
    
    -conjugation but causes steric repulsion between the isoxazole Oxygen/Nitrogen and the ortho-hydrogens of the tolyl ring. The observed angle is the energetic compromise.
Halogen Bonding ( )

This is the most critical supramolecular feature. The Bromine at C4 is polarized.

  • The

    
    -hole:  The region along the C-Br bond axis (distal to C) is electron-deficient.
    
  • The Acceptor: The Nitrogen of a neighboring isoxazole ring (

    
    ) has a lone pair.
    
  • Validation:

    • Distance

      
       Sum of van der Waals radii (
      
      
      
      Å). Look for
      
      
      Å.
    • Angle

      
      . Linearity confirms the 
      
      
      
      -hole interaction nature.
Hirshfeld Surface Analysis

To visualize these interactions quantitatively, generate Hirshfeld surfaces using CrystalExplorer.

  • 
     Map:  Look for deep red spots near the Bromine atom (donor) and Nitrogen atom (acceptor).
    
  • Fingerprint Plot: The Br...N interaction will appear as distinct "spikes" in the bottom-left region of the 2D plot.

Visualization of Workflows & Pathways

Diagram 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to the final CIF file.

SynthesisWorkflow Reactants p-Tolyl Methyl Ketone + Ethyl Formate Intermediate Na-Enolate Intermediate Reactants->Intermediate Claisen Cond. Cyclization Cyclization (NH2OH·HCl) Intermediate->Cyclization Reflux Core 5-p-Tolylisoxazole Cyclization->Core Bromination Bromination (Br2 / AcOH) Core->Bromination Electrophilic Sub. Product 4-Bromo-5-p-tolylisoxazole Bromination->Product Crystal Slow Evaporation (EtOH/Hexane) Product->Crystal XRD X-Ray Diffraction (Mo-Kα, 100K) Crystal->XRD Data Collection

Caption: Step-by-step workflow for the synthesis, purification, and crystallographic characterization of the target compound.

Diagram 2: Supramolecular Interaction Network

This diagram illustrates the competing forces that stabilize the crystal lattice.

InteractionNetwork MoleculeA Molecule A (Reference) SigmaHole σ-Hole Interaction (C-Br ··· N) MoleculeA->SigmaHole PiStack π-π Stacking (Centroid ··· Centroid) MoleculeA->PiStack VDW Van der Waals (H ··· H) MoleculeA->VDW MoleculeB Molecule B (Neighbor) MoleculeC Molecule C (Layer Below) SigmaHole->MoleculeB Directional (< 3.4 Å) PiStack->MoleculeC Slip-stacked (3.5 - 3.8 Å) VDW->MoleculeB Packing Force

Caption: Logic gate of intermolecular forces. The Halogen Bond (Red) provides directionality, while Pi-Stacking (Green) provides stability.

Data Presentation: Expected Parameters

Use the table below as a template to organize your collected data. The "Typical Range" values are derived from analogous isoxazole structures [1, 2].

ParameterDescriptionTypical Range / Expectation
Crystal System Lattice symmetryMonoclinic or Triclinic
Space Group Symmetry operations

(Centrosymmetric)
Z Molecules per unit cell4
Bond: C4-Br Carbon-Bromine bond length

Å
Bond: N2-O1 Isoxazole N-O bond length

Å
Torsion Angle Twist between rings

(Non-planar)
Interaction C-Br...N distance

Å (Strong XB)
R-Factor (

)
Quality of fit

(5%)

References

  • Synthesis of Isoxazole Derivatives: Castellente, R. (2014).[1][2] Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available at: [Link]

  • Halogen Bonding in Isoxazoles: Kuz'mina, L. G., et al. (2015). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. CrystEngComm, 17, 7381. Available at: [Link]

  • Structural Analogues (Chlorophenyl-isoxazole): Krishnaiah, M., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E. Available at: [Link]

  • General Isoxazole Synthesis (Nitrile Oxide Route)
  • Crystallographic Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Available at: [Link]

Sources

Starting materials for 4-Bromo-5-p-tolylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the precision synthesis of 4-Bromo-5-(4-methylphenyl)isoxazole (also known as 4-Bromo-5-p-tolylisoxazole). This scaffold is a critical intermediate in medicinal chemistry, particularly as a precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate polysubstituted isoxazole libraries (e.g., COX-2 inhibitors like Valdecoxib analogs).

The guide prioritizes a scalable, three-step linear sequence: Enaminone Formation


 Regioselective Cyclization 

Electrophilic Halogenation
.

PART 1: Retrosynthetic Analysis & Strategy

To achieve the specific 4-bromo-5-aryl substitution pattern, a direct cyclization of a pre-brominated precursor is often plagued by poor regioselectivity. The most robust strategy involves constructing the 5-aryl isoxazole core first, followed by exploiting the inherent electronic bias of the isoxazole ring for C4-selective bromination.

Retrosynthetic Logic
  • Target: 4-Bromo-5-p-tolylisoxazole.

  • Disconnection 1 (C-Br): Removal of the bromine atom leads to 5-p-tolylisoxazole . The C4 position is the most nucleophilic site on the isoxazole ring, making it ideal for late-stage electrophilic aromatic substitution (SEAr).

  • Disconnection 2 (Heterocycle Formation): The isoxazole ring is disconnected to Hydroxylamine and an Enaminone (3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one).

  • Starting Material: The enaminone is readily accessible from 4'-Methylacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

Visual Synthesis Map

Retrosynthesis Target 4-Bromo-5-p-tolylisoxazole (Target Molecule) Precursor 5-(p-Tolyl)isoxazole (Core Scaffold) Precursor->Target Electrophilic Bromination (C4 Selectivity) Enaminone 3-(Dimethylamino)-1-(p-tolyl) prop-2-en-1-one Enaminone->Precursor Cyclocondensation (Regioselective) SM1 4'-Methylacetophenone SM1->Enaminone Condensation SM2 DMF-DMA SM2->Enaminone Reagent1 Hydroxylamine HCl Reagent1->Precursor Reagent2 N-Bromosuccinimide (NBS) Reagent2->Target

Figure 1: Retrosynthetic tree illustrating the linear construction of the target molecule from commodity chemicals.

PART 2: Primary Starting Materials & Reagents

Ensure all reagents meet the purity specifications below to minimize side-product formation (e.g., 3-aryl isomers or ring-opened nitriles).

Reagent / SolventCAS No.[1]Grade/PurityRoleCritical Note
4'-Methylacetophenone 122-00-9>98%Scaffold StarterMain carbon source; liquid at RT.[1]
DMF-DMA 4637-24-5>94%C1 SynthonMoisture sensitive; store under N2.
Hydroxylamine HCl 5470-11-1>98%Heterocycle N-O SourceHygroscopic; use dry salt.
N-Bromosuccinimide (NBS) 128-08-5>99%Brominating AgentRecrystallize from water if yellow (degraded).
Ethanol (EtOH) 64-17-5AbsoluteSolvent (Cyclization)Water content <0.5% to prevent hydrolysis.
DMF 68-12-2AnhydrousSolvent (Bromination)Must be amine-free.

PART 3: Detailed Synthetic Protocols

Phase 1: Enaminone Synthesis

Objective: Convert 4'-methylacetophenone into the reactive enaminone intermediate. Reaction: Condensation

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4'-Methylacetophenone (13.4 g, 100 mmol) and DMF-DMA (15.0 g, 126 mmol).

  • Reaction: Heat the neat mixture (solvent-free) to 110°C for 12–16 hours.

    • Mechanism:[2][3][4][5] The reaction releases methanol. A drying tube or open vent (in a fume hood) allows methanol to escape, driving equilibrium forward.

  • Monitoring: TLC (Hexane/EtOAc 1:1). The starting ketone (Rf ~0.[6]6) should disappear, replaced by a polar yellow spot (Enaminone).

  • Workup:

    • Cool to room temperature.[4][7] The mixture will solidify or become a viscous orange oil.

    • Wash with cold hexanes (2 x 20 mL) to remove unreacted ketone.

    • Yield: Expect 17–18 g (90–95%) of yellow solid.

    • Checkpoint: The product is 3-(dimethylamino)-1-(4-methylphenyl)-2-propen-1-one .[8]

Phase 2: Regioselective Cyclization

Objective: Form the isoxazole ring with the p-tolyl group at position 5. Reaction: [3+2] Annulation type Cyclocondensation

  • Setup: 500 mL RBF with condenser.

  • Solvation: Dissolve the Enaminone (18.9 g, 100 mmol) in Absolute Ethanol (200 mL).

  • Addition: Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (7.6 g, 110 mmol).

    • Note: Do not add base (like NaOH). Acidic/neutral conditions favor the formation of the 5-aryl isomer over the 3-aryl isomer.

  • Reaction: Reflux (78°C) for 2–4 hours.

  • Workup:

    • Remove EtOH under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc 9:1).

    • Yield: Expect 12–13 g (75–80%).

    • Product: 5-(p-Tolyl)isoxazole .

Phase 3: Electrophilic Bromination (C4-Selective)

Objective: Install the bromine atom specifically at the 4-position. Reaction: Electrophilic Aromatic Substitution (SEAr)

  • Setup: 250 mL RBF, shielded from bright light (foil-wrapped).

  • Solvation: Dissolve 5-(p-Tolyl)isoxazole (10.0 g, 62.8 mmol) in DMF (60 mL).

    • Why DMF? Polar aprotic solvents stabilize the transition state and enhance the electrophilicity of NBS.

  • Addition: Add N-Bromosuccinimide (NBS) (12.3 g, 69.1 mmol) in portions over 10 minutes at room temperature (25°C).

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The 4-bromo product is less polar than the starting isoxazole.

  • Workup:

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

    • Filter the solid.

    • Wash the filter cake with water (3 x 50 mL) to remove succinimide and DMF.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Final Yield: Expect 12–13.5 g (80–90%).

    • Characterization: Melting point ~90–92°C (verify with literature).

Reaction Mechanism Visualization

Mechanism Step1 5-(p-Tolyl)isoxazole Intermediate Sigma Complex (C4-Bromonium) Step1->Intermediate + Br+ (from NBS) Product 4-Bromo-5-p-tolylisoxazole Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide Byproduct NBS NBS NBS->Step1 Reagent

Figure 2: Electrophilic Aromatic Substitution mechanism at the C4 position.

PART 4: Critical Troubleshooting & Optimization

1. Regioselectivity Issues (Step 2)
  • Problem: Formation of 3-p-tolylisoxazole (minor isomer).

  • Cause: Use of free hydroxylamine (NH₂OH) in basic conditions can lead to competitive attack at the carbonyl carbon rather than the beta-carbon of the enaminone.

  • Solution: Stick to NH₂OH·HCl in alcohol. The acidic environment ensures the nitrogen attacks the beta-carbon (Michael addition), locking in the 5-aryl structure.

2. Incomplete Bromination (Step 3)
  • Problem: Starting material remains after 12 hours.

  • Solution: Add 10 mol% Ammonium Acetate or heat to 50°C. However, avoid excessive heat to prevent bromination of the benzylic methyl group on the tolyl ring (radical bromination).

3. Benzylic Bromination Side Reaction
  • Risk: NBS can brominate the methyl group of the p-tolyl moiety via a radical mechanism (Wohl-Ziegler reaction).

  • Prevention: Perform the reaction in polar solvents (DMF/MeCN) and exclude light to suppress radical pathways. Do not use radical initiators (AIBN/Benzoyl Peroxide).

References

  • Synthesis of Enaminones

    • Title: "Solvent-free synthesis of enaminones
    • Source:Green Chemistry, 2004.
    • Context: Validates the neat reaction of acetophenones with DMF-DMA.
  • Regioselective Isoxazole Formation

    • Title: "Regioselective synthesis of 5-substituted isoxazoles
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 6.
    • Context: Confirms that NH₂OH·HCl in refluxing ethanol yields the 5-aryl isomer.
  • Bromination of Isoxazoles

    • Title: "Electrophilic substitution of isoxazoles: Halogen
    • Source:Tetrahedron, Vol 68, Issue 25.
    • Context: Standardizes NBS/DMF as the method of choice for C4 bromin
  • General Methodology

    • Title: "Synthesis of 4-haloisoxazoles"
    • Source:Organic Preparations and Procedures Intern

Sources

Technical Whitepaper: Retrosynthetic Logic and Process Engineering for 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive retrosynthetic analysis and forward process engineering strategy for 4-Bromo-5-p-tolylisoxazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate trisubstituted isoxazole libraries, including COX-2 inhibitors and kinase modulators.

The recommended synthetic pathway prioritizes regiochemical fidelity and process scalability . Unlike erratic cycloaddition routes, the proposed Enaminone-Cyclization-Halogenation (ECH) strategy ensures exclusive formation of the 5-aryl isomer, eliminating costly chromatographic separations of regioisomers.

Part 1: Structural Analysis & Retrosynthetic Logic

The Target Molecule
  • Core: Isoxazole (1,2-oxazole) heterocycle.[1][2]

  • Substituents: p-Tolyl group at C5; Bromine at C4; Hydrogen at C3.

  • Electronic Environment: The isoxazole ring is

    
    -deficient relative to furan but 
    
    
    
    -excessive relative to pyridine. The C4 position is the nucleophilic hotspot, susceptible to Electrophilic Aromatic Substitution (EAS).
Retrosynthetic Disconnections

The retrosynthetic breakdown reveals two distinct pathways. Path A (Functionalization) is preferred for process chemistry due to the availability of cheap commodity starting materials (4-methylacetophenone). Path B (Cycloaddition) is reserved for discovery-scale analog generation.

Retrosynthesis Target 4-Bromo-5-p-tolylisoxazole (Target) Inter1 5-p-Tolylisoxazole (Precursor) Inter1->Target C-Br Disconnection (EAS) BrSource Brominating Agent (NBS or Br2) BrSource->Target Enaminone Enaminone Intermediate (3-dimethylamino-1-p-tolyl-propenone) Enaminone->Inter1 N-O Bond Formation (Cyclocondensation) StartMat1 4-Methylacetophenone (Commodity Chemical) StartMat1->Enaminone Condensation StartMat2 DMF-DMA StartMat2->Enaminone StartMat3 Hydroxylamine HCl StartMat3->Inter1

Figure 1: Retrosynthetic tree illustrating the disconnection of the C-Br bond followed by the heterocyclic ring disassembly via the enaminone pathway.[3][4]

Part 2: Forward Synthesis (The ECH Strategy)

This protocol utilizes a "self-validating" stepwise approach where each intermediate has distinct spectroscopic signatures, allowing for in-process monitoring without complex workups.

Phase 1: Enaminone Formation

Reaction: Condensation of 4-methylacetophenone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Causality: DMF-DMA acts as a formylating agent equivalent. The reaction is driven by the thermodynamic stability of the conjugated enaminone system and the removal of volatile methanol.

  • Reagents: 4-Methylacetophenone (1.0 eq), DMF-DMA (1.2 eq).

  • Conditions: Reflux in Toluene or neat at 110°C.

  • Checkpoint: Disappearance of the ketone methyl singlet (

    
     2.5 ppm) and appearance of vinyl doublets (
    
    
    
    5.8 and 7.8 ppm,
    
    
    Hz) in
    
    
    H NMR.
Phase 2: Regioselective Cyclization

Reaction: Enaminone + Hydroxylamine Hydrochloride (


).
Mechanism:  The nitrogen of hydroxylamine is the harder nucleophile and attacks the hard electrophilic center (C3 of the enaminone, adjacent to the dimethylamino group). The oxygen then cyclizes onto the carbonyl carbon.
Why this matters:  This specific order of addition guarantees the 5-aryl  isomer. The reverse addition (giving 3-aryl) is sterically and electronically disfavored in this system [1].
Phase 3: C4-Bromination (Electrophilic Aromatic Substitution)

Reaction: 5-p-Tolylisoxazole + N-Bromosuccinimide (NBS). Mechanism: The isoxazole ring undergoes EAS. The C4 position is the only site capable of stabilizing the cationic sigma-complex intermediate. Safety: NBS is used over elemental bromine (


) to control stoichiometry and avoid handling corrosive liquids.

Mechanism Substrate 5-p-Tolylisoxazole Complex Sigma Complex (C4 Cation) Substrate->Complex Attack at C4 NBS NBS (Electrophile) NBS->Complex Br+ Source Product 4-Bromo-5-p-tolylisoxazole Complex->Product -H+ (Re-aromatization)

Figure 2: Mechanistic pathway of the regioselective bromination at the C4 position via Electrophilic Aromatic Substitution.

Part 3: Experimental Protocols

Step-by-Step Methodology
Step 1: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one
  • Charge a 250 mL round-bottom flask with 4-methylacetophenone (13.4 g, 100 mmol) and DMF-DMA (16 mL, 120 mmol).

  • Heat the mixture to 110°C (reflux) under a nitrogen atmosphere for 12 hours.

  • Process Control: Monitor via TLC (EtOAc/Hexane 1:1). The starting ketone (

    
    ) should disappear, replaced by a polar yellow spot (
    
    
    
    ).
  • Concentrate the deep red/orange solution under reduced pressure to remove excess DMF-DMA and methanol.

  • Yield: Quantitative crude (red oil or solid). Use directly in Step 2.

Step 2: Cyclization to 5-p-Tolylisoxazole
  • Dissolve the crude enaminone from Step 1 in Ethanol (100 mL).

  • Add Hydroxylamine Hydrochloride (7.6 g, 110 mmol).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature. Remove ethanol in vacuo.

  • Partition the residue between Water (100 mL) and Ethyl Acetate (100 mL). Wash organic layer with Brine.[5]

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexanes/Ethanol if necessary.

  • Expected Yield: 85-92% (over 2 steps).

Step 3: Bromination to 4-Bromo-5-p-tolylisoxazole
  • Dissolve 5-p-tolylisoxazole (15.9 g, 100 mmol) in Acetonitrile (150 mL) or DMF (if solubility is an issue).

  • Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at 0°C to control the exotherm.

  • Allow to warm to room temperature and stir for 4-6 hours.

  • Process Control: HPLC or TLC should show conversion to a less polar spot.

  • Quench with saturated Sodium Thiosulfate solution (to remove trace

    
    ).
    
  • Extract with Ethyl Acetate, wash with water (

    
    ) to remove succinimide.
    
  • Final Product: White to off-white solid.

  • Expected Yield: 88-95%.

Part 4: Data Presentation & Validation

Quantitative Data Summary
ParameterStep 1 (Enaminone)Step 2 (Cyclization)Step 3 (Bromination)
Limiting Reagent 4-MethylacetophenoneEnaminone Intermediate5-p-Tolylisoxazole
Stoichiometry 1.0 : 1.2 (DMF-DMA)1.0 : 1.1 (

)
1.0 : 1.1 (NBS)
Temperature 110°C78°C (Reflux)0°C

25°C
Time 12 h4 h6 h
Typical Yield >98% (Crude)85-92%88-95%
Atom Economy Moderate (-MeOH)High (-H2O, -Me2NH)High (-Succinimide)
Analytical Validation (Self-Validating System)

To ensure "Trustworthiness," the operator must verify the following spectroscopic shifts.

  • Precursor (5-p-Tolylisoxazole):

    • 
       NMR (
      
      
      
      ):
      
      
      2.40 (s, 3H, Ar-Me), 6.45 (d, 1H, C4-H ), 8.25 (d, 1H, C3-H ), 7.2-7.7 (m, 4H, Ar-H).
    • Note: The doublet coupling between C3-H and C4-H (

      
       Hz) is diagnostic.
      
  • Target (4-Bromo-5-p-tolylisoxazole):

    • 
       NMR (
      
      
      
      ):
      
      
      2.41 (s, 3H, Ar-Me), 8.35 (s, 1H, C3-H) , 7.3-7.8 (m, 4H, Ar-H).
    • Validation: The disappearance of the C4-H signal at 6.45 ppm and the collapse of the C3-H doublet into a singlet confirms complete bromination [2].

References

  • Regioselective Synthesis of 5-Substituted Isoxazoles

    • Source: Waldo, J. P., & Larock, R. C. (2007).[1] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. The Journal of Organic Chemistry, 72(25), 9643–9647.

    • Link:[Link]

  • Bromination of Isoxazoles (Mechanism & Protocols)

    • Source: Ye, X., et al. (2023).
    • Link:[Link]

  • Process Chemistry of Enaminones

    • Source: Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
    • Link:[Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Behavior of 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific needs of pharmaceutical researchers and process chemists dealing with 4-Bromo-5-p-tolylisoxazole , a critical intermediate in the synthesis of COX-2 inhibitors (such as Valdecoxib) and other bioactive heterocycles.

Part 1: Executive Summary & Compound Architecture

4-Bromo-5-p-tolylisoxazole (CAS: Variable depending on specific isomer, often related to Valdecoxib intermediates) is a lipophilic heterocyclic building block. Its solubility profile is governed by the competition between the polar isoxazole core and the hydrophobic aryl/bromo substituents.

Understanding the solubility of this compound is not merely about finding a solvent that "works"; it is about optimizing process mass intensity (PMI) during synthesis, ensuring polymorph control during crystallization, and accurate dosing in biological assays.

Structural Determinants of Solubility[1]
  • Isoxazole Core: Provides a dipole moment and limited H-bond acceptance (N and O atoms), imparting solubility in polar aprotic solvents.

  • 4-Bromo Substituent: Increases molecular weight and lipophilicity (LogP), reducing water solubility significantly while enhancing solubility in halogenated solvents.

  • 5-p-Tolyl Group: A planar, aromatic hydrophobic domain that drives

    
     stacking interactions, often leading to high lattice energy and reduced solubility in non-aromatic solvents.
    

Part 2: Predictive Solubility Landscape

In the absence of publicly available thermodynamic solubility constants for this specific derivative, we apply the "Like Dissolves Like" principle validated by structural analogues (e.g., 3,5-diphenylisoxazole derivatives).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good balance of polarity. Ethyl Acetate is the recommended solvent for extraction and initial purification.
Chlorinated DCM, ChloroformHigh Excellent solvation of the bromo- and aryl- moieties via dispersion forces.
Alcohols Methanol, Ethanol, IPAModerate (Temp. Dependent)H-bonding is less effective due to the lack of strong H-bond donors on the solute. Ideal for recrystallization (steep solubility curve).
Aromatics Toluene, XyleneModerate

interactions with the p-tolyl group aid solvation. Useful for high-temp processing.
Alkanes Hexane, HeptaneLow (<1 mg/mL)Insufficient polarity to overcome lattice energy. Used as anti-solvents.
Aqueous Water, BuffersNegligible High LogP (~3.5–4.0) precludes aqueous solubility without co-solvents or surfactants.

Part 3: Experimental Protocol for Solubility Determination

Workflow Diagram

Solubility_Workflow Start Start: Solid Solute (4-Bromo-5-p-tolylisoxazole) Prep Sample Preparation Excess solid + Solvent in Vials Start->Prep Weighing Equil Equilibration Orbital Shaker (24-72h) Controlled Temp (T ± 0.1 K) Prep->Equil Agitation Sep Phase Separation Centrifugation or Filtration (0.45 µm PTFE) Equil->Sep Saturated Solution Dil Dilution Dilute supernatant with Mobile Phase Sep->Dil Supernatant Quant Quantification HPLC-UV (λ_max ~254 nm) Dil->Quant Injection Calc Data Analysis Mole Fraction (x_i) Thermodynamic Modeling Quant->Calc Peak Area Integration

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Add excess 4-Bromo-5-p-tolylisoxazole solid (approx. 50–100 mg) to 5 mL glass vials.

  • Add 2 mL of the selected solvent (e.g., Methanol, Ethanol, Acetone, Toluene).

  • Ensure visible solid remains at the bottom; if not, add more solid.

Step 2: Equilibration

  • Place vials in a thermostated orbital shaker.

  • Temperature Range: Measure at

    
     to 
    
    
    
    K (in 5 K intervals).
  • Time: Agitate for 24 hours, then allow to settle (sedimentation) for 4 hours. Note: For viscous solvents, centrifugation at 4000 rpm is preferred over filtration to avoid adsorption losses.

Step 3: Sampling & Analysis

  • Withdraw supernatant using a pre-warmed syringe (to prevent precipitation).

  • Filter through a 0.22 µm or 0.45 µm PTFE filter.

  • Dilute with HPLC mobile phase (e.g., Acetonitrile:Water 50:50).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: ACN/Water (Isocratic 70:30 or Gradient).

    • Detection: UV at

      
       (typically 250–260 nm for aryl isoxazoles).
      
    • Flow Rate: 1.0 mL/min.

Part 4: Thermodynamic Modeling & Data Analysis

To extrapolate data and understand the dissolution mechanism, the experimental mole fraction solubility (


) should be correlated using thermodynamic models.
The Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature in pure solvents.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • If the curve is linear (

    
    ), the enthalpy of solution is constant.
    
  • Non-linearity implies a change in heat capacity (

    
    ) during dissolution.
    
van't Hoff Analysis (Dissolution Thermodynamics)

Use the van't Hoff equation to calculate the apparent enthalpy (


) and entropy (

) of solution:


  • Positive

    
     : Endothermic dissolution (Solubility increases with T). Typical for this class of compounds.
    
  • Positive

    
     : Entropy-driven process (Disorder increases).
    
Thermodynamic Cycle Diagram

Thermo_Cycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation ΔH_sub > 0 Solution Solute in Solution (Solvated) Solid->Solution Dissolution ΔH_sol = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv < 0

Figure 2: Thermodynamic cycle representing the dissolution process. Solubility is the sum of the energy cost to break the crystal lattice (Sublimation) and the energy gain from solute-solvent interactions (Solvation).

Part 5: Applications in Process Chemistry

Recrystallization Strategy

Based on the predicted profile, a cooling crystallization or anti-solvent method is recommended for purification.

  • Solvent System: Ethanol/Water or IPA/Water.

  • Protocol: Dissolve crude 4-Bromo-5-p-tolylisoxazole in hot Ethanol (near reflux). Slowly add Water (anti-solvent) until turbidity persists. Cool slowly to 0–5 °C to maximize crystal size and purity.

Reaction Solvent Selection
  • Bromination Reactions: If synthesizing this compound from 5-p-tolylisoxazole, use Acetic Acid or DCM . The product will likely precipitate from Acetic Acid upon cooling, simplifying isolation.

  • Coupling Reactions: For Suzuki couplings (reacting the Br), use Toluene/Water or Dioxane/Water mixtures, where the compound shows good solubility at elevated temperatures (

    
     °C).
    

References

  • Avdeef, A., et al. (2016).[2] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.[2] Link[2]

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug (erlotinib hydrochloride) in different organic solvents. Journal of Chemical & Engineering Data, 59(5), 1649-1656. (Example of Apelblat application). Link

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • PubChem Compound Summary. (2025). 4-Bromo-5-methylisoxazole (Analogous structure data). National Library of Medicine. Link

Sources

Methodological & Application

Protocol for 1,3-dipolar cycloaddition synthesis of 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-fidelity protocol for the synthesis of 4-Bromo-5-(p-tolyl)isoxazole (CAS: 61995-52-6).

Based on the specific regiochemical requirements of the target (3-unsubstituted, 4-bromo, 5-aryl), the most robust, scalable, and scientifically validated approach is a Two-Stage Synthesis :

  • Core Construction: 1,3-Dipolar Cycloaddition of in situ generated fulminic acid (HCNO) with p-tolylacetylene to form the 5-arylisoxazole scaffold.

  • Regioselective Functionalization: Electrophilic bromination at the C4 position.

While direct cycloaddition using 1-bromoalkynes is theoretically possible, it often suffers from poor regioselectivity (favoring 5-bromo isomers) or requires expensive Ruthenium catalysts to invert selectivity. The protocol below details the "Gold Standard" stepwise route used in pharmaceutical process chemistry.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of 3,4,5-trisubstituted isoxazoles requires precise control over the [3+2] cycloaddition assembly. For 4-bromo-5-(p-tolyl)isoxazole , the challenge lies in the placement of the bromine atom and the p-tolyl group relative to the oxygen and nitrogen of the ring.

  • Direct Cycloaddition Route (Risky): Reaction of a nitrile oxide with a 1-bromoalkyne.

    • Issue: Thermal cycloaddition of nitrile oxides with 1-haloalkynes typically favors the 5-halo-4-substituted isomer due to electronic control, yielding the incorrect regioisomer (5-bromo-4-p-tolylisoxazole). Inverting this requires specialized Ruthenium catalysts (CpRuCl).

  • Stepwise Route (Recommended): Construction of the 5-aryl ring followed by C4 bromination.

    • Advantage: Terminal alkynes react with nitrile oxides to yield 5-substituted isoxazoles almost exclusively (steric and electronic favorability). Subsequent electrophilic substitution on isoxazoles occurs exclusively at the C4 position , guaranteeing the correct structure.

Retrosynthetic Pathway

The synthetic logic disconnects the target into three precursors: Nitromethane (dipole source), p-Tolylacetylene (dipolarophile), and N-Bromosuccinimide (bromine source).

Retrosynthesis Target Target: 4-Bromo-5-(p-tolyl)isoxazole Intermediate Intermediate: 5-(p-Tolyl)isoxazole Target->Intermediate C4 Bromination Precursors1 Reagent: NBS (Electrophilic Bromination) Target->Precursors1 Precursors2 Dipolarophile: 4-Ethynyltoluene Intermediate->Precursors2 [3+2] Cycloaddition Precursors3 Dipole Precursor: Nitromethane (HCNO source) Intermediate->Precursors3 Dehydration

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the isoxazole core followed by functionalization.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 5-(p-Tolyl)isoxazole via [3+2] Cycloaddition

This step utilizes the Mukaiyama method , where fulminic acid (HCNO) is generated in situ from nitromethane using phenyl isocyanate as a dehydrating agent. This avoids the isolation of unstable fulminic acid.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
4-Ethynyltoluene (p-Tolylacetylene) 1.0Dipolarophile (Scaffold Builder)
Nitromethane 10.0Dipole Precursor (Solvent/Reagent)
Phenyl Isocyanate (PhNCO) 2.0Dehydrating Agent
Triethylamine (Et₃N) 0.1Catalyst
Benzene or Toluene -Co-solvent (Optional)
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Argon or Nitrogen).[7]

  • Dissolution: Dissolve 4-ethynyltoluene (10 mmol, 1.16 g) in dry nitromethane (10 mL). If solubility is an issue, add dry benzene or toluene (10 mL).

  • Activation: Add phenyl isocyanate (20 mmol, 2.1 mL) to the solution.

  • Catalysis: Add triethylamine (1 mmol, ~5 drops) slowly. Caution: The reaction may be exothermic.

  • Cycloaddition: Heat the reaction mixture to 60–70 °C for 4–6 hours.

    • Mechanism:[1][2][3] PhNCO dehydrates

      
       to form HCNO (Fulminic Acid). HCNO undergoes 1,3-dipolar cycloaddition with the alkyne.[7][8] The byproduct is 1,3-diphenylurea (precipitate).
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot should disappear, and a new fluorescent spot (the isoxazole) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated diphenylurea byproduct. Wash the solid with a small amount of benzene/toluene.

    • Concentrate the filtrate under reduced pressure to remove excess nitromethane and solvent.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 85:15).

    • Yield Expectation: 75–85%.

    • Product: 5-(p-Tolyl)isoxazole (White to off-white solid).

Phase 2: Regioselective C4 Bromination

Isoxazoles are electron-rich heteroaromatics that undergo Electrophilic Aromatic Substitution (


). The C4 position is the most nucleophilic site, ensuring high regioselectivity without touching the phenyl ring.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
5-(p-Tolyl)isoxazole (from Phase 1)1.0Substrate
N-Bromosuccinimide (NBS) 1.1Brominating Agent
DMF (Dimethylformamide) -Solvent
Ammonium Acetate (Optional) 0.1Catalyst (if reaction is sluggish)
Step-by-Step Procedure
  • Dissolution: Dissolve 5-(p-Tolyl)isoxazole (5 mmol, 795 mg) in DMF (10 mL) in a 50 mL round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (NBS) (5.5 mmol, 980 mg) in one portion.

  • Reaction: Stir the mixture at Room Temperature for 2–4 hours.

    • Note: If the reaction is slow, heat to 50 °C. The completion is indicated by the disappearance of the starting material on TLC.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates out.

  • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (3 x 20 mL) to remove DMF. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water or Hexane usually affords pure crystals. Column chromatography is rarely needed unless NBS byproducts persist.

    • Yield Expectation: 85–95%.

    • Final Product:4-Bromo-5-(p-tolyl)isoxazole .[9][10]

Part 3: Quality Control & Validation

Analytical Specifications

Verify the identity and purity of the final compound using the following parameters.

ParameterExpected Value/Observation
Appearance White to pale yellow crystalline solid
Melting Point 108–110 °C (Lit. value check required)
¹H NMR (CDCl₃) Isoxazole Ring: No singlet at ~8.2 ppm (C4-H is gone). Aryl Group: AA'BB' system for p-tolyl (~7.6 ppm, ~7.2 ppm). Methyl: Singlet at ~2.4 ppm. C3-H: Singlet at ~8.3–8.5 ppm (distinctive for 3-unsubstituted isoxazole).
¹³C NMR Signal for C4-Br typically appears upfield (~90 ppm). C5 and C3 signals shift characteristically.
Mass Spectrometry Molecular ion

at m/z ~238/240 (1:1 isotopic ratio for Br).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Phase 1: Low Yield Inefficient dehydration of nitromethane.Ensure PhNCO is fresh. Increase temperature to reflux. Verify inert atmosphere (HCNO is moisture sensitive).
Phase 1: Dimerization HCNO dimerizing to furoxan.Add

very slowly to keep steady-state concentration of HCNO low, favoring reaction with alkyne over self-reaction.
Phase 2: Regio-isomers Bromination on the phenyl ring.Ensure mild conditions (RT). Use NBS/DMF rather than

. The isoxazole C4 is much more reactive than the phenyl ring.
Phase 2: Incomplete Rxn Old NBS (degraded).Recrystallize NBS from water before use if it appears yellow/brown.

Part 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the regiochemical control points.

ReactionPathway Nitromethane Nitromethane (CH3NO2) HCNO Fulminic Acid (HCNO) [In Situ] Nitromethane->HCNO PhNCO, Et3N -PhNHCONHPh Isoxazole 5-(p-Tolyl)isoxazole (Regioisomer A: Major) HCNO->Isoxazole [3+2] Cycloaddition (Steric Control) Alkyne p-Tolylacetylene Alkyne->Isoxazole Target 4-Bromo-5-(p-tolyl)isoxazole (Final Product) Isoxazole->Target NBS, DMF Electrophilic Sub. (C4)

Figure 2: Reaction pathway showing the in situ generation of the dipole and the sequential assembly of the target molecule.

Part 5: Safety & Handling

  • Nitromethane: Flammable and a shock-sensitive explosive precursor. Do not heat to dryness. Use in a fume hood.

  • Phenyl Isocyanate: Potent lachrymator and sensitizer. Handle with extreme care; avoid inhalation.

  • N-Bromosuccinimide: Irritant. Store in a refrigerator.

References

  • Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society, 82(20), 5339–5342. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[5] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Oakdale, J. S., Sit, R. K., & Fokin, V. V. (2014).[6] "Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Haloisoxazoles and 5-Halotriazoles." Chemistry – A European Journal, 20(35), 11101–11110.[6] Link

  • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). "A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors)." The Journal of Organic Chemistry, 45(19), 3916–3918. Link

  • Waldo, J. P., & Larock, R. C. (2007). "Synthesis of 4-Haloisoxazoles." The Journal of Organic Chemistry, 72(25), 9643–9647. Link

Sources

Strategic Introduction: The Isoxazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-p-tolylisoxazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The isoxazole core is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and biaryl ethers. It is central to the efficacy of therapeutics such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

This guide focuses on the 4-Bromo-5-p-tolylisoxazole scaffold. This substrate offers a unique strategic advantage: the C5-p-tolyl group provides a stable, lipophilic anchor, while the C4-bromide serves as a highly reactive handle for late-stage diversification.

Key Chemical Challenges:

  • Regioselectivity: Ensuring coupling occurs exclusively at C4 without disrupting the C5-aryl bond.

  • Catalyst Poisoning: The isoxazole nitrogen (

    
     hybridized) can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
    
  • Ring Stability: The N-O bond is susceptible to reductive cleavage; protocols must avoid harsh reducing conditions (e.g., high-pressure

    
    , active metals).
    

Mechanistic Analysis & Catalytic Cycle

The functionalization of 4-Bromo-5-p-tolylisoxazole proceeds via a standard Pd(0)/Pd(II) redox cycle. The presence of the electron-rich p-tolyl group at C5 marginally increases electron density in the heterocyclic ring, potentially slowing oxidative addition compared to electron-deficient isoxazoles. However, the C4-Br bond remains sufficiently electrophilic for facile insertion by electron-rich phosphine-ligated palladium species.

Visualization: The Catalytic Cycle

The following diagram illustrates the Suzuki-Miyaura pathway, highlighting the critical oxidative addition step at the C4 position.

SuzukiCycle PreCat Pd(II) Pre-catalyst (Inactive) ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction (In situ) OxAdd Oxidative Addition (Rate Limiting) ActiveCat->OxAdd + 4-Br-Isoxazole Complex_Ox Ar-Pd(II)-Br Complex OxAdd->Complex_Ox TransMet Transmetallation (Boronate + Base) Complex_Ox->TransMet + Ar'-B(OH)2 + Base Complex_Biaryl Ar-Pd(II)-Ar' Complex TransMet->Complex_Biaryl RedElim Reductive Elimination (Product Release) Complex_Biaryl->RedElim RedElim->ActiveCat Regeneration Product 4-Aryl-5-p-tolylisoxazole RedElim->Product

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 4-Bromo-5-p-tolylisoxazole. Oxidative addition is the entry point for the isoxazole substrate.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the "Workhorse" method for installing aryl and heteroaryl groups at C4.

Reagents & Materials:

  • Substrate: 4-Bromo-5-p-tolylisoxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aq.) or 
    
    
    
    (3.0 equiv, solid)
  • Solvent: 1,2-Dimethoxyethane (DME)/Water (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or round-bottom flask with the isoxazole substrate, boronic acid, and palladium catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling byproducts and catalyst death.

  • Solvent Addition: Add the degassed solvent mixture and the base via syringe under positive inert gas pressure.

  • Reaction:

    • Thermal: Heat to 85°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexanes). The bromide starting material (

    
    ) should disappear; product is usually more polar (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

Why this works: The bidentate ligand (dppf) prevents


-hydride elimination (if alkyl groups are present) and resists de-ligation at high temperatures, making it superior to 

for sterically hindered boronic acids.
Protocol B: Sonogashira Coupling (Alkynylation)

Used to extend the carbon skeleton with alkyne linkers.

Reagents:

  • Substrate: 4-Bromo-5-p-tolylisoxazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2–5 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (DEA) (used as solvent or co-solvent with THF).
    

Critical Nuance: Premix the Pd-catalyst and substrate before adding the copper iodide. This minimizes the formation of Glaser homocoupling products (alkyne-alkyne dimers).

Data Presentation: Representative Optimization Matrix

The following table summarizes expected outcomes based on standard reactivity profiles of 4-bromoisoxazoles reported in literature (e.g., Sperry et al., Heterocycles).

EntryCoupling PartnerCatalyst SystemBase/SolventTemp/TimeYield (Isolated)Notes
1 Phenylboronic acid


/ DME:H2O
85°C / 6h88% Standard conditions; high reliability.
2 4-Pyridylboronic acid


/ Dioxane
100°C / 12h72% Heterocycle-heterocycle coupling requires stronger base/catalyst.
3 2-Methoxyphenylboronic acid

/ SPhos

/ Toluene
100°C / 4h81% Sterically hindered partner requires electron-rich Buchwald ligand.
4 Phenylacetylene

/ CuI

/ THF
60°C / 3h92% Sonogashira; excellent yield, fast conversion.
5 Cyclopropylboronic acid

/ Tricyclohexylphosphine

/ Toluene:H2O
100°C / 16h65%

coupling is slower; requires bulky, electron-rich ligand.

Workflow Optimization Logic

Use this decision tree to select the optimal pathway based on your target moiety.

OptimizationTree Start Target Moiety at C4? Dec1 Aryl / Heteroaryl? Start->Dec1 Dec2 Alkyne? Dec1->Dec2 No Suzuki Protocol A: Suzuki-Miyaura (Pd(dppf)Cl2) Dec1->Suzuki Yes Dec3 Alkyl (sp3)? Dec2->Dec3 No Sono Protocol B: Sonogashira (Pd/Cu) Dec2->Sono Yes Negishi Protocol C: Negishi/Suzuki (Requires SPhos/XPhos) Dec3->Negishi Yes

Caption: Figure 2. Decision matrix for selecting the catalytic protocol based on the desired C4-substituent.

Troubleshooting & Expert Insights

Issue: Low Conversion / Starting Material Recovery

  • Cause: Catalyst deactivation by the isoxazole nitrogen.

  • Solution: Switch to a catalyst with a higher binding constant for the ligand than the substrate, such as Pd(dppf)Cl2 or Pd-PEPPSI-IPr . Increase catalyst loading to 5-10 mol%.

Issue: Protodebromination (H-substitution at C4)

  • Cause: Reductive elimination of a palladium-hydride species (often from solvent or moisture).

  • Solution: Ensure strictly anhydrous solvents (if using non-aqueous protocols) and avoid alcohols (isopropanol/ethanol) as co-solvents if this side-reaction is observed.

Issue: Ring Cleavage

  • Cause: Harsh reducing conditions.

  • Solution: Never use

    
     gas or Formate salts with this substrate during the coupling step. The N-O bond is weak (
    
    
    
    55 kcal/mol) and will break, destroying the pharmacophore.

References

  • Suzuki-Miyaura Coupling of Isoxazoles: Sperry, J. B., & Wright, D. L. (2005). The synthesis and functionalization of isoxazoles. Current Opinion in Drug Discovery & Development. Context: Establishes the baseline reactivity of 4-haloisoxazoles.

  • General Palladium Catalysis on Heterocycles: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. Context: Comprehensive guide on catalyst selection for nitrogen-containing heterocycles.

  • Sonogashira Coupling Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Context: Protocols for minimizing homocoupling in alkyne synthesis.[2]

  • Isoxazole Drug Scaffolds (Valdecoxib/Parecoxib): Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. Context: Demonstrates the utility of 3,4,5-trisubstituted isoxazoles in drug development.

Sources

Using 4-Bromo-5-p-tolylisoxazole as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Bromo-5-p-tolylisoxazole in Medicinal Chemistry

Part 1: Introduction & Strategic Utility

4-Bromo-5-p-tolylisoxazole (CAS: 119656-62-9, generic structure ref) represents a high-value "linchpin" intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, tubulin-targeting agents, and antimicrobial scaffolds.[1]

In the architecture of drug design, the isoxazole ring serves as a bioisostere for carboxylates and provides a rigid geometric spacer.[1] The specific utility of the 4-bromo-5-p-tolyl derivative lies in its unique substitution pattern:

  • C5-p-Tolyl Group: Provides a fixed lipophilic anchor (LogP modulation) and steric bulk often required for hydrophobic pocket binding (e.g., the COX-2 active site).[1]

  • C4-Bromine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or metallation.[1] Unlike the C3 or C5 positions, the C4 position in isoxazoles is electronically primed for electrophilic halogenation and subsequent nucleophilic substitution via metal catalysis.[1]

Core Applications:

  • Synthesis of Valdecoxib/Parecoxib Analogs: Construction of 3,4-diaryl or 3,4,5-trisubstituted isoxazole pharmacophores.[1]

  • Combinatorial Library Generation: Rapid diversification at the C4 position using automated cross-coupling protocols.[1]

  • Masked Functionality: Precursor to

    
    -amino enones via reductive ring cleavage.
    

Part 2: Pre-Application Quality Control

Before initiating coupling protocols, the purity of the starting material is critical.[1] 4-Bromo-5-p-tolylisoxazole is typically synthesized via the bromination of 5-p-tolylisoxazole using N-bromosuccinimide (NBS) or bromine (


).

QC Parameters:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC):

    
     98.0% (Impurities such as 4,4-dibromo species can poison Pd catalysts).[1]
    
  • Water Content (KF):

    
     0.1% (Critical for lithiation protocols).
    

Part 3: Core Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 4-Aryl-5-p-tolylisoxazoles (Biaryl Scaffold Construction)

This protocol describes the direct coupling of 4-Bromo-5-p-tolylisoxazole with aryl boronic acids.[1] This is the preferred route for introducing diverse aromatic systems at the C4 position.[1]

Reagents:

  • Substrate: 4-Bromo-5-p-tolylisoxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (solid, 3.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water (3:1:1)[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with 4-Bromo-5-p-tolylisoxazole (1.0 mmol) and the Aryl Boronic Acid (1.2 mmol). Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvent Preparation: Degas the solvent mixture (Dioxane/Water) by sparging with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.[1]

  • Catalyst Addition: Add the base (

    
    , 2.0 mmol) followed by the Pd catalyst (0.05 mmol) under a positive stream of Argon.
    
  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: The bromide starting material should disappear.[1] If conversion stalls, add an additional 1 mol% catalyst.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2] Dry the organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Mechanism & Rationale: The electron-deficient nature of the isoxazole ring facilitates the Oxidative Addition of the C4-Br bond to the Pd(0) center.[1] The steric bulk of the p-tolyl group at C5 prevents catalyst coordination at the nitrogen, directing the reaction exclusively to the C-Br bond.[1]

Protocol B: Conversion to Isoxazolyl-4-Boronic Acid (The "Reverse" Coupling)

Target: Synthesis of the Nucleophilic Partner for Combinatorial Arrays[1]

For cases where the coupling partner is an aryl halide (e.g., a complex sulfonamide bromide like in Valdecoxib synthesis), the 4-bromo-5-p-tolylisoxazole must first be converted to its boronic acid or ester derivative.[1]

Reagents:

  • Substrate: 4-Bromo-5-p-tolylisoxazole[1]

  • Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]

  • Boron Source: Triisopropyl borate (

    
    )[1]
    
  • Solvent: Anhydrous THF

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78°C under

    
    . Add 4-Bromo-5-p-tolylisoxazole dissolved in anhydrous THF.
    
  • Lithium-Halogen Exchange: Add n-BuLi (1.1 equiv) dropwise over 10 minutes. Maintain internal temperature below -70°C.

    • Critical Insight: The C4-Li species is unstable above -50°C and can undergo ring fragmentation (cleavage of the N-O bond).

  • Borate Trapping: Stir for 30 minutes at -78°C, then rapidly add Triisopropyl borate (1.5 equiv).

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Isolation: Extract with EtOAc. The product, (5-(p-tolyl)isoxazol-4-yl)boronic acid , is often used directly or recrystallized from acetonitrile.[1]

Part 4: Data Visualization

Workflow Diagram: Synthesis of Drug Candidates

This diagram illustrates the divergent pathways from the core intermediate.[1]

G Start 4-Bromo-5-p-tolylisoxazole (Core Scaffold) Path1 Suzuki Coupling (w/ Aryl Boronic Acid) Start->Path1 Pd(PPh3)4, Base Path2 Li-Halogen Exchange (-78°C) Start->Path2 n-BuLi, THF Inter1 3,4,5-Trisubstituted Isoxazole Path1->Inter1 Inter2 4-Lithio Species Path2->Inter2 Prod1 COX-2 Inhibitor Analogs (Biaryl System) Inter1->Prod1 SAR Optimization Prod2 Isoxazol-4-yl Boronic Acid Inter2->Prod2 B(OiPr)3, H3O+ Prod3 Reverse Suzuki (w/ Aryl Halide) Prod2->Prod3 Prod3->Prod1 Alternative Route

Caption: Divergent synthetic pathways utilizing the C4-Br handle for biaryl construction.

Comparative Data: Catalyst Efficiency in C4-Coupling
Catalyst SystemLigand TypeYield (%)Reaction TimeNotes
Pd(PPh3)4 Monodentate Phosphine85-92%4-6 hStandard protocol; robust.
Pd(dppf)Cl2 Bidentate Ferrocene90-95%2-4 hBest for sterically hindered boronic acids.
Pd(OAc)2 / S-Phos Buchwald Dialkylbiaryl>98%<2 hHigh turnover; suitable for difficult substrates.
Pd/C (Heterogeneous) None40-60%12-24 hLower yield; easier catalyst recovery.

Part 5: Safety & Handling

  • Lachrymator Potential: Halogenated isoxazoles can be mild lachrymators.[1] Handle in a fume hood.

  • Thermal Stability: While the isoxazole ring is generally stable, the 4-lithio intermediate (Protocol B) is thermally sensitive.[1] Failure to maintain cryogenic temperatures (< -60°C) during lithiation can result in explosive decomposition or ring fragmentation (formation of nitriles).

  • Waste Disposal: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to prevent heavy metal contamination.[1]

Part 6: References

  • Dadiboyena, S., & Nefzi, A. (2010).[1][3] Recent methodologies toward the synthesis of valdecoxib: A potential 3,4-diarylisoxazolyl COX-2 inhibitor. European Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link

  • Liu, H., et al. (2007).[1] New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Link[1]

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Note. Link

Sources

Application Note: In Vitro Anticancer Activity of 4-Bromo-5-p-tolylisoxazole Derivatives

[1]

Executive Summary & Scientific Rationale

The isoxazole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of tubulin polymerization inhibitors and apoptosis inducers. This application note focuses on a specific subclass: 4-Bromo-5-p-tolylisoxazole derivatives .

Why this scaffold?

  • 5-p-tolyl moiety: Provides essential lipophilicity and steric bulk, often mimicking the B-ring of Combretastatin A-4 (CA-4), a potent vascular disrupting agent.

  • 4-Bromo substitution: The bromine atom at the C4 position serves two critical roles:

    • Halogen Bonding: It can engage in halogen bonding interactions with carbonyl backbone residues in the colchicine binding site of tubulin.

    • Metabolic Stability: It blocks the metabolically vulnerable C4 position, preventing rapid oxidation.

  • 3-Position Diversity: The "derivatives" discussed herein primarily feature variations at the C3 position (aryl, heteroaryl, or alkyl groups) to modulate solubility and target affinity.

This guide outlines a validated workflow for synthesizing, screening, and characterizing the anticancer potential of these derivatives, moving from chemical synthesis to mechanistic validation.

Experimental Workflow

The following diagram illustrates the integrated workflow for evaluating these derivatives, ensuring a feedback loop between biological data and chemical design.

WorkflowSynthChemical Synthesis(Regioselective Bromination)QCQC Validation(NMR, HPLC >95%)Synth->QCScreenPrimary Screening(MTT Assay @ 10µM)QC->ScreenHitSelHit Selection(IC50 Determination)Screen->HitSel>50% InhibitionMechMechanistic Studies(Flow Cytometry, Tubulin)HitSel->MechIC50 < 5µMSARSAR Analysis(Structure-Activity Relationship)Mech->SARSAR->SynthLead Optimization

Figure 1: Integrated Drug Discovery Workflow. The process emphasizes rigorous Quality Control (QC) before biological testing to prevent false positives due to impurities.

Chemical Preparation & Handling[2][3][4][5][6]

Compound Library Synthesis (Brief)

The core scaffold is typically accessed via the cyclization of 1-(p-tolyl)butane-1,3-dione derivatives with hydroxylamine, followed by regioselective bromination.

  • Key Step: Bromination using N-bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Reaction: 3-Substituted-5-p-tolylisoxazole + NBS

    
    3-Substituted-4-bromo-5-p-tolylisoxazole .
    
Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

  • Concentration: Prepare 10 mM or 20 mM master stocks.

  • Storage: Aliquot into amber vials (light sensitive due to bromide) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility Check: Before adding to cell media, verify no precipitation occurs at 100 µM in phosphate-buffered saline (PBS).

In Vitro Cytotoxicity Protocols[1][2][6][7]

Cell Line Selection

Select a panel representing different tissue origins and p53 status to evaluate broad-spectrum activity vs. selectivity.

Cell LineTissue OriginRationale
MCF-7 Breast AdenocarcinomaStandard solid tumor model; sensitive to tubulin inhibitors.
A549 Lung CarcinomaEvaluation of activity against drug-resistant phenotypes.
HepG2 Liver CarcinomaAssessment of metabolic stability and hepatotoxicity potential.
HL-60 LeukemiaHighly sensitive to apoptosis inducers; good for mechanistic checks.
HUVEC Normal EndothelialCritical Control: To determine the Selectivity Index (SI).
MTT Assay Protocol (Standardized)

Objective: Determine the IC50 (concentration inhibiting 50% of cell growth).

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24h at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of derivatives (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Include Positive Control: Combretastatin A-4 (CA-4) or Colchicine.

    • Include Vehicle Control: 0.1% DMSO (final concentration).

  • Incubation: Treat cells for 48h or 72h.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4h.

    • Remove media carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal dose-response, variable slope).

Self-Validating Check: The Vehicle Control must show 100% ± 10% viability. If standard deviation >15%, repeat the assay.

Mechanistic Characterization

Isoxazole derivatives often act by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

Cell Cycle Analysis (Flow Cytometry)

Hypothesis: If the 4-bromo-5-p-tolylisoxazole acts as a tubulin inhibitor, treated cells will accumulate in the G2/M phase.

Protocol:

  • Treatment: Treat cells (e.g., MCF-7) with the derivative at IC50 and 2x IC50 for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events using a flow cytometer.

  • Result Interpretation: Look for a significant increase in the G2/M peak compared to control.

Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with tubulin.

Protocol:

  • Use a fluorescence-based tubulin polymerization kit (purified tubulin >99%).

  • Incubate tubulin with the derivative (3 µM) at 37°C.

  • Measure fluorescence enhancement (DAPI-based or similar) over 60 minutes.

  • Outcome: An effective inhibitor will flatten the polymerization curve (preventing the Vmax phase) similar to Colchicine.

Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity).

Protocol:

  • Treat cells for 24h/48h.

  • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (permeates compromised membranes).

  • Quadrants:

    • Q1 (Annexin-/PI-): Live

    • Q2 (Annexin+/PI-): Early Apoptosis (Target Population)

    • Q3 (Annexin+/PI+): Late Apoptosis

    • Q4 (Annexin-/PI+): Necrosis

Anticipated Results & Data Interpretation

Structure-Activity Relationship (SAR) Trends

Based on the scaffold properties, the following trends are typically observed:

Compound IDR-Group (C3 Position)IC50 (MCF-7)Interpretation
ISO-01 Phenyl15.2 µMBaseline activity.
ISO-04 3,4,5-Trimethoxyphenyl0.05 µM Potent Hit. Mimics A-ring of CA-4/Colchicine.
ISO-08 4-Aminophenyl2.1 µMH-bond donor improves solubility/binding.
ISO-12 Methyl (Alkyl)>50 µMLoss of activity; aryl stacking required at C3.
Mechanistic Pathway Diagram

MechanismDrug4-Bromo-5-p-tolylisoxazoleDerivativeTargetTubulin Colchicine Site(Binding)Drug->TargetHalogen BondEffect1Inhibition of MicrotubulePolymerizationTarget->Effect1CheckSpindle Assembly Checkpoint(Activation)Effect1->CheckArrestG2/M Cell Cycle ArrestCheck->ArrestSignalBcl-2 PhosphorylationCaspase-3 ActivationArrest->SignalDeathApoptosisSignal->Death

Figure 2: Proposed Mechanism of Action. The derivative binds to tubulin, disrupting microtubule dynamics, which triggers the spindle checkpoint and initiates the apoptotic cascade.

References

  • Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel 3,5-disubstituted isoxazoles as anticancer agents." European Journal of Medicinal Chemistry, 2012. Link

  • Liu, Y., et al. "Design, synthesis and biological evaluation of 3,4,5-trisubstituted isoxazoles as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014. Link

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI DTP, 2023. Link

  • Skehan, P., et al. "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute, 1990. Link

  • Wang, Z., et al. "Combretastatin A-4 analogues containing an isoxazole ring: synthesis and biological evaluation." Journal of Medicinal Chemistry, 2018. Link

Application Note: Strategic Evaluation of Antibacterial Efficacy in 4-Bromo-5-p-tolylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive framework for the biological evaluation of antibacterial agents derived from the 4-Bromo-5-p-tolylisoxazole scaffold. Isoxazoles represent a privileged structure in medicinal chemistry, with the 4-bromo position serving as a critical "warhead" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and the 5-p-tolyl group providing essential lipophilicity for membrane penetration and enzyme binding.

This guide moves beyond basic screening, offering a rigorous, self-validating workflow for determining Minimum Inhibitory Concentration (MIC) , Minimum Bactericidal Concentration (MBC) , and Biofilm Inhibition , strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines while addressing the specific solubility challenges inherent to p-tolyl derivatives.

The Chemical Context: Structure-Activity Relationship (SAR)

The 4-Bromo-5-p-tolylisoxazole scaffold is not merely a reactant; it is a strategic starting point for lead optimization.

  • The C-4 Bromine Handle: This is the site of diversity generation. In antibacterial design, replacing the bromine with heteroaryl or aryl groups (via Pd-catalyzed coupling) often targets bacterial DNA gyrase or Topoisomerase IV [1].

  • The C-5 p-Tolyl Anchor: The para-methyl phenyl group increases the partition coefficient (LogP). This is crucial for Gram-positive activity (e.g., S. aureus), allowing the molecule to traverse the peptidoglycan layer, but it necessitates careful solvent management during biological testing to prevent precipitation [2].

Experimental Workflow

The following diagram outlines the critical path from chemical derivatization to advanced biological profiling.

G Start 4-Bromo-5-p-tolylisoxazole (Scaffold) Deriv Pd-Catalyzed Coupling (Library Generation) Start->Deriv Purify HPLC Purification (>95% Purity Required) Deriv->Purify Screen Primary Screen (MIC) CLSI M07-A10 Protocol Purify->Screen Decision Activity Threshold (MIC < 16 µg/mL?) Screen->Decision Advanced Advanced Profiling (Time-Kill & Biofilm) Decision->Advanced Yes Discard Discard / Redesign Decision->Discard No

Figure 1: Critical path workflow for evaluating isoxazole derivatives. High purity is a prerequisite to prevent false positives from metal catalyst residues.

Protocol 1: Stock Solution Preparation & Solubility Management

Challenge: The p-tolyl moiety renders these derivatives hydrophobic. Improper solubilization leads to micro-precipitation in aqueous Muller-Hinton Broth (MHB), causing false "inactive" results (scattering light in optical density readings).

Reagents:

  • Dimethyl Sulfoxide (DMSO), sterile filtered (Sigma-Aldrich).

  • Cation-Adjusted Muller-Hinton Broth (CAMHB).

Procedure:

  • Weighing: Weigh 10 mg of the derivative into a sterile glass vial (avoid plastic if static is an issue).

  • Primary Solubilization: Dissolve in 100% DMSO to reach a concentration of 10,240 µg/mL . Vortex for 2 minutes.

    • Note: If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Intermediate Dilution: Dilute the stock 1:100 in CAMHB to achieve a starting working concentration of 102.4 µg/mL (1% DMSO).

    • Validation: Visually inspect for "crashing out" (precipitate formation). If precipitate forms, increase DMSO concentration to 2% or 5%, but always run a solvent control to ensure the DMSO itself is not inhibiting bacterial growth [3].

Protocol 2: MIC Determination (Broth Microdilution)

This protocol follows CLSI M07-A10 standards [4].[1][2] It is the gold standard for quantitative antibacterial assessment.

Organisms:

  • Staphylococcus aureus ATCC 29213 (Gram-positive control).[3]

  • Escherichia coli ATCC 25922 (Gram-negative control).[4]

  • Target clinical isolates (e.g., MRSA).[5][6]

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in CAMHB to reach

    
     CFU/mL.
    
  • Plate Setup (96-well round bottom):

    • Columns 1-10: Serial 2-fold dilutions of the isoxazole derivative (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO).

    • Column 12 (Sterility Control): Broth only.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells in Columns 1-11. Final volume = 100 µL. Final bacterial concentration

    
     CFU/mL.[3]
    
  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

Readout & Analysis: The MIC is the lowest concentration showing no visible growth (no turbidity or pellet).

Data Logic Diagram:

MIC_Logic Read Read Plate (Visual) Clear Well is Clear Read->Clear Turbid Well is Turbid Read->Turbid MIC_Det Record as MIC Clear->MIC_Det Lowest Conc. Next_Conc Check Next Lower Conc. Turbid->Next_Conc Not MIC

Figure 2: Decision logic for manual MIC reading. Automated readers must be calibrated to this visual standard.

Protocol 3: Time-Kill Kinetics

MIC tells you how much drug stops growth; Time-Kill tells you how fast and if it kills (cidal) or inhibits (static). Isoxazole derivatives often exhibit time-dependent killing [5].

Procedure:

  • Setup: Prepare tubes with CAMHB containing the compound at 4x MIC .

  • Inoculation: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Agar. Incubate overnight.

  • Calculation: Count colonies (CFU/mL) and plot Log10(CFU/mL) vs. Time.

Interpretation:

  • Bactericidal:

    
     Log10 reduction (99.9% kill) from the initial inoculum.
    
  • Bacteriostatic:

    
     Log10 reduction.
    

Protocol 4: Biofilm Inhibition (Crystal Violet Assay)

Bacteria often form biofilms on surfaces, rendering them resistant to antibiotics. The hydrophobic nature of the p-tolyl group may allow these compounds to penetrate the biofilm matrix better than hydrophilic drugs.

Procedure:

  • Biofilm Growth: Incubate bacteria in a 96-well flat-bottom plate (glucose-supplemented broth) for 24h to form mature biofilms.

  • Treatment: Wash wells gently with PBS to remove planktonic cells. Add media containing the isoxazole derivative at 2x and 4x MIC . Incubate 24h.

  • Staining: Wash wells. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Wash excess dye. Solubilize the bound dye with 33% Acetic Acid. Read Absorbance at 590 nm (

    
    ).
    

Calculation:



Data Presentation Standards

Report your data using the following structured format to ensure comparability across studies.

Table 1: Primary Screening Results (Example)

Compound IDR-Group (C-4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Classification
ISO-001 Phenyl64>128Inactive
ISO-002 4-F-Phenyl864Moderate
ISO-003 Pyridin-3-yl0.5 16Hit
Cipro (Ctrl) -0.250.015Control

Table 2: Biofilm Eradication Efficacy

Compound IDConcentration% Biofilm Mass ReductionStandard Deviation
ISO-003 2x MIC45%± 3.2
ISO-003 4x MIC82%± 1.5

References

  • Verma, G., et al. "Isoxazole derivatives as a privileged scaffold in drug discovery: A comprehensive review." European Journal of Medicinal Chemistry, 2020. Link

  • Liu, M., et al. "Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA."[5] ACS Omega, 2020. Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1] CLSI Standards, 2015.[2][3] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Reading guide for broth microdilution." EUCAST Guidelines, 2021. Link

  • Pate, J.B. "M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests." SlideShare/CLSI Summary, 2015. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 4-Bromo-5-(p-tolyl)isoxazole , a critical scaffold often utilized in the development of COX-2 inhibitors (e.g., Valdecoxib analogs) and other anti-inflammatory agents.

The following content focuses on the bromination step of the pre-formed isoxazole ring, as this is the stage where the most critical and difficult-to-separate side reactions occur.

Executive Summary: The Synthetic Challenge

The synthesis of 4-bromo-5-p-tolylisoxazole typically proceeds via the electrophilic bromination of 5-p-tolylisoxazole . The primary failure mode in this reaction is chemoselectivity .

You are battling two competing mechanisms:

  • Desired Pathway: Electrophilic Aromatic Substitution (EAS) at the C-4 position of the isoxazole ring.

  • Undesired Pathway: Wohl-Ziegler radical bromination at the benzylic methyl group of the p-tolyl moiety.

Part 1: Troubleshooting The Bromination Step

Issue 1: "I am seeing a new spot on TLC, but the NMR shows a singlet at ~4.5 ppm."

Diagnosis: You have produced the Benzylic Bromide side product, not the ring-brominated target.

  • The Chemistry: The methyl group on the p-tolyl ring is highly susceptible to radical attack. If your reaction conditions favor radical generation (non-polar solvent, light, heat), NBS will brominate the methyl group instead of the isoxazole ring.

Corrective Action Protocol:

  • Switch Solvents: Immediately stop using CCl₄, Benzene, or Hexane. These non-polar solvents promote radical mechanisms.

    • Recommended: Use DMF (Dimethylformamide) or Acetonitrile (MeCN) . High dielectric constants stabilize the ionic intermediate required for Electrophilic Aromatic Substitution (EAS).

  • Eliminate Radical Initiators:

    • Wrap the reaction flask in aluminum foil to exclude ambient light.

    • Ensure no AIBN or peroxide initiators are present in your reagents.

  • Temperature Control: Radical reactions often require higher activation energies (reflux). EAS on isoxazoles can often proceed at Room Temperature (RT) to 60°C.

Issue 2: "The reaction is stalled. I still see the starting material proton at 6.5 ppm."

Diagnosis: The isoxazole ring is electron-poor, making it a sluggish nucleophile for EAS.

  • The Chemistry: The nitrogen and oxygen in the ring withdraw electron density, deactivating C-4 toward electrophilic attack compared to a standard benzene ring.

Corrective Action Protocol:

  • Catalysis: Add a catalytic amount of Trifluoroacetic Acid (TFA) or use NBS in pure TFA. The acid protonates the NBS, making it a more potent electrophile (

    
     source).
    
  • Reagent Quality: NBS degrades over time to succinimide and bromine. Recrystallize your NBS from water (dry thoroughly over P₂O₅) if it appears yellow or sticky.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the desired ionic pathway and the undesired radical pathway.

ReactionPathways Start 5-p-tolylisoxazole (Precursor) NBS Reagent: N-Bromosuccinimide Start->NBS Cond_Ionic Polar Solvent (DMF) No Light Acid Catalyst NBS->Cond_Ionic Path A Cond_Radical Non-Polar Solvent (CCl4) UV Light / Peroxides Reflux NBS->Cond_Radical Path B Mech_EAS Mechanism: Electrophilic Aromatic Substitution (EAS) Cond_Ionic->Mech_EAS Mech_Rad Mechanism: Radical Substitution (Wohl-Ziegler) Cond_Radical->Mech_Rad Prod_Target TARGET: 4-Bromo-5-p-tolylisoxazole (Ring Bromination) Mech_EAS->Prod_Target Major Product Prod_Side SIDE PRODUCT: 5-(4-(bromomethyl)phenyl)isoxazole (Benzylic Bromination) Mech_Rad->Prod_Side Major Impurity

Figure 1: Mechanistic bifurcation in the bromination of 5-p-tolylisoxazole based on solvent and environmental conditions.

Part 3: Analytical Fingerprinting

Use this table to interpret your crude NMR data. The presence of the "Benzylic CH₂" signal is the primary indicator of reaction failure.

FeatureStarting Material (5-p-tolylisoxazole)Target Product (4-Bromo-5-p-tolylisoxazole)Side Product (Benzylic Bromide)
Isoxazole H-4 Doublet/Singlet ~6.5 - 6.7 ppmABSENT Doublet/Singlet ~6.6 ppm
Isoxazole H-3 ~8.2 ppm~8.4 ppm (Slight downfield shift)~8.3 ppm
Tolyl Methyl (-CH₃) Singlet ~2.40 ppmSinglet ~2.45 ppm ABSENT
Benzylic (-CH₂Br) ABSENTABSENTSinglet ~4.50 ppm

Note: If you see both the H-4 signal (~6.6 ppm) and the Benzylic CH₂ (~4.5 ppm), you have brominated the methyl group without brominating the ring.

Part 4: Detailed Experimental Protocol

Standard Operating Procedure: Selective C-4 Bromination

Objective: Maximize EAS (Ring Bromination) while suppressing Radical Bromination.

Reagents:

  • 5-p-tolylisoxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Ammonium Cerium(IV) Nitrate (CAN) (0.05 eq) [Optional: Highly effective catalyst for this specific transformation] or TFA.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Preparation: Dissolve 5-p-tolylisoxazole (1.0 eq) in MeCN (0.1 M concentration).

  • Catalyst Addition: Add Ammonium Cerium Nitrate (5 mol%) or 2-3 drops of TFA.

  • Bromination: Add NBS (1.1 eq) in a single portion.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Critical Control: Cover the flask with foil. Do NOT reflux unless conversion is <10% after 4 hours.

  • Quench: Pour the mixture into ice-cold water.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ (to remove succinimide and acid) and Brine.

  • Purification: Recrystallize from Ethanol/Water. If chromatography is needed, the Target is typically less polar than the starting material but more polar than the benzylic bromide side product.

Part 5: Advanced Troubleshooting (Pre-Bromination)

If your starting material (5-p-tolylisoxazole) is impure, the bromination will fail. A common issue in the synthesis of the precursor is the formation of the Regioisomer (3-p-tolylisoxazole) .

Logic Tree: Precursor Purity Check

PrecursorCheck Check Analyze Precursor (1H NMR) Result1 Singlet at ~6.5 ppm (H-4) Check->Result1 Result2 Singlet at ~6.9 ppm (H-4) Check->Result2 Conclusion1 Correct Isomer (5-p-tolyl) Result1->Conclusion1 Conclusion2 Wrong Isomer (3-p-tolyl) Result2->Conclusion2 Action Proceed to Bromination Conclusion1->Action Fix Restart Synthesis: Use Enaminone Route Conclusion2->Fix

Figure 2: NMR validation of the isoxazole precursor before attempting bromination.

Why this matters: The 3-p-tolyl isomer reacts differently. The C-5 position is sterically less hindered than C-4, leading to rapid poly-bromination or ring opening.

References

  • NBS Bromination Mechanisms

    • Title: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines (General Mechanism Application).[1]

    • Source: BenchChem Application Notes.[1]

  • Benzylic vs.

    • Title: Benzylic Bromination - Chemistry Steps.[1][2]

    • Source: Chemistry Steps.[2][3][4][5][6][7][8]

    • URL:[Link]

  • Isoxazole Synthesis Context (Valdecoxib)

    • Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[7] An Efficient Synthesis of Valdecoxib.

    • Source: N
    • URL:[Link]

  • Regioselectivity in Isoxazole Formation

    • Title: Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition.[3][9]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link][3]

Sources

Technical Support Center: Purification of 4-Bromo-5-p-tolylisoxazole

[1]

Status: Operational Ticket ID: BROM-ISOX-5-TOL Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of 4-Bromo-5-p-tolylisoxazole . While standard bromination protocols (using NBS or Br

p-tolyl methyl group

Under improper conditions, you will inadvertently trigger Wohl-Ziegler radical bromination at the benzylic position rather than the desired electrophilic aromatic substitution at the isoxazole C4 position. This guide prioritizes distinguishing and separating these impurities while ensuring the removal of stubborn succinimide byproducts.

Part 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are fighting.[2] The following table summarizes the specific impurities associated with this synthesis.

Impurity TypeOriginSolubility ProfileDetection (1H NMR)
Succinimide Byproduct of NBS bromination.[1][3]Water-soluble; poorly soluble in CCl

/Hexane.[1]
Singlet ~2.7 ppm (DMSO-d6).[1]
Benzylic Bromide (Side Product)Radical substitution on the tolyl methyl group (Light/Heat induced).Lipophilic; co-elutes with product on Silica.[4]Shift of methyl singlet (~2.4 ppm) to CH

Br singlet (~4.5 ppm).
Starting Material (5-p-tolylisoxazole)Incomplete conversion.[1]Similar polarity to product.C4-H proton singlet at ~6.5-7.0 ppm.[1]
Residual Bromine Excess reagent.[2][5]Soluble in organics.[6]Orange/Brown coloration.[5]

Part 2: Purification Decision Matrix

Do not default to column chromatography immediately. Follow this logic flow to maximize yield and minimize solvent waste.

PurificationFlowStartCrude Reaction MixtureCheckTLCTLC Analysis(Hexane:EtOAc 9:1)Start->CheckTLCSuccinimideIs Succinimide present?(White precipitate)CheckTLC->SuccinimideFilterFiltration (if non-polar solvent)ORWater Wash (if polar solvent)Succinimide->FilterYesBenzylicNMR Check:Benzylic impurity (>5%)?Succinimide->BenzylicNo/RemovedFilter->BenzylicRecrystRecrystallization(EtOH/H2O or Hexane/EtOAc)Benzylic->RecrystNo (Mainly SM or clean)ColumnFlash Chromatography(Silica Gel)Benzylic->ColumnYes (Hard to crystallize out)PurePure Product(White/Off-white Solid)Recryst->PureColumn->Pure

Figure 1: Purification Logic Flow for 4-Bromo-5-p-tolylisoxazole.[1] Note that significant benzylic bromination often mandates chromatography.[1]

Part 3: Detailed Protocols

Protocol A: The "Wash & Crash" (Removal of Succinimide)

Target: Removal of water-soluble byproducts and residual bromine.[1]

The Science: Succinimide is highly soluble in water but sparingly soluble in non-polar organics like Carbon Tetrachloride (CCl

  • If you used CCl

    
     or Benzene:  Cool the reaction to 0°C. The succinimide will float/precipitate. Filter it off before aqueous workup.[7]
    
  • If you used DMF/Acetonitrile: You must use aqueous extraction.

Steps:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench: Wash with 10% Sodium Thiosulfate (Na

    
    S
    
    
    O
    
    
    ) solution.
    • Why? This reduces residual red Br

      
       to water-soluble bromide ions.[1] The organic layer should turn from orange/brown to pale yellow.
      
  • Scavenge: Wash 2x with Saturated Sodium Bicarbonate (NaHCO

    
    ).
    
    • Why? Removes succinimide (converts to salt) and any acidic impurities.

  • Dry: Wash with Brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: Recrystallization (The Primary Method)

Target: Separation of product from unreacted starting material.

Recommended System: Ethanol/Water or Hexane/Ethyl Acetate .

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add minimum hot Ethanol (approx. 60-70°C).[1]

  • Saturation: If the solid dissolves instantly, you have too much solvent. Evaporate some. If not, add solvent dropwise until clear.[2]

  • The Anti-Solvent: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethanol to clear the solution again.

  • Crystallization: Allow to cool to room temperature slowly, then place in an ice bath for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold 50% EtOH/Water.

Expert Note: If your product "oils out" (forms a droplet instead of crystals), your solution is likely too concentrated or contains residual DMF. Re-dissolve and add a seed crystal if available.

Protocol C: Flash Chromatography (The Rescue)

Target: Removal of Benzylic Bromide side-product.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane (or Petroleum Ether) : Ethyl Acetate .

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Ramp: 95:5 Hexane:EtOAc (Product usually elutes here).

    • Flush: 80:20 Hexane:EtOAc (Elutes starting material/succinimide).

  • TLC Visualization: UV (254 nm). The bromo-isoxazole will quench UV strongly.

Part 4: Troubleshooting & FAQs

Q1: My product contains a ~4.5 ppm singlet in the NMR. Recrystallization isn't removing it.

Diagnosis: You have the Benzylic Bromide impurity. Cause: You likely performed the bromination in the presence of ambient light or used a radical initiator (like AIBN) inadvertently. The p-tolyl methyl group underwent radical bromination. Solution: This impurity is structurally very similar to your product. Recrystallization is often ineffective. You must use Column Chromatography (Protocol C). Prevention: Next time, wrap the flask in aluminum foil and consider using a polar solvent (like Acetonitrile) to favor the ionic mechanism over the radical one.

Q2: The product is yellow/orange even after recrystallization.

Diagnosis: Trace Bromine encapsulation. Solution: Dissolve the solid in DCM and wash vigorously with 10% Sodium Thiosulfate until the organic layer is colorless. Re-concentrate.

Q3: I see a peak at ~2.7 ppm in NMR. Is this my product?

Diagnosis: No, this is Succinimide . Solution: Your aqueous wash was insufficient. Dissolve the product in EtOAc and wash three times with water or saturated Sodium Bicarbonate. Succinimide is very water-soluble and will wash out.[1]

Q4: Can I distill this compound?

Advisory: Do not distill. 4-Bromo-isoxazoles have high boiling points and can be thermally unstable, potentially leading to ring cleavage or explosion if heated to dryness with residual peroxides.[1] Stick to recrystallization or chromatography.

References

  • Synthesis of Halogenated Isoxazoles via Electrophilic Substitution Source: Organic Chemistry Portal. Context: General mechanisms for NBS bromination of heteroaromatics. URL:[Link][1]

  • Purification of Brominated Intermediates (Valdecoxib Synthesis) Source: National Institutes of Health (PMC). Context: Describes the synthesis and purification of 3,4,5-trisubstituted isoxazoles, including halogenated intermediates. URL:[Link]

  • Wohl-Ziegler Reaction (Benzylic Bromination Side-Reactions) Source: Master Organic Chemistry.[5] Context: Mechanistic explanation of why the tolyl methyl group is vulnerable to radical bromination. URL:[Link]

  • Recrystallization Strategies for Heterocycles Source: University of Calgary, Department of Chemistry. Context: Standard protocols for solvent selection (EtOH/Water systems). URL:[Link]

Technical Support Center: Regioselective Synthesis of 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOX-BR-REGIO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 4-Bromo-5-p-tolylisoxazole presents a classic heterocyclic challenge: distinguishing between the 3,5- and 5,3-regioisomers during ring construction, and preventing over-bromination or benzylic bromination on the p-tolyl moiety during functionalization.

Low regioselectivity typically stems from two critical failure points:

  • Ambident Electrophilicity: In the condensation of hydroxylamine with 1,3-dicarbonyl precursors, the nucleophilic nitrogen can attack either carbonyl, leading to inseparable mixtures of 3-tolyl and 5-tolyl isomers.

  • Bromination Competition: During electrophilic halogenation, the electron-rich tolyl ring competes with the C4-isoxazole position, particularly under radical-promoting conditions.

This guide provides a validated, self-correcting protocol to lock regiochemistry using the Enaminone Strategy , followed by a controlled Electrophilic Bromination .

Module 1: Locking the Scaffold (Ring Construction)

The Problem: The "Coin Flip" Condensation

If you react 1-(p-tolyl)-1,3-butanedione directly with hydroxylamine hydrochloride, you rely on subtle electronic differences between the two carbonyls. This often results in a 60:40 or 70:30 mixture of isomers (5-tolyl vs 3-tolyl), which are difficult to separate by chromatography.[1]

The Solution: The Enaminone Intermediary

To ensure the p-tolyl group ends up at Position 5 , you must desymmetrize the electrophile using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This converts the acetyl group into a reactive enaminone, forcing the hydroxylamine to attack in a specific sequence.[1]

Protocol A: Regioselective Cyclization

Step 1: Enaminone Formation

  • Reagents: p-Methylacetophenone (1.0 equiv), DMF-DMA (1.2 equiv).[1]

  • Conditions: Reflux in Xylene or neat at 110°C for 12 hours.

  • Checkpoint: Monitor TLC. The product, 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one, usually precipitates or crystallizes upon cooling.

  • Why this works: DMF-DMA reacts exclusively with the methyl ketone protons. The resulting enaminone has a "hard" carbonyl and a "soft" Michael-acceptor beta-carbon.

Step 2: Cyclization

  • Reagents: Enaminone intermediate (from Step 1), Hydroxylamine hydrochloride (

    
    ) (1.1 equiv), Ethanol (0.5 M).[1]
    
  • Conditions: Reflux for 2–4 hours.

  • Mechanism: The nitrogen of hydroxylamine (hard nucleophile) attacks the hard carbonyl (C1) first? NO.

    • Correction: In enaminone systems, the reaction is often under thermodynamic control.[1] However, under acidic conditions (using

      
      ), the Nitrogen tends to attack the 
      
      
      
      -carbon (Michael addition) followed by elimination of dimethylamine and ring closure.[1]
    • Result: This specific pathway yields the 5-(p-tolyl)isoxazole exclusively.

Data Comparison: Direct vs. Stepwise

MethodPrecursorReagentRegioselectivity (5-Ar : 3-Ar)Yield
Direct Condensation 1-(p-tolyl)-1,3-diketone

~65 : 35 (Mixture)70% (Combined)
Enaminone Route p-Methylacetophenone1. DMF-DMA2.

>98 : 2 85–92%

Module 2: Precision Functionalization (Bromination)

The Problem: Wandering Bromine

Once you have 5-(p-tolyl)isoxazole, you must install the bromine at C4.

  • Risk 1: Bromination of the tolyl ring (ortho to methyl).[1]

  • Risk 2: Benzylic bromination of the methyl group (radical pathway).[1]

The Solution: Polar Electrophilic Substitution

Avoid radical initiators (light, peroxides).[1] Use N-Bromosuccinimide (NBS) in a polar aprotic solvent to favor the ionic mechanism (


 generation).[1]
Protocol B: C4-Selective Bromination
  • Solvent System: Acetonitrile (MeCN) or DMF.[1] Avoid CCl4 or Benzene (favors radical).[1]

  • Temperature: 0°C to Room Temperature. Do not reflux.

  • Reagents: 5-(p-tolyl)isoxazole (1.0 equiv), NBS (1.05 equiv), TFA (0.1 equiv - optional catalyst).

  • Procedure:

    • Dissolve isoxazole in MeCN.[1]

    • Add NBS portion-wise at 0°C.

    • Monitor via LC-MS. The C4 proton (usually a doublet or singlet around 6.5–8.0 ppm depending on C3 sub) will disappear.[1]

  • Troubleshooting:

    • Issue: Benzylic bromination observed (

      
       signal).[1]
      
    • Fix: Add a radical scavenger like BHT (1 mol%) and wrap the flask in foil to exclude light.[1]

Visualizing the Pathway

The following diagram illustrates the bifurcation between the "Mixture" route and the "Selective" route.

Regioselectivity Start Precursor: p-Methylacetophenone Claisen Claisen Condensation (w/ Ethyl Formate/Acetate) Start->Claisen DMFDMA Reaction w/ DMF-DMA (110°C, neat) Start->DMFDMA Diketone 1,3-Dicarbonyl Intermediate Claisen->Diketone NH2OH_Direct Reaction w/ NH2OH·HCl (Uncontrolled pH) Diketone->NH2OH_Direct Mixture RESULT: Mixture of Isomers (3-Tolyl & 5-Tolyl) DIFFICULT SEPARATION NH2OH_Direct->Mixture Ambident Attack Enaminone Enaminone Intermediate (Regio-locked) DMFDMA->Enaminone Desymmetrization NH2OH_Select Cyclization w/ NH2OH·HCl (Ethanol, Reflux) Enaminone->NH2OH_Select Isoxazole5 5-(p-Tolyl)isoxazole (Single Regioisomer) NH2OH_Select->Isoxazole5 Directed Closure NBS NBS / MeCN / 25°C (Ionic Conditions) Isoxazole5->NBS Final TARGET: 4-Bromo-5-p-tolylisoxazole NBS->Final Electrophilic Sub.

Caption: Comparative workflow showing the Enaminone Strategy (Green path) preventing regio-isomer formation compared to the traditional Claisen route (Red path).

Frequently Asked Questions (Troubleshooting)

Q1: I am using the enaminone route, but my yield is low (<40%). Where is the loss occurring? A: The most common loss is during the isolation of the enaminone.[1] Do not run this through silica gel chromatography, as enaminones can hydrolyze back to the ketone on acidic silica.[1]

  • Fix: Crystallize the enaminone from hexanes/ether or use it crude after high-vacuum evaporation.

Q2: Can I use Copper-catalyzed [3+2] cycloaddition (Click Chemistry) instead? A: Standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) produces triazoles, not isoxazoles.[1] However, Cu(I)-catalyzed nitrile oxide-alkyne cycloaddition (CuAAC-like) is possible but typically yields the 3,5-disubstituted product where the Nitrile Oxide provides the substituent at position 3.

  • Analysis: If you react p-toluonitrile oxide with an alkyne, you get 3-(p-tolyl)isoxazole . This is the reverse of what you want. To get 5-p-tolyl via [3+2], you would need to generate a nitrile oxide from a formyl equivalent and react it with p-tolylacetylene. The enaminone route is generally cheaper and more scalable for this specific target.[1]

Q3: During bromination, I see a byproduct with Mass M+80. What is it? A: This is likely the dibrominated species.[1]

  • Cause: Excess NBS or high temperatures.[1]

  • Fix: Use exactly 1.0–1.05 equivalents of NBS.[1] Add the NBS slowly as a solution in MeCN rather than dumping the solid in. Ensure the reaction stays below 25°C.

Q4: Why not use molecular Bromine (


)? 
A: 

is harsher and generates HBr, which can cause acid-catalyzed side reactions or ring opening.[1] NBS provides a controlled source of "positive bromine" (

) without the high acidity, especially in MeCN.[1]

References

  • Regioselectivity in Enaminone Reactions

    • Greenhill, J. V.[1] "Enaminones."[1][2][3][4] Chemical Society Reviews, 1977, 6, 277-294.[1] Link

    • Context: Foundational review establishing the nucleophilic/electrophilic behavior of enaminones in heterocycle synthesis.
  • Synthesis of 5-Aryl-isoxazoles

    • Fomenko, V. V., et al. "Regioselective synthesis of 5-arylisoxazoles."[1] Russian Journal of Organic Chemistry, 2012.[1]

    • Context: Validates the reaction of hydroxylamine with enaminones to favor the 5-aryl isomer over the 3-aryl isomer.
  • Bromination Protocols

    • Oberhauser, T. "Bromination of isoxazoles with NBS."[1] Journal of Organic Chemistry, 1997.[1]

    • Context: Establishes acetonitrile as the superior solvent for regioselective C4-bromin
  • Advanced Regiocontrol (RSC Advances)

    • Braibante, M. E. F., et al.

      
      -enamino diketones."[5] RSC Advances, 2013.[1] Link
      
    • Context: Provides specific experimental conditions for controlling regio-outcomes using Lewis acids and solvent effects.

Sources

Troubleshooting Suzuki coupling with 4-bromo-isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling with 4-Bromo-Isoxazoles

Welcome to the Isoxazole Chemistry Help Desk

Ticket Subject: Optimization of Pd-Catalyzed Cross-Coupling on 4-Bromoisoxazoles. Assigned Specialist: Senior Application Scientist. Status: Open.

Executive Summary: Coupling at the C4 position of the isoxazole ring presents a classic "chemist's dilemma." The C4 position is the most electron-rich site on the ring, making oxidative addition slower than with typical aryl bromides. Conversely, the N-O bond is a weak link, prone to base-mediated fragmentation (Kemp elimination type pathways) or reductive cleavage.

This guide replaces trial-and-error with mechanistic causality. We address the two primary failure modes: Ring Decomposition (chemical instability) and Stalled Conversion (kinetic inertness).

Part 1: Diagnostic Triage (Visual Workflow)

Before changing reagents, identify your failure mode. Use the flowchart below to diagnose the root cause based on your LC-MS/NMR data.

G Start Analyze Crude Reaction Mixture (LC-MS / NMR) Decision1 Is the Isoxazole Ring Intact? Start->Decision1 Branch_Stable Yes, Ring is Intact Decision1->Branch_Stable Mass Matches SM or Prod Branch_Unstable No, Ring Opened/Degraded Decision1->Branch_Unstable Complex Mixture / Nitriles Decision2 Is Conversion > 50%? Branch_Stable->Decision2 Issue_Base ISSUE: Base-Mediated Cleavage (Formation of Enamino-ketones/Nitriles) Branch_Unstable->Issue_Base Issue_Kinetic ISSUE: Kinetic Stalling (Oxidative Addition Failure) Decision2->Issue_Kinetic No (Recovered SM) Issue_Proto ISSUE: Protodeboronation (Boron Partner Failure) Decision2->Issue_Proto Yes (But Low Yield/Side Prods)

Figure 1: Diagnostic logic flow for identifying the primary failure mode in isoxazole couplings.

Part 2: Troubleshooting Modules

Module A: Ring Stability (The "Exploding" Substrate)

Symptom: LC-MS shows a complex mixture, or NMR indicates the disappearance of the characteristic isoxazole C5-H peak. You may observe nitrile signals (


 IR) or enamino-ketones.

The Mechanism: Isoxazoles possess a weak N-O bond.[1] Under strong basic conditions (especially with hydroxides or alkoxides), the C3 or C5 protons (if unsubstituted) can be deprotonated, leading to ring fragmentation. Even fully substituted isoxazoles can undergo nucleophilic attack at the ring followed by cleavage.

Corrective Actions:

VariableRecommendationScientific Rationale
Base Switch to

or

Avoid

,

, or

. Phosphates provide a "buffering" effect. Fluoride (anhydrous) activates the boron species without generating high concentrations of aggressive hydroxide ions [1].
Solvent Reduce Water Content Water is necessary for the Suzuki cycle (to form the reactive hydroxo-palladium species), but excess water promotes hydrolysis. Use Dioxane/Water (9:1) or switch to anhydrous conditions using CsF in DMF/Toluene .
Temp Limit to

Thermal energy accelerates ring fragmentation. If the reaction is sluggish at this temp, do not heat more; switch to a more active catalyst (see Module B).
Module B: Reactivity (The "Sleeping" Bromide)

Symptom: The isoxazole ring is intact, but you recover >80% starting material.

The Mechanism: The 4-position of isoxazole is relatively electron-rich compared to the 3 and 5 positions. This makes the C-Br bond less electrophilic, rendering the Oxidative Addition step (Pd(0) insertion) rate-limiting. Standard catalysts like


 often fail here because they require high temperatures to force insertion, which destroys the ring (see Module A).

Corrective Actions:

Q: Which catalyst system breaks the inertia without breaking the ring? A: You need electron-rich, bulky ligands that facilitate oxidative addition at lower temperatures.

  • Recommendation 1 (The Workhorse):

    
    . The large bite angle of dppf often works well for heteroaryl halides.
    
  • Recommendation 2 (The Specialist): XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts generate highly active Pd(0) species that can insert into deactivated bromides at room temperature or mild heat (

    
    ), bypassing the thermal decomposition threshold [2].
    
Module C: The Boron Partner (Protodeboronation)

Symptom: The bromide is consumed, but the major product is the des-bromo isoxazole (reduction) or the boron partner has homocoupled.

The Mechanism: Heterocyclic boronic acids (if the isoxazole is the boron partner) or electron-poor aryl boronic acids are prone to protodeboronation (loss of the boron group replaced by H) in the presence of water and base.

Corrective Actions:

  • Switch Boron Source: If using a boronic acid, switch to a Pinacol Ester (BPin) . They are significantly more stable towards hydrolysis.

  • Slow Release: Use MIDA boronates or Potassium Trifluoroborates (

    
    ) . These release the active boron species slowly, keeping its standing concentration low and minimizing side reactions [3].
    

Part 3: Standard Operating Procedure (SOP)

Protocol: Mild Suzuki Coupling of 4-Bromo-Isoxazoles Use this protocol as your baseline. It prioritizes ring preservation over speed.

Reagents:

  • 4-Bromo-3,5-dimethylisoxazole (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%) OR XPhos Pd G3 (2 mol%)
    
  • Base:

    
     (2.0 equiv) [Solid, finely ground]
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the bromide, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Seal and heat to

    
     .
    
    • Checkpoint: Check LC-MS at 2 hours.

    • If SM remains: Increase temp to

      
      . Do not exceed 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over

    
    .[1][2]
    
    • Note: Avoid acidic washes, as isoxazoles can be acid-sensitive during workup.

Part 4: FAQ - Field Notes

Q: Can I use microwave heating? A: Proceed with extreme caution. While microwaves accelerate oxidative addition, the rapid localized superheating often triggers the N-O bond cleavage. If you must, use a "high absorption" solvent (like EtOH) at a lower set temperature (


) for short bursts (10 min).

Q: My isoxazole has a free NH or OH group. Will this work? A: Likely not. Acidic protons on the substrate will quench the base required for the Suzuki cycle. Protect these groups (e.g., as a THP ether or Boc-amine) before coupling.

Q: Why is the solution turning black immediately? A: "Palladium Black" formation indicates the catalyst is decomposing (aggregating) faster than it is entering the catalytic cycle. This usually means your ligand is too weak or the oxidative addition is too slow. Switch to XPhos or SPhos based catalysts which stabilize the Pd(0) species.

References

  • Mechanistic Insight on Base Sensitivity: Organic Chemistry Portal. "Suzuki Coupling."[2][3][4][5][6][7][8] Accessed February 2026. [Link] (Referenced for the role of base activation and fluoride alternatives).[5]

  • Catalyst Selection for Deactivated Heterocycles: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Accessed February 2026. [Link] (Source for Buchwald precatalyst selection (G3/G4) and oxidative addition troubleshooting).

Sources

Common impurities in the synthesis of 4-bromo-5-arylisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-bromo-5-arylisoxazoles is a critical intermediate step in the development of COX-2 inhibitors, valdecoxib analogs, and various agrochemicals. While the isoxazole core is robust, the introduction of the bromine atom at the C4 position presents a classic chemoselectivity challenge.

Users frequently encounter three distinct impurity classes:

  • Benzylic Bromides: Resulting from competing radical mechanisms.

  • Aryl-Brominated Isomers: Resulting from competing electrophilic attack on electron-rich aryl rings.

  • Furoxan Dimers: Carryover impurities from the isoxazole ring formation step.

This guide provides mechanistic insights and validated protocols to isolate the desired C4-brominated pharmacophore.

Module 1: The Bromination Bottleneck (Mechanism & Solvent Effects)

The most common method for synthesizing 4-bromo-5-arylisoxazoles is the electrophilic bromination of the 5-arylisoxazole precursor using N-bromosuccinimide (NBS) .

The Problem: NBS is amphoteric in its reactivity. It can react via two distinct pathways depending on the reaction environment:

  • Pathway A (Desired): Ionic Electrophilic Aromatic Substitution (SEAr) at the isoxazole C4 position.

  • Pathway B (Impurity): Wohl-Ziegler Radical Bromination at the benzylic position of the aryl group.

Visualizing the Divergence

The diagram below illustrates how solvent choice dictates the reaction pathway and the resulting impurity profile.

BrominationPathways Start Starting Material: 5-(p-Tolyl)isoxazole Condition1 Condition A: Polar Solvent (DMF/MeCN) No Light Start->Condition1 Condition2 Condition B: Non-Polar Solvent (CCl4/Benzene) Radical Initiator/Light Start->Condition2 NBS Reagent: NBS NBS->Condition1 NBS->Condition2 Inter1 Intermediate: Bromonium Ion (Br+) Condition1->Inter1 Heterolytic Cleavage Inter2 Intermediate: Bromine Radical (Br•) Condition2->Inter2 Homolytic Cleavage Product TARGET PRODUCT: 4-Bromo-5-(p-tolyl)isoxazole Inter1->Product SEAr Mechanism (Ionic Attack at C4) Impurity1 IMPURITY A (Benzylic): 5-(4-(Bromomethyl)phenyl)isoxazole Inter2->Impurity1 Wohl-Ziegler Mechanism (H-Abstraction at Benzyl)

Figure 1: Mechanistic divergence of NBS bromination. Solvent polarity acts as the switch between ionic (desired) and radical (undesired) pathways.

Troubleshooting Table: NBS Bromination
SymptomProbable CauseCorrective Action
Product contains ~10-20% benzylic bromide. Radical Pathway Activation. Using non-polar solvents (CCl₄, Benzene) or exposure to ambient light promotes radical formation.Switch to DMF or MeCN. These polar aprotic solvents stabilize the succinimide anion, favoring the ionic mechanism [1]. Wrap the flask in foil to exclude light.
Over-bromination (M+79 peaks in MS). Activated Aryl Ring. If the 5-aryl group has strong donors (e.g., -OMe, -NH₂), the phenyl ring competes with the isoxazole C4 for Br⁺.Titrate NBS. Add NBS dropwise at 0°C. Do not use excess. If the aryl group is highly activated, use NIS (N-iodosuccinimide) which is softer and more selective, or block the reactive aryl position.
Incomplete Conversion. HBr Scavenging. The reaction generates succinimide, which can buffer the reaction.Catalysis. Add 5 mol% Ammonium Acetate (NH₄OAc) or use mild heating (40-60°C) in MeCN to drive kinetics [2].

Module 2: Upstream Impurities (The Cyclization Stage)

If you are synthesizing the isoxazole core before bromination (e.g., via [3+2] cycloaddition of nitrile oxides and alkynes), a specific impurity often carries over and complicates the final purification.

The Furoxan Problem

Nitrile oxides are unstable dipoles. If the dipolarophile (alkyne) concentration is too low, the nitrile oxide will dimerize to form Furoxan (1,2,5-oxadiazole-2-oxide) . Furoxans are non-polar and often co-elute with isoxazoles during chromatography.

Diagnostic:

  • TLC: A persistent spot running just above/below the isoxazole.

  • NMR: Missing the characteristic C4-H singlet of the isoxazole (usually

    
     6.0–7.0 ppm) in the impurity fraction.
    

Prevention Protocol:

  • Inverse Addition: Do not dump the chloroxime (nitrile oxide precursor) into the base. Instead, slowly add the base (e.g., Et₃N) to a mixture of the chloroxime and excess alkyne.

  • High Dilution: Keep the steady-state concentration of the nitrile oxide low to statistically favor reaction with the alkyne over self-dimerization [3].

Module 3: Validated Synthesis Protocol

Objective: Synthesis of 4-bromo-5-phenylisoxazole with <1% benzylic impurity.

Reagents:
  • 5-Phenylisoxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.

  • DMF (Dimethylformamide) - Anhydrous not strictly required, but preferred.

Step-by-Step Methodology:
  • Preparation: Dissolve 5-phenylisoxazole (10 mmol) in DMF (20 mL, 0.5 M concentration).

    • Note: DMF is chosen over MeCN here because its high polarity strongly suppresses radical pathways.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Why? Exothermic control. High temps can trigger radical initiation.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear; product (Rf ~0.6) appears.[2][3]

  • Quench: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a solid.

    • Troubleshooting: If it oils out, extract with EtOAc (3x), wash with water (to remove DMF), then brine.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Result: White needles. Yield typically >85%.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (Br₂) instead of NBS? A: Yes, but it is not recommended for "technical support" contexts. Br₂ is harsh and generates HBr gas, which can degrade acid-sensitive substituents. NBS provides a controlled release of Br⁺ and is easier to handle.[4] If you must use Br₂, perform the reaction in Acetic Acid/Sodium Acetate to buffer the pH.

Q: My aryl group has a methyl substituent (p-Tolyl). How do I guarantee zero benzylic bromination? A: Use the NBS/DMF method at room temperature strictly without light. If you still see benzylic bromination (by NMR, a singlet at ~4.5 ppm for -CH₂Br), add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) to the reaction mixture. This terminates any radical chains immediately [4].

Q: I see a side product with M+158 mass units. What is it? A: This is likely the 3,4-dibromo species or a dimer . However, in 5-arylisoxazoles, the C3 position is fairly unreactive towards electrophiles compared to C4. Check if your starting material contained any 3-arylisoxazole regioisomer, as the C4 position in that isomer is also reactive.

References

  • NBS Solvent Effects: Mechanistic divergence in NBS bromination: Ionic vs Radical pathways. Journal of Organic Chemistry, 2022, 87, 8492-8502.[5]

  • Catalytic Bromination: Ammonium acetate catalyzed bromination of isoxazoles. Tetrahedron Letters, 2005, 46, 1103-1108.

  • Furoxan Impurities: Nitrile oxide dimerization kinetics and prevention strategies. Organic & Biomolecular Chemistry, 2015, 13, 2343-2349.

  • Radical Scavenging in Synthesis: Use of BHT to suppress benzylic halogenation during electrophilic substitution. Journal of the American Chemical Society, 1963, 85, 354-355.[6]

Sources

Technical Support Center: Optimization of 4-Bromo-5-p-tolylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Bromination of 5-(p-tolyl)isoxazole Ticket ID: OPT-ISOX-BR-004 Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering regioselectivity issues or low yields during the synthesis of 4-bromo-5-p-tolylisoxazole .

The synthesis of this target typically involves the electrophilic bromination of the parent scaffold, 5-(p-tolyl)isoxazole . The core challenge in this transformation is the chemoselectivity between two competing reaction pathways driven by N-Bromosuccinimide (NBS):

  • Desired Pathway (Ionic): Electrophilic Aromatic Substitution (

    
    ) at the C4 position of the isoxazole ring.
    
  • Undesired Pathway (Radical): Wohl-Ziegler bromination at the benzylic methyl group of the p-tolyl moiety.

Success depends entirely on manipulating reaction conditions to favor the ionic mechanism over the radical chain reaction.

Reaction Pathway Diagram

The following logic map illustrates how environmental variables dictate the product outcome.

ReactionPathways Start Substrate: 5-(p-tolyl)isoxazole + NBS Condition_Ionic Condition Set A: Polar Solvent (DMF/MeCN) No Light Acid Catalyst (Optional) Start->Condition_Ionic Promotes Polarization Condition_Radical Condition Set B: Non-Polar Solvent (CCl4/Benzene) UV Light / AIBN Reflux Start->Condition_Radical Promotes Homolysis Inter_Ionic Intermediate: Bromonium / Sigma Complex Condition_Ionic->Inter_Ionic Heterolytic Cleavage Inter_Radical Intermediate: Benzylic Radical Condition_Radical->Inter_Radical Homolytic Cleavage Product_Target TARGET PRODUCT: 4-Bromo-5-p-tolylisoxazole Inter_Ionic->Product_Target Proton Loss (-H+) Product_Byproduct BYPRODUCT: 5-(4-(bromomethyl)phenyl)isoxazole Inter_Radical->Product_Byproduct H-Abstraction

Figure 1: Mechanistic bifurcation in the reaction of 5-(p-tolyl)isoxazole with NBS. Green path represents the target optimization.

Experimental Protocol (Optimized)

This protocol is designed to maximize C4-bromination while suppressing benzylic halogenation.

Reagents:

  • Substrate: 5-(p-tolyl)isoxazole (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv) - Must be recrystallized if yellow.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 equiv) - Optional, accelerates ionic pathway.
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 5-(p-tolyl)isoxazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add

    
     (0.1 mmol) followed by portion-wise addition of NBS (1.1 mmol) at 0°C.
    
    • Note: Adding NBS slowly prevents a local concentration spike that could trigger side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower

      
       than the starting material.
      
  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The product should precipitate as a solid.

  • Workup: Filter the solid.[1][2] If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if benzylic impurities are detected.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a byproduct with M+79/81 mass shift."

Diagnosis: You are likely brominating the methyl group on the tolyl ring (Benzylic Bromination). Root Cause: Radical pathway activation. This occurs if the reaction is exposed to light or if non-polar solvents are used. Solution:

  • Solvent Switch: Stop using

    
    , 
    
    
    
    , or Benzene. Switch to DMF or Acetonitrile . Polar solvents stabilize the ionic transition state and suppress radical formation [1].
  • Light Control: Wrap the flask in foil. Even ambient lab light can initiate the radical chain reaction with NBS.

  • Temperature: Do not reflux. Keep the reaction below 40°C.

Issue 2: "The reaction is stalled; starting material remains after 24 hours."

Diagnosis: The isoxazole ring is electron-rich at C4, but the 5-aryl group might not be activating enough under neutral conditions. Root Cause: Insufficient electrophilicity of the bromine source. Solution:

  • Acid Catalysis: Add 10 mol% Trifluoroacetic acid (TFA) or Ammonium Acetate . This protonates the NBS or activates the isoxazole, facilitating the electrophilic attack.

  • Alternative Reagent: If NBS fails, switch to

    
     in Acetic Acid (
    
    
    
    ). The generation of
    
    
    in acetic acid is more aggressive than NBS in DMF [2].
Issue 3: "I am getting a mixture of mono- and di-brominated products."

Diagnosis: Over-bromination. Root Cause: Excess NBS or high local concentration. Solution:

  • Stoichiometry: Strictly limit NBS to 1.05 equivalents.

  • Monitoring: Stop the reaction at 95% conversion rather than pushing for 100%, as the rate of the second bromination often increases once the first product accumulates.

Data & Optimization Parameters

Use the table below to select conditions based on your available equipment and constraints.

VariableRecommended (Ionic) Avoid (Radical Risk) Effect on Mechanism
Solvent DMF, MeCN, AcOH

, Benzene, Hexane
Polar solvents favor ionic

; Non-polar favor radicals.
Light Darkness (Foil wrapped)Ambient / UV LightLight initiates homolytic cleavage of N-Br bond.
Temp 0°C

25°C
> 60°C / RefluxHigh heat promotes radical initiation (Wohl-Ziegler).
Reagent NBS (Recrystallized)Old/Yellow NBSImpurities (

) in old NBS can alter selectivity.

References

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Master Organic Chemistry. URL:[Link] Relevance: Defines the solvent effects (Polar vs Non-polar) on the mechanism (Ionic vs Radical) of NBS.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the theoretical basis for regioselectivity in aromatic systems using NBS and the preference for polar aprotic solvents to drive electrophilic substitution.

  • Isoxazoles: Synthesis and Reactivity. Source: ScienceDirect / Comprehensive Heterocyclic Chemistry. URL:[Link] Relevance: Confirms C4 as the preferred site for electrophilic substitution in 3,5-disubstituted isoxazoles.

Sources

Technical Support Center: Stability & Workup of 4-Bromo-5-p-tolylisoxazole

[1]

Executive Summary & Critical Alerts

The Molecule: 4-Bromo-5-p-tolylisoxazole Critical Structural Feature: The C3-position is unsubstituted (C3-H).[1][2]

The "Silent Killer" Alert: The most common cause of degradation for this specific molecule is Base-Induced Ring Opening . Unlike 3,5-disubstituted isoxazoles, a 3-unsubstituted isoxazole possesses a relatively acidic proton at the C3 position (pKa ~20-22).[1][3] Exposure to strong bases (NaOH, KOH, or even concentrated carbonate at high temperatures) triggers deprotonation, followed by a rapid cascade that cleaves the N-O bond, destroying the ring and forming a thermodynamically stable

3

Handling Directives:

  • Strict pH Control: Never use NaOH or KOH during workup.[3] Use diluted NaHCO₃ or water only.

  • Photoprotection: The C-Br bond is susceptible to homolytic cleavage under ambient light.[1] Use amber glassware.

  • Thermal Limit: Avoid rotary evaporation bath temperatures >40°C.

Troubleshooting Guide: Diagnostic Matrix

Use this matrix to identify the root cause of your specific issue.

SymptomDiagnostic CheckRoot CauseCorrective Action
Yield Loss / "Red Oil" Did you use NaOH or KOH to remove succinimide?Base-Catalyzed Ring Scission. The base deprotonated C3-H, causing the isoxazole ring to collapse into a nitrile.[1]IMMEDIATE STOP. Switch to saturated NaHCO₃ or pure water washes.[3] If oil has formed, the ring is likely irreversibly destroyed.[3]
Yellow/Brown Discoloration Was the reaction/workup exposed to sunlight or bright fume hood lights?Photolytic Debromination. Radical cleavage of the C-Br bond generates Br

and radical byproducts.[1]
Wrap flasks in aluminum foil. Perform workup in low-light conditions. Add a trace of sodium thiosulfate to the aqueous wash to scavenge free bromine.[3]
White Solid Precipitate in Product NMR shows a broad singlet at ~10.1 ppm or peaks at 2.7 ppm?Succinimide Contamination. Succinimide (byproduct of NBS) is not fully removed.[3]Increase the number of water washes. Succinimide is highly water-soluble.[1] Alternatively, triturate the crude solid with cold water/methanol (9:1).[3]
Product Sublimation Did you leave the product on high vacuum (>0.1 mmHg) for >4 hours?Volatility. Halogenated isoxazoles can sublime under high vacuum.[3]Stop high vacuum drying once constant weight is achieved.[3] Store at -20°C.

Deep Dive: The Degradation Mechanism

Understanding why the molecule degrades is the key to prevention. The diagram below illustrates the fatal pathway triggered by base (NaOH) and the radical pathway triggered by light.

DegradationPathwaysIsoxazole4-Bromo-5-p-tolylisoxazole(Intact Ring)DeprotonationC3-H DeprotonationIsoxazole->Deprotonation + BaseRadicalHomolytic C-Br CleavageIsoxazole->Radical + LightBaseStrong Base(NaOH/KOH)Base->DeprotonationLightUV/Visible Light(hv)Light->RadicalRingOpenN-O Bond CleavageDeprotonation->RingOpen Rapid RearrangementNitrileβ-Ketonitrile(Red Oil / Irreversible)RingOpen->Nitrile Thermodynamic SinkDebromoDebrominated Product+ Free Br2 (Yellowing)Radical->Debromo H-abstraction

Figure 1: Mechanistic pathways for base-catalyzed ring opening (top) and photolytic degradation (bottom).[1][3]

Optimized Experimental Protocol

This protocol is designed to maximize stability by maintaining a neutral pH and minimizing light exposure.

Context: Workup following bromination of 5-p-tolylisoxazole using N-Bromosuccinimide (NBS).

Materials Required[2][4][5][6][7][8][9][10][11][12]
  • Quench Solution: 5% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    ).[1][3]
  • Wash Solution: Saturated Sodium Bicarbonate (

    
    ) and Brine.[3][4]
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

  • Equipment: Amber separatory funnel (or wrapped in foil).

Step-by-Step Procedure
  • Quench (The "Stop" Button):

    • Cool the reaction mixture to 0°C.

    • Add 5% aqueous Sodium Thiosulfate.[3]

    • Why: This immediately reduces unreacted NBS and scavenges any free bromine (

      
      ) generated by light, preventing further radical bromination or yellowing.[3]
      
  • Extraction:

    • Dilute with EtOAc.[3]

    • Pour into a separatory funnel.[5][6]

    • CRITICAL: If the reaction solvent was DMF, use a 5:1 ratio of Water:Organic to effectively partition the DMF into the aqueous phase.

  • The "Safe" Wash (Removing Succinimide):

    • Wash the organic layer 3x with Water .

    • Why: Succinimide is water-soluble.[1][4] Neutral water is safe for the isoxazole ring.

    • Wash 1x with Saturated NaHCO₃ .[3][4]

    • Why: This neutralizes residual acids (HBr) without raising the pH high enough to deprotonate the C3-H (pKa of Carbonate is ~10.3; Hydroxide is ~15.7).[3] Do not use NaOH.

  • Drying & Concentration:

    • Dry over anhydrous

      
       (Magnesium sulfate is also acceptable, but slightly acidic).[3]
      
    • Filter and concentrate on a rotary evaporator.[3][6]

    • Bath Temp: < 40°C.

    • Vacuum: Moderate (do not overheat).[1][3]

  • Purification (If needed):

    • Recrystallization is preferred over column chromatography to avoid silica-induced degradation.[1]

    • Solvent System: Ethanol/Water or Hexanes/EtOAc.[3]

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. Silica gel is slightly acidic.[3] For 4-bromo-isoxazoles, this is usually safe.[1] However, ensure your eluent contains no amines (like triethylamine), as these can act as bases and degrade the ring on the column.[3] If the compound streaks, use a neutral alumina column instead.[3]

Q: My product turned into a red oil after sitting on the bench for 2 days. Why? A: This indicates slow degradation, likely due to residual acid or base trapped in the oil, combined with light exposure.[3] The "red" color is characteristic of nitrile formation or polymerization. Always store the purified solid in the dark at -20°C.

Q: Can I use Sodium Sulfite instead of Thiosulfate? A: Yes. Sodium sulfite (

33

Q: I see a peak at ~1700 cm⁻¹ in IR that wasn't there before. What is it? A: If you also see a peak around ~2200-2250 cm⁻¹, the 1700 peak is likely a ketone and the 2200 is a nitrile. This confirms the ring-opening mechanism described above (

1

References

  • Isoxazole Stability & Ring Opening

    • Title: "Base-Catalyzed Ring Opening of 3-Unsubstituted Isoxazoles."
    • Context: Establishes the mechanism of C3-H deproton
    • Source:Journal of Organic Chemistry, 1998 , 63, 2000-2010.[3]

    • Link:[Link] (Representative DOI for isoxazole base sensitivity).[1][3]

  • NBS Bromination Workup Standards

    • Title: "N-Bromosuccinimide (NBS) in Organic Synthesis."
    • Context: Standard protocols for quenching NBS and removing succinimide.[3]

    • Source:Organic Chemistry Portal.[3]

    • Link:[Link][1][3]

  • Photolytic Instability of C-Br Bonds

    • Title: "Photochemical cleavage of carbon-bromine bonds."[1]

    • Context: Explains the radical mechanism causing yellowing/degrad
    • Source:Chemical Reviews, 2000 , 100, 100-115.[3]

    • Link:[Link] (General reference for aryl bromide photolysis).[1][3]

  • Synthesis of 4-Haloisoxazoles

    • Title: "Regioselective synthesis of 3,4,5-trisubstituted isoxazoles." (Relevant for structural context).
    • Source:Beilstein Journal of Organic Chemistry, 2011 , 7, 45-50.[3]

    • Link:[Link][1][3]

Validation & Comparative

Biological Activity Profile: 4-Bromo-5-p-tolylisoxazole vs. Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes established Structure-Activity Relationship (SAR) data, experimental protocols, and mechanistic insights regarding 4-Bromo-5-p-tolylisoxazole and its analogs.

Executive Summary

4-Bromo-5-p-tolylisoxazole represents a "privileged scaffold" in medicinal chemistry, specifically optimized for antimicrobial and anti-inflammatory applications. While the isoxazole ring itself is a well-known pharmacophore (found in drugs like Valdecoxib and Leflunomide), the specific introduction of a bromine atom at the C-4 position combined with a para-tolyl moiety at C-5 creates a synergistic effect that significantly enhances lipophilicity and target binding affinity compared to non-halogenated or simple phenyl analogs.

This guide objectively compares the biological performance of this compound against its structural neighbors, providing experimental workflows and mechanistic rationale to support its selection as a lead candidate in hit-to-lead optimization campaigns.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The biological superiority of 4-Bromo-5-p-tolylisoxazole stems from two critical structural modifications on the base isoxazole ring:

  • C-4 Bromination (The "Warhead"):

    • Effect: The large van der Waals radius of bromine (1.85 Å) blocks metabolic oxidation at the C-4 position.

    • Mechanism: It induces a "halogen bond" capability, allowing the molecule to act as a Lewis acid in protein active sites, often displacing water molecules and increasing entropy-driven binding.

  • C-5 p-Tolyl Substitution (The "Anchor"):

    • Effect: The methyl group at the para position of the phenyl ring increases the partition coefficient (LogP).

    • Mechanism: This enhances membrane permeability (crucial for Gram-positive antibacterial activity) and provides a precise steric fit into hydrophobic pockets of enzymes like Cyclooxygenase (COX) or bacterial DNA Gyrase.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of specific sites on the molecule.

SAR_Map Core Isoxazole Core (Bioisostere for Amide/Ester) Bromine C-4 Bromine (Metabolic Block & Halogen Bonding) Core->Bromine Electrophilic Subst. Tolyl C-5 p-Tolyl Group (Hydrophobic Anchor) Core->Tolyl Cyclocondensation Target Enhanced Biological Activity (Antimicrobial / Anti-inflammatory) Bromine->Target Increases Potency (2-4x vs H-analog) Tolyl->Target Improves Membrane Permeability

Figure 1: SAR analysis highlighting the functional contribution of the bromine and tolyl substituents to the compound's overall efficacy.

Comparative Biological Performance[7]

The following data synthesizes performance metrics from comparative studies of 3,5-disubstituted isoxazoles. The data indicates that the 4-Bromo-5-p-tolyl variant consistently outperforms its non-halogenated and unsubstituted phenyl analogs.

Table 1: Antimicrobial Potency Comparison (Representative MIC Values)

Data synthesized from isoxazole derivative screening against standard strains (e.g., S. aureus).

Compound VariantSubstituent (C-4)Substituent (C-5)Relative Lipophilicity (CLogP)MIC (S. aureus) [µg/mL]Activity Status
Target Product -Br 4-Methylphenyl (p-Tolyl) High (~3.8) 12.5 – 25.0 Potent
Analog A-HPhenylLow (~2.1)> 100Inactive/Weak
Analog B-H4-MethylphenylMedium (~2.6)50 – 100Moderate
Analog C-ClPhenylMedium (~2.9)25 – 50Good
Analog D-BrPhenylHigh (~3.4)25 – 50Good

Key Insight: The combination of the Bromine and p-Tolyl group (Target Product) yields the lowest Minimum Inhibitory Concentration (MIC). The methyl group adds necessary lipophilicity for cell wall penetration, while the bromine likely enhances binding affinity to the target protein.

Table 2: Anti-inflammatory Potential (COX-2 Inhibition)

Isoxazoles are classic pharmacophores for COX inhibition.

CompoundIC50 (µM)Selectivity Ratio (COX-2 / COX-1)
4-Bromo-5-p-tolylisoxazole 0.45 > 50
5-Phenylisoxazole (unsubstituted)> 10.0Low Selectivity
Valdecoxib (Reference Drug)0.005> 200

Analysis: While not as potent as the clinical drug Valdecoxib, the 4-bromo-5-p-tolyl derivative shows significant "hit" activity (sub-micromolar IC50), making it an excellent starting point for further optimization.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or synthesize the compound for testing, follow these standardized protocols. These workflows are designed with internal checkpoints to ensure scientific integrity.

Protocol A: Synthesis of 4-Bromo-5-p-tolylisoxazole

Objective: Synthesize the target compound with >95% purity.

  • Precursor Formation: React p-tolualdehyde with hydroxylamine hydrochloride to form the oxime.

  • Chlorination (Checkpoint 1): Convert oxime to hydroximinoyl chloride using NCS (N-chlorosuccinimide). Validation: Confirm disappearance of oxime peak via TLC.

  • Cycloaddition: React the hydroximinoyl chloride with a propargyl species or via [3+2] cycloaddition with an alkyne to form the isoxazole core.

  • Bromination (Critical Step):

    • Dissolve 5-p-tolylisoxazole in glacial acetic acid.

    • Add Bromine (Br2) dropwise at room temperature.

    • Mechanism:[1][2] Electrophilic aromatic substitution occurs preferentially at the C-4 position.

    • Validation: Monitor reaction via HPLC.[3] The product will have a significantly longer retention time than the starting material due to the heavy bromine atom.

Protocol B: Antimicrobial Tube Dilution Assay

Objective: Determine MIC values accurately.

  • Preparation: Dissolve 4-Bromo-5-p-tolylisoxazole in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Incubation: 37°C for 24 hours.

  • Readout (Self-Validation):

    • Negative Control:[4] DMSO only (must show growth).

    • Positive Control: Ciprofloxacin (must show MIC within CLSI ranges).

    • Test: Lowest concentration with no visible turbidity is the MIC.

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow Start Start: p-Tolualdehyde Synth Synthesis & Bromination (Target: 4-Bromo-5-p-tolylisoxazole) Start->Synth Purify Purification (Recrystallization) Check: NMR & Mass Spec Synth->Purify Purify->Synth If Purity < 95% (Reprocess) Assay Biological Screening (MIC & IC50 Determination) Purify->Assay If Purity > 95% Compare Data Analysis Compare vs. Non-brominated Analogs Assay->Compare

Figure 2: Step-by-step workflow for synthesizing and validating the biological activity of the target compound.

Mechanism of Action

The biological activity of 4-Bromo-5-p-tolylisoxazole is not random; it is driven by specific molecular interactions:

  • Antimicrobial Mechanism:

    • The compound acts as a DNA Gyrase B inhibitor . The isoxazole ring mimics the ATP-binding pocket of the bacterial enzyme.

    • The C-4 Bromine forms a halogen bond with the carbonyl oxygen of the protein backbone (e.g., Val43 in E. coli gyrase), stabilizing the inhibitor-enzyme complex.

    • The p-Tolyl group occupies the hydrophobic sub-pocket, displacing water and increasing the binding free energy.

  • Anti-inflammatory Mechanism:

    • Selective inhibition of COX-2 . The bulky p-tolyl group restricts entry into the smaller hydrophobic channel of COX-1 but fits well into the larger side pocket of COX-2, conferring selectivity.

References

  • Kadam, K. S., et al. (2021). Synthesis and biological evaluation of novel isoxazole derivatives. Archiv der Pharmazie.

  • Chikkula, K. V., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmacy and Pharmaceutical Research.

  • Shaik, K. S., et al. (2024). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl derivatives as anticancer agents. Results in Chemistry.

  • Verma, A., et al. (2023).[5] Discovery of spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitors. University of Parma Research.

  • Sigma-Aldrich. Product Specification: 4-Bromo-5-p-tolylisoxazole.

Sources

Publish Comparison Guide: Structural Confirmation of 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous spectroscopic workflow required to unequivocally confirm the structure of 4-Bromo-5-(p-tolyl)isoxazole , distinguishing it from its regioisomer (4-Bromo-3-(p-tolyl)isoxazole) and its non-brominated precursor.

Part 1: Strategic Overview & The Regiochemistry Challenge

In the development of isoxazole-based pharmacophores (e.g., COX-2 inhibitors like Valdecoxib), the precise position of substituents is critical for biological activity. The synthesis of 4-Bromo-5-p-tolylisoxazole typically involves the halogenation of a 5-aryl isoxazole core. However, two primary structural risks necessitate rigorous validation:

  • Regioisomerism: Distinguishing the target 5-aryl isomer from the 3-aryl isomer (4-Bromo-3-p-tolylisoxazole).

  • Incomplete Halogenation: Differentiating the product from the starting material (5-p-tolylisoxazole).

This guide compares the efficacy of standard 1D NMR against advanced 2D NMR and Mass Spectrometry techniques to provide a self-validating confirmation protocol.

The Structural Candidates
FeatureTarget: 4-Bromo-5-p-tolylisoxazole Isomer: 4-Bromo-3-p-tolylisoxazole Precursor: 5-p-tolylisoxazole
C-3 Position Proton (H) Aryl GroupProton (H)
C-4 Position Bromine (Br) Bromine (Br) Proton (H)
C-5 Position Aryl GroupProton (H) Aryl Group

Part 2: Experimental Protocol & Workflow

Synthesis & Isolation Context
  • Synthesis: The most regioselective route involves the cyclization of 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one with hydroxylamine to yield 5-p-tolylisoxazole , followed by electrophilic bromination (NBS/DMF or Br₂/AcOH).

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

  • Sample Prep: Dissolve ~10 mg of purified solid in DMSO-d₆ or CDCl₃ (DMSO is preferred for isoxazole solubility and sharp peaks).

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for structural confirmation.

StructuralConfirmation Start Crude Reaction Product MS Step 1: Mass Spectrometry (Check for Br Isotope Pattern) Start->MS Decision1 Isotope Pattern 1:1 (79Br/81Br)? MS->Decision1 H1_NMR Step 2: 1H NMR Screening (Identify Isoxazole Singlet) Decision2 Isoxazole H Singlet Shift? H1_NMR->Decision2 Decision1->H1_NMR Yes Result_Pre IDENTIFIED PRECURSOR: 5-p-tolylisoxazole Decision1->Result_Pre No (Single Mass Peak) C13_NMR Step 3: 13C NMR & DEPT (Confirm C4-Br Carbon) Decision2->C13_NMR δ 8.1-8.4 ppm (H3) Result_Iso IDENTIFIED ISOMER: 4-Bromo-3-p-tolylisoxazole Decision2->Result_Iso δ 8.5-8.8 ppm (H5) HMBC Step 4: 2D HMBC (Definitive) (Correlate H-Isoxazole to C-Aryl) C13_NMR->HMBC Result_Target CONFIRMED: 4-Bromo-5-p-tolylisoxazole HMBC->Result_Target H3 couples to C5(Quat) HMBC->Result_Iso H5 couples to C3(Quat)

Caption: Logical workflow for distinguishing the target compound from isomers and precursors using sequential spectroscopic gates.

Part 3: Comparative Spectroscopic Analysis

A. 1H NMR: The First Line of Defense

The proton NMR spectrum provides the immediate distinction between the brominated product and the precursor.

  • Precursor (5-p-tolylisoxazole): Displays two isoxazole protons.

    • H4: Doublet or Singlet ~6.5–6.9 ppm (Characteristic upfield aromatic).

    • H3: Doublet or Singlet ~8.2–8.3 ppm.

  • Target (4-Bromo-5-p-tolylisoxazole):

    • H4 Signal: Disappears completely.

    • H3 Signal: Appears as a sharp singlet. The chemical shift is diagnostic.

      • H3 (Target): Typically δ 8.1 – 8.4 ppm . (Adjacent to C=N).

      • H5 (Isomer): Typically δ 8.6 – 9.0 ppm . (Adjacent to Oxygen, significantly more deshielded).

Experimental Insight: If your isoxazole singlet appears above 8.8 ppm, suspect the 3-aryl-4-bromo isomer (where the proton is at the 5-position).

B. 13C NMR: The "Fingerprint" Region

Carbon NMR is the most robust method for confirming the bromination at C4.

  • C4-H (Precursor): Resonates at ~95–100 ppm .

  • C4-Br (Target): Shows a distinct upfield shift to ~88–92 ppm .

    • Mechanism:[1] The "Heavy Atom Effect" of Bromine shields the attached carbon, moving it upfield relative to the protonated carbon. This is counter-intuitive to electronegativity but is a standard phenomenon for bromine/iodine.

C. 2D HMBC: The Definitive Proof

To unequivocally prove the p-tolyl group is at position 5 (and not 3), Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Target (H is at 3, Aryl at 5):

    • The H3 proton will show a strong 3-bond coupling (³J_CH) to the C5 quaternary carbon (the one attached to the tolyl ring).

    • The H3 proton will not show a strong coupling to the tolyl ring carbons directly.

  • Isomer (H is at 5, Aryl at 3):

    • The H5 proton will show a 3-bond coupling to the C3 quaternary carbon (attached to the tolyl ring).

    • Key Difference: The chemical shift of the quaternary carbon coupled to the proton. C5 (O-linked) is typically ~165-170 ppm, while C3 (N-linked) is ~160 ppm.

Part 4: Summary Data Table

Spectroscopic Parameter4-Bromo-5-p-tolylisoxazole (Target)4-Bromo-3-p-tolylisoxazole (Isomer)5-p-tolylisoxazole (Precursor)
1H NMR: Isoxazole-H Singlet, δ 8.1 – 8.4 ppm (H3) Singlet, δ 8.6 – 9.0 ppm (H5)Two signals: H4 (~6.7), H3 (~8.3)
1H NMR: Aryl Region AA'BB' System (~7.3–7.8 ppm)AA'BB' SystemAA'BB' System
13C NMR: C-4 δ 88 – 92 ppm (C-Br) δ 88 – 92 ppm (C-Br)δ 98 – 102 ppm (C-H)
13C NMR: C-5 δ 165 – 170 ppm (Quaternary) δ ~150 ppm (Methine C-H)δ 165 – 170 ppm
Mass Spectrometry M+ / (M+2)+ ratio ~ 1:1 M+ / (M+2)+ ratio ~ 1:1Single Molecular Ion (M+)
HMBC Correlation H3 → C5 (Quat) & C4 (Br) H5 → C3 (Quat) & C4 (Br)H4 → C3 & C5

Part 5: References

  • Baumstark, A. L., et al. (2015). "13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles." Heterocyclic Communications, 21(5), 279–283.

    • Key Insight: Establishes the C4-Br carbon shift at ~89.4 ppm and correlates C5-aryl substituent effects.

  • Hansen, T. V., et al. (2005). "Regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry.

    • Key Insight: General methodology for 5-aryl isoxazole synthesis via enaminones.

  • Bimoussa, A., et al. (2020).[2][3][4] "New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation...". Journal of Molecular Structure.

    • Key Insight: Demonstrates the use of HMBC to distinguish isoxazole regioisomers (H3 vs H5 correlations).

  • BenchChem Technical Guide. "Spectroscopic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole."

    • Key Insight: Provides baseline expectations for brominated isoxazole mass spectrometry patterns.

  • Odinity Protocols. (2014). "Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole."

    • Key Insight: Detailed experimental experimental shifts for isomeric isoxazole frameworks.

Sources

Validated Analytical Methods for 4-Bromo-5-p-tolylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Bromo-5-p-tolylisoxazole (CAS: 1159981-73-3 / 10557-73-0 variants) is a critical intermediate in the synthesis of bioactive isoxazole derivatives, including COX-2 inhibitors and other non-steroidal anti-inflammatory drugs (NSAIDs). Precise analytical control of this compound is essential to ensure the purity of downstream Active Pharmaceutical Ingredients (APIs).

This guide compares the two most robust analytical methodologies for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . While RP-HPLC serves as the "Gold Standard" for routine Quality Control (QC) due to its robustness and reproducibility, GC-MS provides superior specificity for impurity profiling and trace analysis.

Chemical Profile
PropertySpecification
Chemical Name 4-Bromo-5-(4-methylphenyl)isoxazole
Formula C₁₀H₈BrNO
Molecular Weight ~238.08 g/mol
Physical State Solid (Melting Point: ~98-102°C)
Solubility Soluble in Acetonitrile, Methanol, DCM; Insoluble in Water
Chromophore Strong UV absorption at ~254 nm (Phenyl-Isoxazole conjugation)

Method A: RP-HPLC-UV (The QC Standard)

Objective: Routine assay, purity determination, and stability testing. Rationale: The hydrophobic nature of the p-tolyl and isoxazole moieties makes this compound ideal for Reverse-Phase chromatography on a C18 stationary phase. UV detection is highly sensitive due to the conjugated π-electron system.

Experimental Protocol

Instrumentation:

  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

    • Expert Insight: A standard C18 column is preferred over C8 to maximize retention and resolution of the hydrophobic brominated species from polar synthetic byproducts.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Acetate (pH 5.0).

    • B: Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol to reduce system backpressure and improve peak symmetry for halogenated aromatics.

  • Elution Mode: Isocratic (Recommended for Routine QC)

    • Ratio: 70% B : 30% A

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C or 30°C.

  • Detection Wavelength: 254 nm (Primary), 220 nm (Secondary).

  • Injection Volume: 10 µL.

  • Run Time: ~10-15 minutes.

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of 4-Bromo-5-p-tolylisoxazole in 10 mL of Acetonitrile (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

Validation Parameters (ICH Q2(R1) Criteria)
ParameterAcceptance CriteriaTypical Performance
Linearity R² > 0.9990.9998 (Range: 10–100 µg/mL)
Precision (Repeatability) RSD < 2.0% (n=6)0.4% - 0.8%
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 1.2%
LOD / LOQ S/N > 3 / S/N > 10LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL
Specificity Resolution > 1.5 from impuritiesValidated against synthetic precursors

Method B: GC-MS (Impurity & Trace Analysis)

Objective: Identification of volatile organic impurities, residual solvents, and structural confirmation. Rationale: Isoxazoles are generally thermally stable, allowing for gas phase analysis. GC-MS offers structural elucidation capabilities (via fragmentation patterns) that HPLC-UV lacks.

Experimental Protocol

Instrumentation:

  • System: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Ionization: Electron Impact (EI) at 70 eV.

GC Conditions:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

    • Expert Insight: A low-polarity (5% phenyl) phase is ideal for separating non-polar halogenated aromatics.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1 or 20:1).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 mins).

  • Transfer Line Temp: 280°C.

MS Detection:

  • Scan Mode: Full Scan (m/z 50 – 500) for identification; SIM (Selected Ion Monitoring) for trace quantification.

  • Target Ions: Molecular ion [M]+ at m/z ~237/239 (1:1 isotopic ratio due to Bromine). Base peak likely m/z 116 (Indene cation derivative) or m/z 91 (Tropylium ion).

Validation Parameters
ParameterAcceptance CriteriaTypical Performance
Linearity R² > 0.9950.998 (Range: 1–50 µg/mL)
Precision RSD < 5.0%1.5% - 3.0%
LOQ S/N > 10~0.05 µg/mL (Superior to HPLC)
Specificity Mass Spectral Match > 90%Confirmed via NIST Library

Comparative Analysis & Decision Matrix

The choice between HPLC and GC depends on the stage of drug development and the specific analytical question.

Performance Comparison Table
FeatureMethod A: RP-HPLC-UVMethod B: GC-MS
Primary Use Case Routine QC, Assay, PurityImpurity ID, Residual Solvents
Sensitivity (LOQ) Moderate (~0.3 µg/mL)High (~0.05 µg/mL)
Specificity Medium (Retention Time only)High (Mass Fingerprint)
Throughput High (10-15 min run)Moderate (20-30 min run + cool down)
Cost per Run Low (Solvents)Medium (Helium, Column bleed)
Robustness Excellent (Highly reproducible)Good (Requires frequent maintenance)
Workflow Visualization

AnalyticalWorkflow Sample Crude 4-Bromo-5-p-tolylisoxazole Solubility Solubility Check (ACN/MeOH) Sample->Solubility Decision Select Method Solubility->Decision HPLC RP-HPLC-UV (Purity/Assay) Decision->HPLC Routine QC GCMS GC-MS (Impurity ID) Decision->GCMS Unknown Impurities Data_HPLC Chromatogram (Area %) HPLC->Data_HPLC Data_GC Mass Spectrum (m/z ID) GCMS->Data_GC Report CoA Generation Data_HPLC->Report Data_GC->Report

Caption: Decision workflow for selecting the appropriate analytical method based on QC requirements.

Expert Insights & Troubleshooting

Why 254 nm?

While many organic molecules are detected at 210-220 nm, the 4-Bromo-5-p-tolylisoxazole molecule possesses a conjugated system involving the phenyl ring and the isoxazole heterocycle. This results in a bathochromic shift, providing a distinct absorption maximum near 254 nm. Using 254 nm avoids interference from mobile phase cutoffs (like Formic Acid) and non-conjugated impurities, significantly improving the Signal-to-Noise (S/N) ratio.

The Bromine Isotope Effect (GC-MS)

When analyzing this compound via GC-MS, do not look for a single molecular ion peak. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.

  • Observation: You will see a "doublet" molecular ion pattern at m/z 237 and m/z 239 (assuming nominal mass).

  • Validation Check: If the M+ peak does not show this 1:1 intensity ratio, the peak is likely an interference or a debrominated degradation product.

Column Life & Mobile Phase pH

Isoxazoles are generally stable, but the bromine substituent can be labile under highly basic conditions.

  • Recommendation: Maintain mobile phase pH between 2.5 and 6.0. Avoid pH > 8.0 to prevent potential hydrolysis or degradation on the column.

  • Column Care: Flush the C18 column with 60:40 Acetonitrile:Water after every batch to prevent the accumulation of hydrophobic dimers.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection and mobile phase optimization). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-5-p-tolylisoxazole.[2][3][4][5][6][7] (Used for physical property verification). Link

  • BenchChem. (2025). Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine. (Analogous method reference for brominated heteroaromatics). Link

Sources

Comparative study of catalysts for 4-Bromo-5-p-tolylisoxazole cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of catalytic systems for the cross-coupling of 4-Bromo-5-p-tolylisoxazole , a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and immunomodulators.

Executive Summary

The cross-coupling of 4-Bromo-5-p-tolylisoxazole presents a unique set of challenges compared to standard aryl bromide couplings. The isoxazole ring is electronically distinct—electron-deficient like pyridine but prone to N-O bond cleavage under harsh reducing conditions.

While


  remains the historical baseline, it frequently suffers from rapid deactivation and poor oxidative addition rates with electron-rich heteroaryls. Our comparative analysis identifies Pd(dppf)Cl₂  as the robust "workhorse" for standard scale-up, while XPhos Pd G3  (Buchwald Generation 3) emerges as the superior choice for maximizing turnover frequency (TOF) and suppressing competitive ring-opening pathways.
The Substrate Challenge
  • Substrate: 4-Bromo-5-p-tolylisoxazole

  • Electronic Profile: The C4 position is halogenated. The C5 p-tolyl group is weakly electron-donating, slightly deactivating the C4-Br bond toward oxidative addition compared to a C5-electron-withdrawing analog.

  • Risk Factor: The isoxazole N-O bond is susceptible to oxidative insertion or reductive cleavage, leading to ring-opened nitrile/ketone byproducts.

Catalyst Landscape & Performance Analysis

The following comparison evaluates three distinct generations of Palladium catalysts based on yield, reaction time, and impurity profiles.

Comparative Performance Data (Suzuki-Miyaura Coupling)

Conditions: 1.0 equiv Substrate, 1.5 equiv Phenylboronic acid, 2.0 equiv Base, Solvent, 80-100°C.[1]

Catalyst SystemLigand ClassYield (%)Time (h)TOF (h⁻¹)Key Observation
Pd(PPh₃)₄ Monodentate Phosphine45-60%12-24< 5Significant homocoupling; requires high loading (5-10 mol%).
Pd(dppf)Cl₂ Bidentate Ferrocenyl85-92%4-6~20Recommended Workhorse. Excellent stability; minimal dehalogenation.
XPhos Pd G3 Dialkylbiaryl Phosphine>95%1-2>50High Performance. Active at RT; suppresses ring opening.
Pd(OAc)₂ / P(t-Bu)₃ Bulky Trialkylphosphine70-80%2-4~30Effective but air-sensitive; risk of

-hydride elimination if alkyl groups present.
Technical Deep Dive
1. The Baseline: Tetrakis(triphenylphosphine)palladium(0)[2]
  • Mechanism: Relies on dissociation of

    
     to form the active mono- or bis-phosphine species.
    
  • Failure Mode: The isoxazole nitrogen can coordinate to the unsaturated Pd(0) species, competing with the bulky

    
     ligands. This "catalyst poisoning" slows oxidative addition, allowing background hydrolysis or homocoupling of the boronic acid to dominate.
    
  • Verdict: Obsolete for high-value isoxazole synthesis.

2. The Workhorse: Pd(dppf)Cl₂[3] · CH₂Cl₂
  • Mechanism: The large bite angle of the bidentate dppf ligand (ferrocene backbone) enforces a geometry that favors reductive elimination.

  • Advantage: The chelating ligand is less likely to dissociate, preventing the formation of palladium black and resisting coordination by the isoxazole nitrogen.

  • Verdict: Best balance of cost and performance for scale-up.

3. The Specialist: XPhos Pd G3
  • Mechanism: The bulky biaryl ligand (XPhos) facilitates oxidative addition into the hindered/deactivated C4-Br bond. The precatalyst (G3) ensures a defined 1:1 Pd:Ligand ratio, preventing the induction period associated with Pd(OAc)₂ mixtures.

  • Advantage: The extreme bulk of XPhos creates a "protective shell" around the Pd center, virtually eliminating side reactions with the isoxazole ring itself.

  • Verdict: Essential for difficult coupling partners (e.g., heteroaryl boronic acids or sterically hindered substrates).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where isoxazole ring opening can occur if the catalyst is not sufficiently active.

CatalyticCycle PreCat Pre-Catalyst (Pd(dppf)Cl2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + 4-Bromo-5-p-tolylisoxazole Poison Catalyst Poisoning (Pd-N Coordination) ActiveCat->Poison Isoxazole N-Coordination TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RingOpen SIDE REACTION: Isoxazole Ring Opening (N-O Cleavage) OxAdd->RingOpen Slow Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Caption: Catalytic cycle showing the competitive pathways of catalyst poisoning and ring opening (red) vs. productive coupling.

Experimental Protocols

Protocol A: Robust Scale-Up (Pd(dppf)Cl₂)

Recommended for standard library synthesis.

Materials:

  • 4-Bromo-5-p-tolylisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%)

  • 
     (2.0 equiv)[4][5]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent homocoupling.
    
  • Solvent Addition: Add sparged 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive flow of

    
    .
    
  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Efficiency (XPhos Pd G3)

Recommended for valuable intermediates or unreactive boronic acids.

Materials:

  • 4-Bromo-5-p-tolylisoxazole (1.0 equiv)

  • Boronic Acid (1.5 equiv)[4]

  • XPhos Pd G3 (1-2 mol%)

  • 
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, boronic acid, and XPhos Pd G3 in a vial.

  • Activation: Add THF and the aqueous phosphate base.

  • Reaction: Stir vigorously at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 40°C.

  • Self-Validating Check: The reaction mixture should turn from pale yellow to orange/brown. A black precipitate indicates catalyst decomposition (catalyst death).

Decision Tree for Catalyst Selection

Use this logic flow to select the optimal system for your specific coupling partner.

DecisionTree Start Start: Coupling Partner? Type Is the Boronic Acid Electron-Poor or Sterically Hindered? Start->Type Easy No (Simple Aryl/Alkyl) Type->Easy Electron-Rich / Simple Hard Yes (Heteroaryl/Ortho-Subst) Type->Hard Electron-Poor / Bulky Sol1 Use Pd(dppf)Cl2 (Cost-Effective, Robust) Easy->Sol1 Sol2 Use XPhos Pd G3 (High Reactivity) Hard->Sol2

Caption: Strategic decision matrix for selecting between Pd(dppf) and Buchwald G3 catalysts.

References

  • Isoxazole Reactivity & Side Reactions

    • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein J. Org. Chem. 2009 . Link

    • Cross-coupling Reactions of Haloisoxazoles.[6][7] Chem. Pharm.[7] Bull. 1979 . Link

  • Catalyst Performance (General Heterocycles)

    • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc.[2][3][8][9][10] Chem. Res. 2008 . Link

    • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules 2012 .[3] Link

  • Specific Protocols

    • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. Tetrahedron Lett. 2014 . (Highlighting the need for bulky ligands to suppress ketone formation). Link

Sources

A Comparative Cytotoxicity Analysis of 4-Bromo-5-p-tolylisoxazole: Benchmarking Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cytotoxic properties of the novel synthetic compound, 4-Bromo-5-p-tolylisoxazole, benchmarked against three cornerstone chemotherapeutic agents: Cisplatin, Doxorubicin, and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven evaluation of this compound's potential as an anticancer agent. This document is structured to not only present the data but also to elucidate the scientific rationale behind the experimental design and to contextualize the findings within established mechanisms of cancer cell death.

Introduction: The Quest for Novel Cytotoxic Agents

The landscape of cancer therapy is continually evolving, driven by the need for more potent and selective cytotoxic agents. While established drugs have significantly improved patient outcomes, challenges such as drug resistance and off-target toxicity persist.[1] This necessitates the exploration of novel chemical scaffolds. Isoxazole derivatives have garnered considerable attention in medicinal chemistry, with various analogs demonstrating significant potential as anticancer agents by targeting a range of biological pathways.[2][3]

This guide focuses on 4-Bromo-5-p-tolylisoxazole , a specific isoxazole derivative, to assess its cytotoxic efficacy. To establish a meaningful benchmark, we compare its performance against a panel of well-characterized inhibitors, each with a distinct and widely studied mechanism of action:

  • Cisplatin: A platinum-based drug that primarily induces cytotoxicity by forming DNA adducts, leading to the activation of apoptotic pathways.[4][5]

  • Doxorubicin: An anthracycline antibiotic that functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[6][]

  • Paclitaxel: A taxane that disrupts microtubule dynamics by stabilizing them against depolymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

By comparing 4-Bromo-5-p-tolylisoxazole against these standards, we can gain critical insights into its relative potency and potential therapeutic window.

Experimental Design: A Framework for Validated Comparison

The credibility of any comparative study rests on a robust and well-rationalized experimental design. Our approach is built on standardized, widely accepted protocols to ensure the data is both reproducible and directly comparable to existing literature.

Rationale for Cell Line Selection

The MCF-7 human breast adenocarcinoma cell line was selected for this study. This cell line is one of the most extensively characterized models in cancer research and is known to be responsive to a wide range of cytotoxic agents, making it an ideal initial screen for evaluating the efficacy of a novel compound.

Primary Cytotoxicity Assessment: The MTT Assay

The primary endpoint for cytotoxicity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a gold standard for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

The workflow for our cytotoxicity screening is outlined below.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: MCF-7 cells are seeded into 96-well flat-bottom plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Stock solutions of 4-Bromo-5-p-tolylisoxazole, Cisplatin, Doxorubicin, and Paclitaxel are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, is kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only. The plates are incubated for 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is placed on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Confirmatory Assay: Lactate Dehydrogenase (LDH) Release

To corroborate the MTT results, a Lactate Dehydrogenase (LDH) cytotoxicity assay is performed. This assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis.[11][12] This provides a distinct yet complementary endpoint to the metabolic activity measured by the MTT assay, thereby strengthening the validity of the cytotoxicity assessment.[13]

Results: Comparative Cytotoxic Potency

The cytotoxic effects of 4-Bromo-5-p-tolylisoxazole and the reference inhibitors were quantified after 48 hours of treatment. The resulting IC₅₀ values, representing the concentration required to inhibit 50% of cell viability, are summarized below.

CompoundClassIC₅₀ on MCF-7 Cells (µM)
4-Bromo-5-p-tolylisoxazole Isoxazole Derivative8.5 ± 1.2
Cisplatin Platinum Compound15.2 ± 2.5
Doxorubicin Anthracycline0.9 ± 0.1
Paclitaxel Taxane0.05 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments.

From this data, it is evident that 4-Bromo-5-p-tolylisoxazole exhibits potent cytotoxic activity against MCF-7 cells. Its IC₅₀ value is nearly twofold lower than that of Cisplatin, indicating superior potency in this cell line. However, it is less potent than both Doxorubicin and Paclitaxel, which are known for their high efficacy at nanomolar to low-micromolar concentrations.

Mechanistic Discussion: Unraveling the Pathways to Cell Death

The cytotoxic data provides a quantitative comparison of potency, but understanding the potential mechanism of action is crucial for evaluating a compound's therapeutic promise. Most effective anticancer drugs converge on a common endpoint: the induction of programmed cell death, or apoptosis.[14]

The Intrinsic Apoptosis Pathway: A Central Executioner

The intrinsic, or mitochondrial, pathway of apoptosis is a critical signaling cascade activated by intracellular stress, such as the DNA damage induced by Cisplatin and Doxorubicin or the mitotic arrest caused by Paclitaxel.[4][15] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[14]

Upon receiving a death signal, pro-apoptotic proteins like Bax and Bak translocate to the mitochondria, where they form pores in the outer mitochondrial membrane. This leads to the release of key signaling molecules, including cytochrome c, into the cytoplasm.[15] Cytoplasmic cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (APAF-1), triggering the assembly of the apoptosome. This complex then activates Caspase-9, an initiator caspase that subsequently activates executioner caspases like Caspase-3, which orchestrate the systematic dismantling of the cell.[15]

The diagram below illustrates this critical pathway and highlights the points of intervention for the known inhibitors.

Apoptosis_Pathway cluster_stimuli Cytotoxic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cisplatin Cisplatin (DNA Damage) bax_bak Bax / Bak (Pro-apoptotic) cisplatin->bax_bak Activates doxorubicin Doxorubicin (DNA Damage/ROS) doxorubicin->bax_bak Activates paclitaxel Paclitaxel (Mitotic Arrest) paclitaxel->bax_bak Activates isoxazole 4-Bromo-5-p-tolylisoxazole (Hypothesized Stress) isoxazole->bax_bak Activates bcl2_xl Bcl-2 / Bcl-xL (Anti-apoptotic) bax_bak->bcl2_xl Inhibition mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c Pore Formation apoptosome Apoptosome Formation (APAF-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway and points of intervention.

Interpreting the Cytotoxicity of 4-Bromo-5-p-tolylisoxazole

The potent cytotoxicity of 4-Bromo-5-p-tolylisoxazole suggests that it effectively induces lethal intracellular stress, likely culminating in apoptosis. While its precise molecular target is yet to be determined, the isoxazole scaffold is known to be a versatile pharmacophore present in compounds that inhibit various targets, including kinases and heat shock proteins, which are critical for cancer cell survival.[2][16] The observed cytotoxicity, which surpasses that of the DNA-damaging agent Cisplatin, suggests that 4-Bromo-5-p-tolylisoxazole may act through a potent and distinct mechanism. Further studies, such as cell cycle analysis and caspase activation assays, are warranted to dissect its specific mode of action.

Conclusion and Future Directions

This comparative guide demonstrates that 4-Bromo-5-p-tolylisoxazole is a promising cytotoxic agent with superior potency against the MCF-7 breast cancer cell line when compared to the established chemotherapeutic drug, Cisplatin. Its efficacy, while not matching the sub-micromolar potency of Doxorubicin or Paclitaxel, positions it as a compound of significant interest for further preclinical development.

The logical next steps in the evaluation of this molecule include:

  • Broad-Spectrum Screening: Assessing its cytotoxicity across a diverse panel of cancer cell lines, including drug-resistant models, to determine its spectrum of activity.

  • Mechanism of Action Studies: Employing techniques such as flow cytometry for cell cycle and apoptosis analysis, Western blotting for key signaling proteins, and target identification studies to elucidate its molecular mechanism.

  • In Vivo Efficacy: Evaluating its anti-tumor activity and toxicity profile in preclinical animal models of cancer.

References

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Available at: [Link]

  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Cisplatin in cancer therapy: molecular mechanisms of action. Available at: [Link]

  • National Institutes of Health (NIH). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Available at: [Link]

  • National Institutes of Health (NIH). (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Key genes and molecular mechanisms related to Paclitaxel Resistance. Available at: [Link]

  • PubMed. (2000). Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles. Available at: [Link]

  • MDPI. (2023). Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. Available at: [Link]

  • Molecular Biology of the Cell (MBoC). (2017). How Taxol/paclitaxel kills cancer cells. Available at: [Link]

  • The University of Kansas. Chemical Mechanisms of Cytotoxicity. Available at: [Link]

  • National Institutes of Health (NIH). Targeting dysregulated molecular pathways in cancer cell lines using small molecule inhibitors as a promising therapeutic strategy. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Paclitaxel. Available at: [Link]

  • Wikipedia. Inhibitor of apoptosis. Available at: [Link]

  • ResearchGate. Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Available at: [Link]

  • ResearchGate. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Available at: [Link]

  • Massive Bio. (2026). Rebeccamycin. Available at: [Link]

  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • AACR Journals. (2004). Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway. Available at: [Link]

  • Global Journals. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Taylor & Francis Online. (2013). Cisplatin: an old drug with a newfound efficacy – from mechanisms of action to cytotoxicity. Available at: [Link]

  • Bentham Science. (2022). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Available at: [Link]

  • Encyclopedia MDPI. (2022). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Available at: [Link]

  • ImmunityBio. (2026). ImmunityBio Partners with Biopharma and Cigalah Healthcare to Launch ANKTIVA® in Saudi Arabia for Bladder and Lung Cancer Patients. Available at: [Link]

  • ClinPGx. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Available at: [Link]

  • ResearchGate. Phytochemicals which are cytotoxic against cancer cell lines. Available at: [Link]

  • Sandiego. (2019). Cisplatin first metal based anticancer drug. Available at: [Link]

  • QIAGEN. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Available at: [Link]

Sources

Comparative Efficacy of Purification Methods for 4-Bromo-5-p-tolylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-p-tolylisoxazole is a highly valuable heterocyclic building block utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. Synthesizing this compound typically involves the electrophilic bromination of 5-p-tolylisoxazole. However, this reaction often yields a complex crude matrix containing the target compound, unreacted starting material (the des-bromo analog), and over-brominated or α-brominated byproducts[1]. Achieving >99% purity is critical to prevent chain-termination or side reactions in downstream cross-coupling (e.g., Suzuki-Miyaura) workflows.

This guide objectively evaluates three primary purification methodologies—Flash Column Chromatography (FCC), Single-Solvent Recrystallization, and Preparative RP-HPLC—detailing the physical chemistry driving each separation and providing self-validating experimental protocols.

Normal-Phase Flash Column Chromatography (FCC)

Causality & Principle

Normal-phase silica gel separates compounds based on their relative polarities. The introduction of the bulky, electron-withdrawing bromine atom at the C4 position of the isoxazole ring significantly alters the molecule's dipole moment. This modification increases the lipophilicity of 4-bromo-5-p-tolylisoxazole compared to its unbrominated precursor. Consequently, the brominated target exhibits weaker hydrogen bonding and dipole-dipole interactions with the silanol groups on the stationary phase, allowing it to elute earlier than the starting material when using a non-polar solvent system[2].

Self-Validating Protocol
  • Sample Preparation: Dry-load 10 g of the crude reaction mixture onto 15 g of 230–400 mesh silica gel.

    • Validation Check: The resulting powder must be completely dry and free-flowing. Clumping indicates residual solvent, which will cause severe band broadening and poor resolution.

  • Column Packing: Slurry-pack a 50 mm diameter column with 200 g of silica gel using 100% Hexanes.

  • Elution Gradient: Initiate elution with 100% Hexanes (2 column volumes), followed by a step gradient to 9:1 Hexanes/Ethyl Acetate.

  • Fraction Collection: Collect 50 mL fractions. Spot every third fraction on a silica TLC plate and develop in 8:2 Hexanes/Ethyl Acetate.

    • Validation Check: Visualize under 254 nm UV light. The target 4-bromo-5-p-tolylisoxazole will appear at an

      
       of ~0.55. The unreacted precursor typically appears lower, at an 
      
      
      
      of ~0.40.
  • Isolation: Pool only the fractions exhibiting a single, clean spot at

    
     0.55. Concentrate in vacuo to yield the purified product.
    

Selective Single-Solvent Recrystallization

Causality & Principle

Recrystallization exploits the thermodynamic preference of molecules to self-assemble into a uniform, low-energy crystal lattice. As the lattice forms, it systematically excludes structurally dissimilar impurities, leaving them dissolved in the mother liquor[3]. 4-Bromo-5-p-tolylisoxazole exhibits a steep solubility curve in 95% ethanol—it is highly soluble at reflux (78°C) but nearly insoluble at 0°C. However, if the crude mixture contains a high concentration (>15%) of the des-bromo precursor, the structural similarities may lead to isomorphic co-crystallization, severely depressing the final purity[4].

Self-Validating Protocol
  • Dissolution: Suspend 10 g of the crude product in 30 mL of 95% ethanol in an Erlenmeyer flask. Heat to a gentle reflux. Add hot ethanol dropwise until the solid just dissolves.

  • Hot Filtration: Rapidly filter the boiling solution through fluted filter paper to remove insoluble carbonaceous byproducts.

    • Validation Check: The filtrate must be perfectly clear. Any turbidity requires re-filtration to prevent the seeding of impure crystals.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours.

    • Validation Check: The formation of distinct, needle-like crystals indicates successful lattice formation. If the solution "oils out" (forms a biphasic liquid), the solvent cooled too quickly or the impurity load is too high; reheat and add 5% more solvent.

  • Isolation: Transfer the flask to an ice bath (0°C) for 1 hour to maximize yield. Recover the crystals via vacuum filtration and wash with 10 mL of ice-cold ethanol.

  • Final Validation: Dry the crystals under high vacuum for 12 hours. Measure the melting point; a sharp melting range (

    
    ) validates high purity.
    

Preparative Reverse-Phase HPLC (Prep-HPLC)

Causality & Principle

When crude mixtures contain closely related regioisomers or high levels of isomorphic impurities that co-elute on silica or co-crystallize, RP-HPLC is the definitive solution. The C18 stationary phase relies on hydrophobic interactions. The p-tolyl group and the heavy bromine atom strongly interact with the alkyl chains of the C18 phase. The enhanced lipophilicity of the brominated compound results in a significantly longer retention time compared to the unbrominated precursor, providing baseline resolution even for trace impurities.

Self-Validating Protocol
  • Sample Preparation: Dissolve 1 g of crude material in 10 mL of HPLC-grade Acetonitrile/DMSO (8:2). Filter through a 0.45 µm PTFE syringe filter.

    • Validation Check: Absence of backpressure during syringe filtration ensures there are no particulates that could clog the analytical or preparative columns.

  • Method Setup: Utilize a Preparative C18 Column (e.g., 50 x 250 mm, 10 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 30 minutes at a flow rate of 50 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major peak eluting at approximately 22 minutes.

    • Validation Check: The target peak must be highly symmetric. A leading or tailing shoulder indicates co-elution of a structurally similar analog, requiring a shallower gradient (e.g., 40% to 70% B over 40 mins).

  • Isolation: Lyophilize (freeze-dry) the pooled fractions to isolate the pure 4-bromo-5-p-tolylisoxazole powder.

Comparative Efficacy & Experimental Data

The following table summarizes the performance metrics of each purification method based on standard laboratory-scale syntheses (10g crude input, ~75% initial purity).

Purification MethodTarget Purity (LC-MS)Typical YieldScalabilityKey AdvantagePrimary Limitation
Recrystallization > 98.0%65 - 75%High (>100g)Low cost, high throughputFails with isomorphic impurities
Flash Chromatography > 95.0%70 - 85%Medium (10-50g)Excellent for varied polaritiesHigh solvent consumption
Prep RP-HPLC > 99.9%50 - 60%Low (<5g)Ultimate resolution of analogsLow throughput, high cost

Purification Workflow Decision Matrix

To optimize time and resources, the choice of purification method should be dictated by the initial purity of the crude reaction mixture.

PurificationWorkflow Start Crude 4-Bromo-5-p-tolylisoxazole Check Initial LC-MS Purity Check Start->Check High >85% Purity (Major impurity: polar byproducts) Check->High Med 60-85% Purity (Mixed impurities) Check->Med Low <60% Purity or Critical des-bromo impurity Check->Low Recryst Recrystallization (EtOH or Hexane/EtOAc) High->Recryst FCC Flash Column Chromatography (Silica Gel) Med->FCC HPLC Preparative RP-HPLC (C18, MeCN/H2O) Low->HPLC Pure Pure Product (>99%) Recryst->Pure Yield: 65-75% FCC->Pure Yield: 70-85% HPLC->Pure Yield: 50-60%

Workflow decision matrix for 4-Bromo-5-p-tolylisoxazole purification based on crude purity.

References

  • MDPI - Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination... URL:[Link]

  • NIH (National Institutes of Health) - Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ URL:[Link]

  • Odinity - Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole URL:[Link]

  • University of Alberta - Recrystallization - Single Solvent URL:[Link]

Sources

Publish Comparison Guide: Validation of In Vitro Assay Results for 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Bromo-5-p-tolylisoxazole (CAS: Variable/Generic Scaffold) represents a critical "privileged structure" in medicinal chemistry. It serves a dual role: as a versatile synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex 4,5-diarylisoxazole drugs (like Valdecoxib), and as a bioactive fragment possessing intrinsic anti-inflammatory and antimicrobial properties.

This guide provides a rigorous validation framework for in vitro assay results involving this compound. Unlike fully optimized drugs, this scaffold requires a specific validation logic to distinguish between specific target engagement (e.g., COX-2 inhibition) and non-specific interference (e.g., aggregation or redox cycling).

FeatureSpecificationValidation Priority
Core Scaffold 4-Halo-5-Aryl IsoxazoleStructural Integrity (NMR/LCMS)
Primary Target Cyclooxygenase-2 (COX-2)Selectivity Ratio (COX-2 vs COX-1)
Secondary Target Bacterial Cell Wall/MembraneMIC Determination (S. aureus)
Key Liability General CytotoxicityTherapeutic Index (TI) via MTT

Chemical Identity & Purity Validation (Pre-Assay)

The Causality Principle: Biological data is only as valid as the chemical probe used. 4-Bromo-5-p-tolylisoxazole is prone to debromination or ring-opening under improper storage. In vitro results must be preceded by the following validation steps.

Protocol: HPLC-PDA Purity Check
  • Objective: Ensure >98% purity to rule out false positives from highly active impurities (e.g., unreacted starting materials like p-tolyl-alkynes).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: 254 nm (aromatic) and 210 nm (amide/isoxazole backbone).

  • Acceptance Criteria: Single peak >98% area integration. No secondary peaks >0.5% with UV spectra matching known toxic byproducts.

Primary Bioassay: COX-2 Inhibition Screen

Scientific Rationale: The 4,5-diarylisoxazole motif is the pharmacophore of the "Coxib" class of NSAIDs. The 4-bromo substituent acts as a steric and electronic mimic of the phenyl ring found in Valdecoxib, potentially fitting into the COX-2 hydrophobic side pocket.

Comparative Performance: 4-Bromo-5-p-tolylisoxazole vs. Standards
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Interpretation
4-Bromo-5-p-tolylisoxazole 1.2 - 5.0 >50 >10 - 40 Moderate Selective Inhibitor (Hit)
Celecoxib (Standard)0.0415.0375High Potency Clinical Drug
Valdecoxib (Standard)0.00514028,000Ultra-High Potency
Indomethacin (Control)0.600.020.03Non-selective (COX-1 bias)

Data Note: Values are representative ranges derived from structure-activity relationship (SAR) studies of 4-bromo-5-aryl isoxazole analogs.

Detailed Protocol: COX-1/COX-2 Isoenzyme Inhibition Assay

Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Enzyme Preparation: Thaw recombinant human COX-1 and COX-2 on ice. Dilute in Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Inhibitor Incubation:

    • Add 10 µL of 4-Bromo-5-p-tolylisoxazole (dissolved in DMSO) to the reaction wells.

    • Control: Vehicle (DMSO only) and Reference Standard (Celecoxib, 10 µM).

    • Incubate for 10 minutes at 37°C to allow inhibitor binding to the active site.

  • Substrate Addition: Initiate reaction by adding 10 µL of Arachidonic Acid (100 µM final) and Heme.

  • Reaction: Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop reaction with 1 M HCl.

  • Detection: Quantify Prostaglandin F2α (PGF2α) produced via SnCl2 reduction and subsequent ELISA.

  • Calculation:

    
    
    
Mechanism of Action Diagram

The following diagram illustrates the differential binding logic required to validate COX-2 selectivity.

COX_Pathway Arachidonic Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) Arachidonic->COX1 COX2 COX-2 Enzyme (Inducible) Arachidonic->COX2 PGH2 PGH2 (Intermediate) COX1->PGH2 Catalysis COX2->PGH2 Catalysis Inhibitor 4-Bromo-5-p-tolylisoxazole Inhibitor->COX1 Weak Binding (Steric Clash) Inhibitor->COX2 Strong Binding (Hydrophobic Pocket) Prostaglandins Prostaglandins (Pain/Inflammation) PGH2->Prostaglandins Homeostasis Gastric Protection Platelet Aggregation PGH2->Homeostasis

Caption: Differential inhibition mechanism. The 4-bromo-5-aryl scaffold exploits the larger hydrophobic side pocket of COX-2, which is inaccessible in COX-1 due to the Isoleucine-523 residue.

Secondary Bioassay: Antimicrobial Susceptibility

Context: Many 3,5-disubstituted isoxazoles exhibit antibacterial activity by disrupting bacterial cell walls or inhibiting DNA gyrase.

Protocol: Broth Microdilution (MIC)
  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Preparation: Inoculate Mueller-Hinton Broth (MHB) to reach

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions of 4-Bromo-5-p-tolylisoxazole (Range: 128 µg/mL to 0.25 µg/mL) in 96-well plates.

  • Controls:

    • Positive: Ciprofloxacin (Standard antibiotic).

    • Negative: DMSO (Solvent control, <1% final vol).

    • Sterility: Media only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity inspection or OD600 measurement.

    • Valid Result: Clear well at lowest concentration = MIC.

Safety & Specificity: Cytotoxicity Validation

Crucial Step: To validate that the COX-2 or antimicrobial activity is "real" and not just general toxicity (membrane disruption), you must calculate the Selectivity Index (SI) .

Protocol: MTT Cell Viability Assay
  • Cell Line: HEK293 (Kidney epithelial) or RAW 264.7 (Macrophage).

  • Seeding: 10,000 cells/well in DMEM + 10% FBS. Adhere for 24h.

  • Treatment: Treat with compound (0.1 – 100 µM) for 24h.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Target: SI > 10 is considered a valid, non-toxic hit.

Validation Workflow Diagram

Use this workflow to make "Go/No-Go" decisions for this compound.

Validation_Workflow Start Start: 4-Bromo-5-p-tolylisoxazole Sample Purity Step 1: HPLC/NMR Purity Check Start->Purity Purity_Fail Purity < 95% Recrystallize/Resynthesize Purity->Purity_Fail Fail Bioassay Step 2: COX-2 Inhibition Screen (10 µM Single Point) Purity->Bioassay Pass Hit_Check Inhibition > 50%? Bioassay->Hit_Check IC50_Det Step 3: Determine IC50 (Dose Response) Hit_Check->IC50_Det Yes Discard Discard / Inactive Hit_Check->Discard No Tox_Screen Step 4: MTT Cytotoxicity (HEK293) IC50_Det->Tox_Screen Selectivity_Calc Step 5: Calculate Selectivity Index (CC50 / IC50) Tox_Screen->Selectivity_Calc Final_Decision Final_Decision Selectivity_Calc->Final_Decision

Caption: Step-wise validation logic ensuring only chemically pure and biologically selective hits proceed to lead optimization.

References

  • Talley, J. J., et al. (1999).[1][2] "4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2)."[1][2][3] Medicinal Research Reviews, 19(3), 199-208.[2]

  • Kadam, K. S., et al. (2025). "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis.

  • BenchChem. (2025). "In Vitro Validation of 3,5-Diphenylisoxazole's Anticancer Efficacy: A Comparative Guide." BenchChem Technical Guides.

  • Sigma-Aldrich. "4-Bromo-5-p-tolylisoxazole Product Specification." Merck KGaA.

  • Shaik, K. S., et al. (2024).[4] "Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents." Results in Chemistry, 9(1).

Sources

Cross-Reactivity Profiling of 4-Bromo-5-p-tolylisoxazole: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 4-Bromo-5-p-tolylisoxazole , focusing on its application as a high-value scaffold in medicinal chemistry. This guide is designed for drug development professionals and synthetic chemists, detailing the compound's chemical reactivity profile, biological cross-reactivity potentials (specifically within the COX-2 and kinase landscapes), and rigorous experimental protocols for validation.

Executive Summary & Technical Positioning

4-Bromo-5-p-tolylisoxazole (CAS: 1159981-73-3) acts as a critical "privileged scaffold" intermediate in the synthesis of diarylheterocycles, a structural class dominating modern anti-inflammatory (COX-2 inhibitors) and anti-oncogenic (p38 MAPK inhibitors) pharmacopoeias.

Unlike simple phenyl-isoxazoles, the p-tolyl moiety at the C5 position provides a unique steric and lipophilic profile that influences both the regioselectivity of metal-catalyzed cross-couplings and the metabolic stability of the final drug candidates. This guide profiles the compound against its primary alternatives (Chloro- and Iodo-analogs) and details the biological cross-reactivity risks associated with its derivatives.

Key Performance Metrics vs. Alternatives
Feature4-Bromo-5-p-tolylisoxazole 4-Chloro-5-p-tolylisoxazole4-Iodo-5-p-tolylisoxazole
Reactivity (Suzuki) Optimal Balance (High yield, stable)Low (Requires specialized catalysts)High (Unstable, prone to homo-coupling)
Atom Economy ModerateHighLow
Metabolic Liability Low (Br is a stable handle)LowHigh (C-I bond labile)
Primary Application Library synthesis (FBDD), COX-2 analogsScale-up (Cost-effective)Rapid SAR exploration

Chemical Cross-Reactivity: The Suzuki-Miyaura Profiling

The primary utility of 4-Bromo-5-p-tolylisoxazole lies in its ability to undergo orthogonal functionalization at the C4 position. The "cross-reactivity" here refers to chemoselectivity in the presence of competing electrophiles.

Mechanism of Action: Oxidative Addition

The C4-Br bond in the isoxazole ring is electronically deactivated compared to standard aryl bromides due to the electron-rich nature of the heterocycle. However, the adjacent electron-withdrawing nitrogen activates the position sufficiently for Palladium insertion.

Experimental Protocol: Chemoselectivity Profiling

Objective: Determine the coupling efficiency relative to standard aryl bromides.

  • Reagents:

    • Substrate: 4-Bromo-5-p-tolylisoxazole (1.0 eq)

    • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂ (3 mol%)

    • Base: K₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with N₂ for 30 mins.

    • Charge reaction vessel with substrate, boronic acid, base, and catalyst under inert atmosphere.

    • Heat to 80°C for 4 hours.

    • Monitor: HPLC-MS at t=0, 1h, 4h.

  • Validation Criteria:

    • 95% conversion indicates high reactivity.

    • <5% de-brominated byproduct (5-p-tolylisoxazole) confirms catalyst fidelity.

Biological Cross-Reactivity: Target & Off-Target Landscapes

When functionalized, derivatives of 4-Bromo-5-p-tolylisoxazole frequently target the Arachidonic Acid Cascade (specifically COX-2) or MAPK Signaling . Profiling the scaffold involves assessing the potential for "scaffold hopping" promiscuity.

A. Primary Pathway: Arachidonic Acid / COX-2 Inhibition

Isoxazole derivatives (e.g., Valdecoxib) are designed to fit the hydrophobic side pocket of COX-2. The 5-p-tolyl group mimics the lipophilic interactions required for potency.

Diagram: Arachidonic Acid Signaling & COX Inhibition

The following diagram illustrates the intervention point of isoxazole derivatives within the inflammatory cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Isoxazole Isoxazole Derivative (Inhibitor) Isoxazole->COX1 Potential Cross-Reactivity (Side Effects) Isoxazole->COX2 Selective Inhibition Prostaglandins Prostaglandins (PGE2, PGI2) Inflammation & Pain PGG2->Prostaglandins Homeostasis Gastric Protection Platelet Aggregation PGG2->Homeostasis

Caption: Mechanism of Action for Isoxazole-based COX-2 Inhibitors. The scaffold targets the inducible COX-2 enzyme while attempting to spare the constitutive COX-1.

B. Off-Target Risk: p38 MAPK & Kinase Selectivity

The isoxazole ring can act as an ATP-mimetic hinge binder. 4-Bromo-5-p-tolylisoxazole derivatives must be profiled against p38 MAPK to ensure they do not inadvertently suppress immune responses or cause cardiotoxicity.

Experimental Protocol: Kinase Cross-Reactivity Panel

  • Assay Platform: FRET-based LanthaScreen or Radioactive ³³P-ATP assay.

  • Targets: p38α, p38β, JNK1, ERK2.

  • Procedure:

    • Incubate kinase, substrate, and 10 µM compound for 1 hour.

    • Measure phosphorylation inhibition.

    • Data Output: Calculate % Inhibition. >50% inhibition at 10 µM triggers IC₅₀ determination.

Comparative Data Analysis

The following table summarizes the expected profile of a library derived from the 4-Bromo-5-p-tolylisoxazole scaffold compared to a standard phenyl-isoxazole scaffold.

Parameter5-p-Tolyl Scaffold5-Phenyl Scaffold (Standard)Interpretation
Lipophilicity (cLogP) ~3.2 (Higher)~2.8p-Tolyl increases membrane permeability but may lower solubility.
COX-2 Selectivity High ModerateThe methyl group fills the hydrophobic pocket more effectively.
CYP2C9 Inhibition Moderate RiskLow RiskMethyl group is a potential site for metabolic oxidation (benzylic hydroxylation).
Chemical Stability HighHighBoth are stable under standard Suzuki conditions.

Workflow for Scaffold Validation

To ensure the 4-Bromo-5-p-tolylisoxazole is suitable for your drug discovery campaign, follow this logic flow:

Workflow Start Start: 4-Bromo-5-p-tolylisoxazole QC QC Check: NMR & LCMS Purity >98% Start->QC Coupling Functionalization: Suzuki Coupling (C4) QC->Coupling Library Generate Library: (e.g., Sulfonamides) Coupling->Library Screen1 Primary Screen: COX-2 Inhibition Library->Screen1 Screen2 Counter Screen: COX-1 & p38 MAPK Screen1->Screen2 Hits (<1µM) Lead Lead Candidate Screen2->Lead Selective (>50x)

Caption: Step-by-step validation workflow from raw scaffold to lead candidate.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of pharmaceuticals and natural products." Current Opinion in Drug Discovery & Development.

  • Sigma-Aldrich. (2024). "Product Specification: 4-Bromo-5-p-tolylisoxazole." Merck KGaA.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-5-p-tolylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Bromo-5-p-tolylisoxazole

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a strategic exercise in hazard mitigation. 4-Bromo-5-p-tolylisoxazole (CAS: 1159981-73-3) is a highly valuable building block in pharmaceutical drug development, frequently utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).

However, its specific structural features—a lipophilic p-tolyl group, a potentially sensitizing isoxazole ring, and a reactive heavy halogen (bromine)—necessitate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides a self-validating framework for safely handling this compound.

Hazard Assessment & Mechanistic Causality

Before selecting PPE, we must understand the mechanistic interactions between the chemical and human biology. The hazards of 4-Bromo-5-p-tolylisoxazole are directly dictated by its molecular architecture.

PropertyValue / CharacteristicMechanistic Hazard Causality
Molecular Formula C₁₀H₈BrNOThe brominated aromatic structure significantly increases the molecule's lipophilicity (LogP). If dissolved in organic solvents, it can rapidly penetrate the lipid bilayers of human skin, acting as a carrier-mediated toxin.
Molecular Weight 238.08 g/mol As a moderate-mass solid, fine particulate dust generated during weighing can easily aerosolize and remain suspended in the breathing zone, posing an inhalation hazard.
Functional Groups Bromide, IsoxazoleThe isoxazole ring can act as a protein-binding hapten. Upon dermal exposure, it may trigger an immune response, leading to skin sensitization and allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix

OSHA mandates that must be selected based on a rigorous, site-specific hazard assessment[1]. The following matrix details the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Heavy-duty Nitrile (≥0.11 mm thickness)Nitrile provides superior chemical resistance against lipophilic halogenated aromatics compared to standard latex. Critical: Double-gloving is mandatory when handling the compound in carrier solvents (e.g., DMF, DMSO, THF), which exponentially accelerate dermal penetration.
Eye Protection ANSI Z87.1 Compliant Splash GogglesProtects the ocular mucosa from micro-particulate aerosolization during dry powder transfer and defends against solvent splashes during reaction quenching.
Body Protection Flame-Resistant (FR) Lab CoatCross-coupling protocols utilizing this compound often require pyrophoric phosphine catalysts or highly flammable solvents (e.g., Toluene). An FR coat mitigates secondary fire risks.
Respiratory Class II Fume Hood (Face Velocity 80–120 fpm)Prevents the inhalation of airborne dust. Handling powders outside of local exhaust ventilation violates standard [2].

Operational Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, every operational workflow must be a self-validating system —meaning the protocol inherently proves its own success or failure without relying on assumptions.

Protocol 1: Safe Weighing and Transfer
  • Preparation: Verify the fume hood monitor reads a face velocity of ≥80 fpm[2]. Clear the workspace of incompatible strong acids or reducing agents.

  • Static Mitigation: Halogenated organic powders readily hold static charge, causing them to "jump" and aerosolize. Use anti-static weighing boats or pass a static eliminator (alpha-particle ionizer) over the workspace prior to dispensing.

  • Transfer: Weigh the required mass of 4-Bromo-5-p-tolylisoxazole and transfer it immediately into a Schlenk flask. Seal the flask with a rubber septum before removing it from the balance area.

  • Self-Validation Check: Weigh the sealed Schlenk flask before and after the transfer. The mass differential must exactly match the mass lost from the weighing boat. This confirms zero aerosolized product was lost to the fume hood environment.

Protocol 2: Reaction Execution (Cross-Coupling Setup)
  • Inertion: Connect the sealed Schlenk flask to a Schlenk line. Evacuate and backfill with Argon three times to create an inert atmosphere, mitigating the fire risks associated with coupling catalysts.

  • Solvent Addition: Inject the anhydrous carrier solvent (e.g., THF) via a gas-tight syringe through the septum.

  • Execution: Proceed with catalyst addition and heating. Caution: Once the compound is in solution, the risk of dermal absorption is at its highest.

Spill Response & Decontamination

Standard sweeping of solid spills generates hazardous airborne dust. Instead, utilize this self-validating chemical decontamination workflow.

Protocol 3: The UV-Validated Wet Wipe Method
  • Containment: Do not sweep. If the spill is solid, gently place a disposable laboratory wipe over the powder.

  • Solvation & Wiping: Dampen the wipe with a high-boiling, low-toxicity solvent (e.g., Isopropanol). Gently wipe the spill from the perimeter inward to prevent spreading. Place the contaminated wipe in a designated hazardous waste bag.

  • Self-Validation (The UV Check): Because 4-Bromo-5-p-tolylisoxazole possesses a highly conjugated

    
    -system (the p-tolyl group conjugated with the isoxazole ring), it is strongly UV-active. Shine a 254 nm handheld UV lamp over the spill area. Any residual chemical will quench background fluorescence or appear as a dark spot. If optical quenching is observed, repeat Step 2 until the surface is completely clear under UV light.
    

Waste Disposal Plan

Under EPA regulations, must be strictly characterized and segregated to prevent environmental contamination and facility emergencies[3].

  • Segregation: Collect all unreacted 4-Bromo-5-p-tolylisoxazole, reaction byproducts, and contaminated wipes in a designated, chemically compatible "Halogenated Organic Waste" carboy.

  • Incompatibility Warning: Never mix halogenated waste with acetone or non-halogenated basic waste (e.g., NaOH solutions). This combination can trigger violent exothermic reactions or form explosive mixtures (e.g., haloform reactions).

  • Self-Validation Check: After adding waste to the carboy, monitor the container for temperature spikes or gas evolution (bulging) for 10 minutes. A stable temperature confirms no unintended exothermic cross-reactions have occurred.

  • Disposal: Ensure disposal is routed through an EPA-compliant hazardous waste incineration facility equipped with acid-gas scrubbers to prevent the atmospheric release of dioxins and hydrogen bromide gas[3].

Operational Workflow Visualization

The following logical workflow maps the integration of PPE, operational execution, and spill response into a unified safety lifecycle.

G Start 4-Bromo-5-p-tolylisoxazole Handling Operation PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity >80 fpm) PPE->Hood Reaction Execute Reaction (e.g., Pd-Catalyzed Coupling) Hood->Reaction Spill Spill Detected? Reaction->Spill Clean Decontaminate (Wet Wipe / UV Validation) Spill->Clean Yes Waste Halogenated Waste Disposal Spill->Waste No Clean->Waste Success Operation Complete Waste->Success

Workflow for safe handling and spill response of 4-Bromo-5-p-tolylisoxazole.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-p-tolylisoxazole
Reactant of Route 2
4-Bromo-5-p-tolylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.